1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSWYRVKZKNXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397842 | |
| Record name | 1-(2-chlorobenzyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853649-08-8 | |
| Record name | 1-(2-chlorobenzyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry. The document details two primary synthetic pathways: direct N-alkylation and reductive amination. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of the target compound.
Introduction
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, also known as 1-(2-Chlorobenzyl)nipecotic acid, is a heterocyclic compound of significant interest in the field of pharmaceutical sciences. Its structural motif, featuring a substituted piperidine ring, is a common scaffold in a variety of biologically active molecules. The presence of the 2-chlorobenzyl group can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates, making this compound a key intermediate for the synthesis of novel therapeutics.[1][2]
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of receptors and enzymes.[1] The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the generation of diverse chemical libraries for drug discovery programs. This guide will explore the most practical and efficient methods for the synthesis of this important molecule, providing the necessary detail for replication in a laboratory setting.
Synthetic Pathways
Two principal synthetic routes are commonly employed for the preparation of N-substituted piperidine-3-carboxylic acids: direct N-alkylation of piperidine-3-carboxylic acid and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Pathway A: Direct N-Alkylation
This is a classical and straightforward approach based on the nucleophilic substitution reaction between the secondary amine of piperidine-3-carboxylic acid and an electrophilic benzylating agent, such as 2-chlorobenzyl chloride or 2-chlorobenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thus driving the reaction to completion.
Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic benzylic carbon of the 2-chlorobenzyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. The base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral tertiary amine product.
Causality of Experimental Choices:
-
Alkylating Agent: 2-Chlorobenzyl bromide is often preferred over the chloride due to the better leaving group ability of the bromide ion, which can lead to faster reaction rates.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used inorganic base that is inexpensive, effective, and easily removed during workup.[3] Other bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for this reaction as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.[3]
Experimental Protocols
Protocol for Direct N-Alkylation
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Piperidine-3-carboxylic acid | 129.16 | 1.29 g | 1.0 |
| 2-Chlorobenzyl bromide | 205.49 | 2.26 g | 1.1 |
| Anhydrous Potassium Carbonate | 138.21 | 2.76 g | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Deionized water | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add piperidine-3-carboxylic acid (1.29 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add 2-chlorobenzyl bromide (2.26 g, 11 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford the pure 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid.
Protocol for Reductive Amination
This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of piperidine-3-carboxylic acid and 2-chlorobenzaldehyde, which is then reduced in situ by a suitable reducing agent to the desired tertiary amine.
Mechanism: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final product.
Causality of Experimental Choices:
-
Aldehyde: 2-Chlorobenzaldehyde is the carbonyl partner for this reaction.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less basic than other borohydrides and does not readily reduce the aldehyde starting material. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling.[4]
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to avoid reaction with the reducing agent.[4]
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Piperidine-3-carboxylic acid | 129.16 | 1.29 g | 1.0 |
| 2-Chlorobenzaldehyde | 140.57 | 1.55 g | 1.1 |
| Sodium triacetoxyborohydride | 211.94 | 3.18 g | 1.5 |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
| Acetic Acid | 60.05 | 0.06 mL | 0.1 |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Deionized water | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve piperidine-3-carboxylic acid (1.29 g, 10 mmol) and 2-chlorobenzaldehyde (1.55 g, 11 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Add a catalytic amount of glacial acetic acid (0.06 mL, 1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC (dichloromethane:methanol, 9:1).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the pure product.
Visualization of Synthetic Pathways
Sources
An In-depth Technical Guide to 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (CAS No: 853649-08-8), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway, and explore its reactivity and potential derivatization. The document elucidates the compound's established and potential roles in drug development, particularly as a scaffold for central nervous system (CNS) agents, anticancer therapeutics, and cholinesterase inhibitors. Methodologies for analytical characterization and quality control are also detailed, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile chemical intermediate.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a quintessential "privileged scaffold" in drug discovery, a structural motif frequently found in clinically approved pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved metabolic stability, enhanced membrane transport, and often, reduced toxicity. Within this class, 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid emerges as a particularly valuable intermediate.
Its structure is a deliberate convergence of three key chemical moieties:
-
The Piperidine Core: A saturated six-membered heterocycle that provides a three-dimensional framework, crucial for precise interaction with biological targets.
-
The 3-Carboxylic Acid Group: A versatile chemical "handle" that can be readily converted into a wide array of functional groups (esters, amides, etc.), allowing for the systematic exploration of structure-activity relationships (SAR).
-
The N-(2-Chlorobenzyl) Group: This substituent significantly influences the molecule's lipophilicity and steric profile, directing its binding affinity and selectivity for specific receptors. Positional isomerism of the chlorine atom is known to impact pharmacokinetics and target selectivity.
Primarily, this compound serves as a foundational building block for the synthesis of novel therapeutics, especially those targeting the central nervous system, such as analgesics and treatments for depression.
Core Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in synthesis and formulation. The key characteristics of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 853649-08-8 | |
| Molecular Formula | C₁₃H₁₆ClNO₂ | |
| Molecular Weight | 253.73 g/mol | |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
| Appearance | White to off-white solid | |
| Boiling Point (Predicted) | 387.0 ± 37.0 °C | |
| Density (Predicted) | 1.268 g/cm³ | |
| pKa (Predicted) | 3.84 ± 0.20 (for the carboxylic acid) |
Solubility & Stability Insights:
The parent molecule, piperidine-3-carboxylic acid, shows moderate solubility in water, which is enhanced in polar organic solvents like methanol and ethanol. The introduction of the lipophilic 2-chlorobenzyl group in the target compound is expected to decrease its aqueous solubility while increasing its solubility in less polar organic solvents. For applications requiring aqueous solubility, the compound is often prepared as a hydrochloride salt, which improves its dissolution characteristics. The compound is stable under standard storage conditions (room temperature, sealed, dry).
Synthesis and Chemical Reactivity
A Validated Synthetic Workflow: Reductive Amination
The most direct and industrially scalable approach to synthesizing 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is through the reductive amination of piperidine-3-carboxylic acid (also known as nipecotic acid) with 2-chlorobenzaldehyde. This method is efficient and relies on readily available starting materials.
Caption: Synthetic workflow via reductive amination.
Step-by-Step Experimental Protocol:
-
Vessel Preparation: To a stirred solution of piperidine-3-carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-chlorobenzaldehyde (1.1 eq.).
-
Schiff Base Formation: Allow the mixture to stir at room temperature for 1-2 hours. The formation of the intermediate iminium ion (the protonated Schiff base) is often facilitated by the slightly acidic nature of the carboxylic acid starting material.
-
Reduction: Carefully add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.
-
Causality Note: NaBH(OAc)₃ is the preferred reagent for reductive aminations as it is less basic and less reactive towards the aldehyde starting material than other hydrides like sodium borohydride (NaBH₄), minimizing side reactions. It is particularly effective at reducing the intermediate iminium ion.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure compound.
Key Reaction Pathways for Derivatization
The true value of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid lies in its potential for further chemical modification.
-
Carboxylic Acid Modifications: The acid functionality is a prime site for creating diverse libraries of compounds. It can be readily converted to esters, amides (via coupling with various amines), or reduced to the corresponding primary alcohol using reagents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Ring Substitution: The 2-chlorobenzyl group can undergo nucleophilic aromatic substitution reactions, though this typically requires harsh conditions. More commonly, it influences the electronic and steric properties of the molecule's binding interactions.
-
Piperidine Ring Oxidation/Reduction: While the tertiary amine is relatively stable, strong oxidizing agents can lead to the formation of an N-oxide.
Significance in Drug Discovery & Development
This scaffold has been investigated for multiple therapeutic applications, leveraging the unique properties of the piperidine core.
Potential Mechanisms of Action
A. Cholinesterase Inhibition: Derivatives of piperidine are known to act as cholinesterase inhibitors. These agents block the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the concentration and duration of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission. This mechanism is the cornerstone of symptomatic treatment for neurodegenerative conditions like Alzheimer's disease. The N-benzylpiperidine moiety is a key pharmacophore for this activity.
Caption: Inhibition of Acetylcholinesterase (AChE).
B. Anticancer Activity: Studies have demonstrated that 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid has cytotoxic potential against certain cancer cell lines, such as hypopharyngeal tumor cells (FaDu). The proposed mechanism is the induction of apoptosis (programmed cell death), a critical pathway for eliminating malignant cells. This suggests its potential as a scaffold for developing novel anticancer agents.
Analytical and Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and quality of any chemical intermediate used in pharmaceutical development.
5.1. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the chlorobenzyl group (typically in the δ 7.0-7.5 ppm range), a singlet for the benzylic CH₂ protons, and a complex series of multiplets for the diastereotopic protons of the piperidine ring and the methine proton at the C3 position.
-
¹³C NMR: The carbon spectrum would confirm the presence of the expected number of carbon atoms, with distinct signals for the carboxylic acid carbonyl (~170-180 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight, showing a prominent molecular ion peak [M+H]⁺ at m/z 254.7.
5.2. Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) would provide excellent separation.
-
Chiral Chromatography: Since the C3 position of the piperidine ring is a stereocenter, synthesis from achiral precursors will result in a racemic mixture. Chiral HPLC is required to separate and quantify the individual (R)- and (S)-enantiomers, which is critical as different enantiomers often exhibit vastly different pharmacological activities.
Conclusion and Future Outlook
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is more than a simple chemical; it is a highly adaptable platform for the construction of complex and biologically active molecules. Its well-defined structure, predictable reactivity, and proven relevance as a privileged scaffold make it an indispensable tool for medicinal chemists. Future research will likely focus on synthesizing novel libraries of amides and esters from this core, exploring different substitutions on the benzyl ring, and evaluating these new chemical entities in a broader range of biological assays to uncover new therapeutic leads for CNS disorders, oncology, and beyond.
References
-
Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. ACS. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Carl ROTH. (2
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is a piperidine derivative with significant potential as a lead compound in the development of novel therapeutics for central nervous system (CNS) disorders.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of clinically approved drugs, particularly those targeting the CNS.[3][4][5] This guide synthesizes the current understanding and outlines the probable mechanisms of action of this compound, drawing from its structural analogy to known pharmacologically active agents. We will delve into its potential roles as a GABA reuptake inhibitor and a cholinesterase inhibitor, providing a robust framework for future research and development. This document is intended to be a living resource, providing both foundational knowledge and actionable experimental protocols to further elucidate the therapeutic promise of this molecule.
Introduction: The Chemical and Pharmacological Landscape
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (Molecular Formula: C₁₃H₁₆ClNO₂) is a versatile chemical intermediate that has garnered interest in the field of medicinal chemistry.[1] Its structure, featuring a piperidine ring, a carboxylic acid group, and a 2-chlorobenzyl substituent, suggests a potential for interaction with various biological targets within the CNS.[1][2] The piperidine moiety is a common feature in many CNS-active drugs, contributing to favorable pharmacokinetic properties and the ability to cross the blood-brain barrier.[5] The exploration of its derivatives has shown promise in developing treatments for conditions such as pain, depression, and neurodegenerative diseases.[1][2]
Postulated Mechanisms of Action
While direct and extensive studies on 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid are not yet abundant, its structural components allow for the formulation of several well-grounded hypotheses regarding its mechanism of action.
GABA Reuptake Inhibition: Modulating a Major Inhibitory Neurotransmitter
The primary inhibitory neurotransmitter in the mammalian central nervous system is γ-aminobutyric acid (GABA).[6][7] The termination of GABAergic neurotransmission is primarily mediated by its reuptake from the synaptic cleft by GABA transporters (GATs).[6][8] Drugs that inhibit this reuptake process, known as GABA reuptake inhibitors (GRIs), lead to an increased concentration of GABA in the synapse, thereby enhancing its inhibitory effects.[6] This mechanism is clinically utilized in anticonvulsant therapies.[6][8]
The piperidine-3-carboxylic acid core of the title compound is structurally analogous to nipecotic acid, a known GABA uptake inhibitor.[9] Furthermore, the clinically used anticonvulsant tiagabine is also a piperidine derivative that selectively inhibits GAT-1.[6][7][8] It is therefore highly plausible that 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid acts as a GRI.
Cholinesterase Inhibition: A Potential Role in Neurodegenerative Diseases
The cholinergic system is crucial for cognitive functions, and its decline is a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy.[1] Research has indicated that piperidine-containing compounds can effectively inhibit these cholinesterases.[1] A study on piperazine derivatives, which are structurally related to piperidines, found that a compound with a 2-chlorobenzyl group, namely 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, exhibited potent BChE inhibitory activity.[10][11] This suggests that the 2-chlorobenzyl moiety in the title compound may contribute to cholinesterase inhibition.
Experimental Protocols for Mechanism Elucidation
To definitively determine the mechanism of action of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, a series of in vitro and in vivo experiments are necessary. The following protocols provide a roadmap for this investigation.
In Vitro Binding Assays
Objective: To determine the binding affinity of the compound to human GABA transporters (GAT-1, GAT-2, GAT-3) and cholinesterases (AChE, BChE).
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target transporters or enzymes.
-
Radioligand Binding: Incubate the membrane preparations with a known radioligand for the target (e.g., [³H]tiagabine for GAT-1, [³H]ACh for AChE) in the presence of varying concentrations of the test compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (concentration of compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation:
| Target | Radioligand | Test Compound Ki (nM) | Control Compound Ki (nM) | Control Compound |
| hGAT-1 | [³H]tiagabine | Experimental Value | 50 | Tiagabine |
| hGAT-2 | [³H]GABA | Experimental Value | >10,000 | Tiagabine |
| hGAT-3 | [³H]GABA | Experimental Value | >10,000 | Tiagabine |
| hAChE | [³H]ACh | Experimental Value | 8 | Donepezil |
| hBChE | [³H]ACh | Experimental Value | 15 | Tacrine |
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To quantify the inhibitory potency of the compound against AChE and BChE.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and solutions of the test compound at various concentrations.
-
Enzyme Incubation: Pre-incubate the enzyme (AChE from Electrophorus electricus or BChE from equine serum) with the test compound for 15 minutes at 37°C.
-
Reaction Initiation: Add the substrate to initiate the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Spectrophotometric Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Functional GABA Uptake Assay
Objective: To confirm that binding to GATs translates to functional inhibition of GABA transport.
Methodology:
-
Cell Culture: Use primary neuronal cultures or cell lines expressing the GABA transporter of interest (e.g., GAT-1).
-
Assay Initiation: Incubate the cells with varying concentrations of the test compound.
-
GABA Uptake: Add [³H]GABA to the cells and incubate for a short period (e.g., 10 minutes) to allow for uptake.
-
Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and lyse the cells.
-
Scintillation Counting: Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ for the inhibition of GABA uptake.
Conclusion and Future Directions
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid represents a promising scaffold for the development of novel CNS therapeutics. Based on its structural characteristics and the known activities of related compounds, the most probable mechanisms of action are GABA reuptake inhibition and cholinesterase inhibition. These two pathways are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and Alzheimer's disease.[1][6][7][9]
The experimental workflows detailed in this guide provide a clear path to validating these hypotheses and fully characterizing the pharmacological profile of this compound. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for the desired target. Furthermore, in vivo studies in relevant animal models will be crucial to assess its therapeutic efficacy and safety profile. The insights gained from these investigations will be instrumental in unlocking the full potential of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid and its derivatives as next-generation CNS agents.
References
-
Title: GABA reuptake inhibitor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: GABA reuptake inhibitors – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Understanding GABA Uptake Inhibitors in Neurological Research Source: Autechaux.com URL: [Link]
-
Title: GABA Inhibitors - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
-
Title: Structural basis of GABA reuptake inhibition - PMC Source: PubMed Central URL: [Link]
-
Title: 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid Source: MySkinRecipes URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]
-
Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Source: Assiut University URL: [Link]
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
-
Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC Source: PubMed Central URL: [Link]
-
Title: (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchGate URL: [Link]
-
Title: View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole Source: ksphu.kz URL: [Link]
-
Title: Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord Source: PubMed URL: [Link]
-
Title: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 Source: PubChem URL: [Link]
-
Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]
-
Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies Source: PubMed URL: [Link]
Sources
- 1. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 2. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. nbinno.com [nbinno.com]
- 10. b.aun.edu.eg [b.aun.edu.eg]
- 11. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Investigational Biological Activity of 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid
This document provides a comprehensive technical overview of the potential biological activities of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. As direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from structurally analogous compounds to build a robust investigational framework. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically approved drugs.[1] Its prevalence stems from a combination of favorable physicochemical properties: it is metabolically stable, can modulate lipophilicity and water solubility, and its conformational flexibility allows it to adapt to the steric requirements of diverse biological targets.[1] These characteristics enhance a molecule's overall "druggability," improving pharmacokinetic profiles (ADME) while often reducing toxicity.[1]
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (CAS 853649-08-8) belongs to this important class of molecules.[2] It is comprised of a piperidine-3-carboxylic acid core functionalized with a 2-chlorobenzyl group at the nitrogen atom. This specific combination of a versatile scaffold and reactive functional groups makes it a compelling candidate for investigation as a chemical intermediate in the synthesis of novel central nervous system (CNS) agents, including potential analgesics and neuromodulatory drugs.[2] This guide will explore its hypothesized biological activities based on compelling evidence from closely related analogs.
Physicochemical Properties and Synthesis
A foundational understanding of the molecule's properties is critical for any experimental design.
| Property | Value | Reference |
| CAS Number | 853649-08-8 | [2] |
| Molecular Formula | C₁₃H₁₆ClNO₂ | [2] |
| Molecular Weight | 253.73 g/mol | [2] |
| Predicted Boiling Point | 387.0±37.0 °C | [2] |
| Predicted Density | 1.268 g/cm³ | [2] |
Proposed Synthetic Pathway
While specific synthesis routes for this exact molecule are not detailed in the available literature, a plausible pathway can be constructed based on established methods for N-alkylation of piperidine derivatives. A common and effective method involves the reductive amination of a piperidine-3-carboxylic acid ester with 2-chlorobenzaldehyde, followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed two-step synthesis via reductive amination.
Hypothesized Biological Activity I: Neurodegenerative Disorders
A significant body of research points to the potential for piperidine-based molecules to act as cholinesterase inhibitors, a key therapeutic strategy in managing neurodegenerative diseases like Alzheimer's disease (AD).[2]
Mechanism of Action: Cholinesterase Inhibition
The cognitive decline in Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh in the synaptic cleft, terminating its signal. Inhibiting these enzymes increases the concentration and duration of ACh, thereby enhancing cholinergic neurotransmission.[2]
Strikingly, a structurally similar compound, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid , has demonstrated extraordinarily potent and selective inhibitory activity against BChE, with an inhibition constant (Ki) of 1.6 ± 0.08 nM.[3][4] This activity was significantly superior to the established AD drug donepezil.[3][4] Given the shared 2-chlorobenzyl moiety, it is a primary hypothesis that 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid may also function as a cholinesterase inhibitor. The molecule could potentially bind to the catalytic or peripheral anionic sites of AChE and BChE, preventing the breakdown of acetylcholine.
Caption: A logical workflow for primary screening.
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Rationale: This colorimetric assay provides a rapid and reliable method to quantify AChE and BChE activity. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, measured at 412 nm. An inhibitor will slow this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE (from Electrophorus electricus) and BChE (from equine serum) in the buffer to final concentrations of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of ATCh iodide in the buffer.
-
Prepare a stock solution (e.g., 10 mM) of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
140 µL of sodium phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of the test compound dilution (or vehicle control - DMSO).
-
10 µL of the enzyme solution (AChE or BChE).
-
-
Include a positive control (e.g., Donepezil) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCh solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition versus log[Inhibitor] and calculate the IC₅₀ value using non-linear regression.
-
Protocol: Cytotoxicity Assessment (MTT Assay)
Rationale: It is crucial to determine if the observed activity is due to specific inhibition or general toxicity. The MTT assay measures cell viability by assessing the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human neuroblastoma cells (SH-SY5Y) in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.
-
Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions.
-
Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Staurosporine).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot % Viability versus log[Compound] to determine the CC₅₀ (50% cytotoxic concentration).
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables to facilitate comparison and analysis.
Table 1: Template for Cholinesterase Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) | Ki (nM) | Mode of Inhibition |
|---|---|---|---|---|
| Test Compound | AChE | [Experimental Value] | [Calculated Value] | [e.g., Competitive] |
| Test Compound | BChE | [Experimental Value] | [Calculated Value] | [e.g., Competitive] |
| Donepezil | AChE | [Control Value] | [Control Value] | Competitive |
| Donepezil | BChE | [Control Value] | [Control Value] | Non-competitive |
Table 2: Template for Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | CC₅₀ (µM) |
|---|---|---|---|
| Test Compound | SH-SY5Y | 24 | [Experimental Value] |
| Test Compound | SH-SY5Y | 48 | [Experimental Value] |
| Staurosporine | SH-SY5Y | 24 | [Control Value] |
Interpretation: An ideal candidate would exhibit a low IC₅₀ value for the target enzyme and a high CC₅₀ value, indicating high potency and low toxicity, respectively. The ratio of CC₅₀ to IC₅₀ provides the selectivity index, a key parameter in early-stage drug development.
Conclusion and Future Directions
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid represents a promising, yet underexplored, chemical entity. Based on robust data from structurally related molecules, there are strong reasons to hypothesize its activity as a cholinesterase inhibitor for neurodegenerative diseases and as a potential anti-inflammatory agent. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to validating these hypotheses. Should primary screening yield positive results, future work should focus on detailed mechanistic studies (e.g., Lineweaver-Burk plots for enzyme kinetics), structure-activity relationship (SAR) studies by synthesizing and testing analogs, and eventual progression into preclinical animal models for efficacy and safety evaluation.
References
- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. (2023). Assiut University.
- 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid | CAS 853649-08-8. Benchchem.
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[3][5]enzothiazine as orally-active adhesion molecule inhibitors. PubMed. Retrieved from
- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Exploration of 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid Structural Analogs
This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of structural analogs of 1-(2-chlorobenzyl)piperidine-3-carboxylic acid. This core scaffold represents a valuable starting point for the discovery of novel therapeutics targeting the central nervous system (CNS). This document will delve into the causal reasoning behind synthetic choices, present detailed experimental protocols, and explore the structure-activity relationships (SAR) that drive the optimization of this promising class of molecules.
Introduction: The Rationale for Analog Development
The 1-(2-chlorobenzyl)piperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The piperidine ring is a common motif in a wide array of clinically approved drugs, valued for its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional space.[1][2] The N-benzyl group, particularly with halogen substitution, is known to interact with various biological targets, including monoamine transporters and sigma receptors.[3][4] Furthermore, piperidine-3-carboxylic acid derivatives have been identified as potent inhibitors of GABA uptake, a mechanism of significant interest for the treatment of neurological disorders such as epilepsy and anxiety.[5]
The parent compound, 1-(2-chlorobenzyl)piperidine-3-carboxylic acid, serves as a chemical intermediate for the synthesis of CNS agents.[6] Its structural features offer multiple avenues for modification to explore and optimize biological activity. This guide will systematically explore these modifications to generate a diverse chemical library for screening and lead optimization.
Strategic Approaches to Analog Synthesis
The generation of a comprehensive library of analogs requires a robust and flexible synthetic strategy. The core molecule can be dissected into three primary regions for modification: the N-aralkyl group, the carboxylic acid moiety, and the piperidine ring itself.
Synthesis of the Core Scaffold: 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid
The most direct approach to the core scaffold is the N-alkylation of a suitable piperidine-3-carboxylic acid precursor. This method offers high convergence and allows for the late-stage introduction of the desired N-substituent.
Experimental Protocol: Synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
-
Starting Materials: Piperidine-3-carboxylic acid (or its ester, e.g., ethyl nipecotate), 2-chlorobenzyl bromide (or chloride), potassium carbonate (K₂CO₃), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 eq.) in DMF, add K₂CO₃ (2.5 eq.). Stir the suspension at room temperature for 30 minutes to form the carboxylate and deprotonate the secondary amine.
-
Alkylation: Add 2-chlorobenzyl bromide (1.1 eq.) to the reaction mixture. Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.[7]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted benzyl bromide.
-
Acidify the aqueous layer to a pH of approximately 5-6 with 1M HCl. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(2-chlorobenzyl)piperidine-3-carboxylic acid.
-
If an ester was used as the starting material, the crude product from the initial extraction can be subjected to standard saponification conditions (e.g., LiOH or NaOH in a THF/water mixture) followed by acidic work-up to yield the desired carboxylic acid.[8]
-
Diversification of the N-Aralkyl Group
The 2-chlorobenzyl moiety plays a crucial role in target engagement. Systematic modification of this group is a primary strategy for SAR exploration.
-
Positional Isomers: Replacing 2-chlorobenzyl bromide with 3-chlorobenzyl or 4-chlorobenzyl bromide in the protocol above allows for the investigation of the impact of the chlorine atom's position on activity.
-
Electronic Effects: A variety of substituted benzyl halides can be employed to probe the influence of electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., trifluoromethyl, nitro) groups on the aromatic ring.
-
Heteroaromatic Analogs: Replacing the benzyl group with heteroaromatic methyl halides (e.g., 2-(chloromethyl)pyridine, 2-(chloromethyl)thiophene) can introduce new hydrogen bonding capabilities and alter the molecule's physicochemical properties.
Derivatization of the 3-Carboxylic Acid
The carboxylic acid group provides a handle for further derivatization, which can modulate solubility, cell permeability, and introduce new interactions with the biological target.
-
Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or reaction with an alkyl halide in the presence of a base can yield a variety of esters.
-
Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides access to a large library of amides.[9][10] This is a particularly valuable strategy as the amide bond can introduce key hydrogen bonding interactions.
Experimental Protocol: Amide Synthesis via EDC Coupling
-
Activation: To a solution of 1-(2-chlorobenzyl)piperidine-3-carboxylic acid (1.0 eq.) in dichloromethane (DCM) or DMF, add EDC (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 20 minutes.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction and Purification: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Modification of the Piperidine Ring
Introducing substituents onto the piperidine ring can provide insights into the steric and conformational requirements of the binding pocket. Modern synthetic methods allow for the stereoselective synthesis of substituted piperidines.
-
Starting Material Approach: Commercially available substituted piperidines (e.g., 4-hydroxypiperidine-3-carboxylic acid) can be used as starting materials in the N-alkylation protocol.
-
De Novo Synthesis: For more complex substitution patterns, a de novo synthesis of the piperidine ring may be necessary. Methods such as the catalytic enantioselective synthesis from pyridines offer a powerful way to access a wide variety of chiral 3-substituted piperidines.[1][11][12]
Structure-Activity Relationship (SAR) Exploration
While specific SAR data for 1-(2-chlorobenzyl)piperidine-3-carboxylic acid analogs is not extensively published, we can extrapolate from related chemical series to guide our analog design.
| Modification Site | Structural Change | Hypothesized Impact on Activity | Rationale |
| N-Aralkyl Group | Move Cl from 2- to 4-position | May alter selectivity for different transporters or receptors. | The position of the halogen affects the electrostatic potential and steric profile of the benzyl ring.[3] |
| Replace Cl with OMe | Could increase potency at certain targets through new H-bond acceptor interactions. | Introduction of different functional groups can probe electronic and steric requirements of the binding site.[13] | |
| Replace benzyl with pyridyl | May improve solubility and introduce a basic handle for salt formation. | Heteroaromatics can alter pKa and introduce new binding interactions. | |
| 3-Carboxylic Acid | Convert to methyl ester | Increases lipophilicity, potentially improving cell permeability. | Esterification removes the acidic proton and increases lipophilicity. |
| Convert to primary amide | Introduces H-bond donor and acceptor capabilities. | The amide group can form crucial hydrogen bonds with target proteins.[14] | |
| Convert to N-benzyl amide | Increases steric bulk and lipophilicity. | Probes the size of the binding pocket around the 3-position. | |
| Piperidine Ring | Add 4-hydroxy group | Increases polarity and introduces a H-bond donor/acceptor. | Can improve solubility and provide a new vector for target interaction. |
| (S)- vs (R)-enantiomer | Likely to exhibit significant differences in potency. | Biological targets are chiral, leading to stereospecific interactions.[10] |
dot
Caption: A decision tree for the systematic exploration of the SAR of 1-(2-chlorobenzyl)piperidine-3-carboxylic acid analogs.
Biological Evaluation: A Focus on GABA Uptake Inhibition
Given the prevalence of the piperidine-3-carboxylic acid moiety (nipecotic acid) in GABA uptake inhibitors, a primary biological evaluation of the synthesized analogs should focus on this target.
Experimental Protocol: In Vitro GABA Uptake Assay
This protocol outlines a cell-based assay using a fluorescent GABA analog or radiolabeled GABA to quantify the inhibitory activity of the test compounds.
-
Cell Culture: Utilize a cell line that endogenously or recombinantly expresses a GABA transporter (e.g., GAT1), such as HEK293-GAT1 cells. Culture the cells to confluency in appropriate media.
-
Assay Preparation:
-
Plate the cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds and a known GAT1 inhibitor (e.g., tiagabine) as a positive control.
-
-
Uptake Inhibition:
-
Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with the test compounds or control for 15-30 minutes at 37 °C.
-
Initiate the uptake by adding a solution containing [³H]-GABA or a fluorescent GABA analog.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37 °C.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the internalized substrate.
-
Quantify the amount of internalized substrate using a scintillation counter (for [³H]-GABA) or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.
-
dot
Caption: A generalized workflow from analog synthesis to biological evaluation for GABA uptake inhibition.
Conclusion and Future Directions
The 1-(2-chlorobenzyl)piperidine-3-carboxylic acid scaffold provides a rich foundation for the development of novel CNS-active agents. The synthetic strategies outlined in this guide enable the systematic exploration of the chemical space around this core structure. By modifying the N-aralkyl group, the 3-carboxylic acid moiety, and the piperidine ring, researchers can generate diverse libraries of analogs for biological screening. The initial focus on GABA uptake inhibition is a logical starting point, but the broad potential of this scaffold suggests that screening against other CNS targets, such as sigma receptors and monoamine transporters, may also yield valuable therapeutic leads. A thorough investigation of the stereochemistry at the 3-position will be critical for optimizing potency and selectivity. This structured approach, combining versatile synthesis with targeted biological evaluation, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]
-
Rowley, M., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts, 19(08), 0831. Available at: [Link]
-
Yadav, J. S., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 62B(7), 899-905. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]
- af Ekenstam, B. T., & Pettersson, B. G. (1960). U.S. Patent No. 2,955,111. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. Retrieved from [Link]
-
Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. Available at: [Link]
-
Campo, B., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(10), 1435-1447.e10. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 26(23), 7306. Available at: [Link]
-
Page, B. D. G., et al. (2014). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1236-1241. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid. Retrieved from [Link]
-
Maulide, N., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11765-11774. Available at: [Link]
-
Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Omega, 6(31), 20505-20515. Available at: [Link]
-
Jacobson, K. A., et al. (2015). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 58(3), 1384-1397. Available at: [Link]
-
Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. Available at: [Link]
-
de Oliveira, A. C., et al. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 5(2), 1133-1142. Available at: [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
-
Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3858. Available at: [Link]
-
Kennedy, J. H., & Ashley, D. L. (2021). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 6(40), 26585-26593. Available at: [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Available at: [Link]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (2017).
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 13. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Elucidation of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
Introduction
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is a substituted piperidine derivative with significant value as a structural motif and intermediate in medicinal and organic chemistry.[1][2] Its framework is particularly relevant in the synthesis of novel pharmaceutical compounds, especially those targeting the central nervous system (CNS).[1][2] An unambiguous structural confirmation is paramount for any downstream application, from drug discovery pipelines to materials science. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this molecule. We will explore not just the data itself, but the underlying principles that make these techniques the cornerstones of modern chemical analysis.
The molecular formula of the compound is C₁₃H₁₆ClNO₂, corresponding to a molecular weight of 253.73 g/mol .[1]
Molecular Structure and Conformation
The foundational step in any spectroscopic analysis is understanding the molecule's basic architecture. The structure combines a saturated heterocyclic piperidine ring, a flexible 2-chlorobenzyl group attached to the nitrogen, and a carboxylic acid substituent at the 3-position of the piperidine ring. The presence of a stereocenter at the C3 position means the compound is chiral, though this guide will focus on the general spectroscopic features applicable to either enantiomer or the racemic mixture.
Caption: Molecular structure of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure, connectivity, and even stereochemistry.
Methodological Approach: Acquiring High-Fidelity NMR Data
A self-validating NMR protocol ensures reproducibility and accuracy. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often preferred for carboxylic acids due to their ability to dissolve the polar compound and keep the acidic proton in solution for observation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3][4] Higher field strengths provide better signal dispersion, which is crucial for resolving the complex, overlapping signals of the piperidine ring.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum can be divided into three main regions: the aromatic region, the aliphatic region (benzylic and piperidine protons), and the downfield region for the carboxylic acid proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal.[5] |
| Aromatic (Ar-H) | 7.20 - 7.50 | Multiplet | 4H | Protons on the 2-chlorobenzyl group exhibit complex splitting patterns due to coupling with each other. The electron-withdrawing chlorine atom influences their chemical shifts. |
| Benzylic (-N-CH₂ -Ar) | ~3.60 - 4.00 | Singlet | 2H | These protons are adjacent to the nitrogen and the aromatic ring, placing them in this chemical shift range. They typically appear as a sharp singlet. |
| Piperidine (-CH -COOH) | ~2.80 - 3.20 | Multiplet | 1H | The proton on the carbon bearing the carboxylic acid (C3) is deshielded by the electron-withdrawing substituent. |
| Piperidine (N-CH₂ -) | ~2.50 - 3.00 | Multiplet | 4H | The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded. |
| Piperidine (-CH₂ -) | ~1.50 - 2.20 | Multiplet | 4H | The remaining piperidine protons (C4 and C5) are in a more shielded, aliphatic environment.[6] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C =O) | > 170 | The carbonyl carbon is highly deshielded due to the attached electronegative oxygen atoms. |
| Aromatic (Ar-C -Cl) | ~133 - 136 | The carbon directly attached to the chlorine atom is deshielded. |
| Aromatic (Ar-C -CH₂) | ~137 - 140 | The quaternary carbon of the aromatic ring attached to the benzylic group. |
| Aromatic (Ar-CH ) | ~127 - 132 | Aromatic carbons show signals in this characteristic region. |
| Benzylic (-N-CH₂ -Ar) | ~58 - 63 | This carbon is deshielded by both the adjacent nitrogen and the aromatic ring. |
| Piperidine (C H-COOH) | ~40 - 45 | The C3 carbon is in a typical aliphatic range but slightly deshielded by the COOH group. |
| Piperidine (N-CH₂ -) | ~50 - 55 | Carbons adjacent to the nitrogen (C2 and C6) are significantly deshielded. |
| Piperidine (-CH₂ -) | ~24 - 30 | The remaining piperidine carbons (C4 and C5) are in a standard aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.
Methodological Approach: Ionization and Analysis
The choice of ionization method is key. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, often yielding a strong signal for the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy method that induces more extensive fragmentation, providing a detailed fingerprint of the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization: Employ ESI in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
MS¹ Scan: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
MS² (Tandem MS) Scan: Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides data on the structural components of the molecule.
Analysis of Mass Spectra
Molecular Ion Peak: The calculated monoisotopic mass of C₁₃H₁₆ClNO₂ is 253.0869 g/mol . In an ESI-MS experiment, this would be observed as the [M+H]⁺ ion at m/z 254.0942. A critical diagnostic feature is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for any chlorine-containing fragment: the primary peak (M) and a smaller peak at two mass units higher (M+2), with a characteristic intensity ratio of approximately 3:1.
Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable resulting fragments. For 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, the most probable fragmentation involves the cleavage of the benzylic C-N bond, which is inherently labile.
-
Formation of the 2-Chlorobenzyl Cation (m/z 125): The most significant fragmentation is the cleavage of the bond between the benzylic carbon and the piperidine nitrogen. This yields the highly stable 2-chlorobenzyl cation (or its tropylium ion equivalent). This fragment is often the base peak in the spectrum.[7] The characteristic 3:1 isotopic pattern for chlorine would be observed at m/z 125 and m/z 127.
-
Loss of the Carboxylic Acid Group: Another common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da) or CO₂ (44 Da).[8] This would result in fragments corresponding to [M-COOH]⁺.
Sources
- 1. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 2. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid [myskinrecipes.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. b.aun.edu.eg [b.aun.edu.eg]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
The Piperidine Scaffold: A Nexus of Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most prolific and versatile scaffolds in modern medicinal chemistry. Its frequent appearance in both natural products and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold".[1] This guide delves into the core therapeutic targets of piperidine derivatives, offering a technical exploration of their mechanisms of action, and providing detailed, field-proven experimental methodologies for their evaluation.
The Physicochemical Advantage of the Piperidine Moiety
The enduring prevalence of the piperidine motif in drug design is not coincidental; it is rooted in its advantageous physicochemical and structural properties. The saturated, chair-conformed ring allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] Furthermore, the nitrogen atom within the ring provides a crucial handle for modulating pharmacokinetic properties. As a hydrogen bond acceptor, and in its protonated state as a donor, this nitrogen atom allows for the fine-tuning of a molecule's aqueous solubility and lipophilicity, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Therapeutic Targeting: A Multifaceted Approach
Piperidine derivatives have been successfully developed to interact with a wide array of biological targets, leading to treatments for a diverse range of diseases. This guide will explore three major areas of therapeutic intervention: enzyme inhibition, receptor modulation, and anticancer activity.
Enzyme Inhibition: A Classic Strategy for Therapeutic Intervention
The ability of piperidine derivatives to act as potent and selective enzyme inhibitors has been a cornerstone of their therapeutic success. By blocking the activity of key enzymes, these compounds can modulate physiological pathways implicated in disease.
Cholinesterase Inhibition: A Pillar in Alzheimer's Disease Therapy
A prime example of the therapeutic success of piperidine-based enzyme inhibitors is in the management of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy to enhance cholinergic neurotransmission and alleviate the cognitive symptoms of the disease.[3] Donepezil, a well-known piperidine derivative, is a leading drug among acetylcholinesterase inhibitors.[4] The benzyl-piperidine group of Donepezil plays a crucial role in binding to the catalytic site of AChE.[5]
| Compound | Target Enzyme | IC50 Value |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM |
Table 1: Inhibitory activities of various piperidine derivatives against Acetylcholinesterase (AChE), with IC50 values indicating their potency.[3]
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of a piperidine derivative against AChE.[1][6][7][8]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[6]
Materials:
-
Acetylcholinesterase (AChE)
-
Test piperidine derivative
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test piperidine derivative in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution in phosphate buffer.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 200 µL phosphate buffer.
-
Control wells (100% enzyme activity): 140 µL phosphate buffer, 20 µL AChE solution, and 40 µL of the solvent used for the test compound.
-
Test wells: 140 µL phosphate buffer, 20 µL AChE solution, and 40 µL of each concentration of the test piperidine derivative.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of ATCI and 20 µL of DTNB solution to all wells (except the blank).
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the acetylcholinesterase inhibition assay.
Monoamine Oxidase (MAO) Inhibition: Targeting Neurological and Psychiatric Disorders
Piperine, a naturally occurring piperidine alkaloid found in black pepper, has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[9] MAO inhibitors are used in the treatment of depression and Parkinson's disease. The inhibitory activity of piperine derivatives is influenced by the length of the linker between the piperidine ring and other structural motifs, as well as the nature of the substituents on the piperidine ring.[9]
Receptor Modulation: Fine-Tuning Cellular Signaling
Piperidine derivatives are adept at interacting with various G protein-coupled receptors (GPCRs) and other receptor types, acting as agonists, antagonists, or allosteric modulators.
Histamine H3 and Sigma-1 Receptor Antagonism: A Dual Approach to Pain Management
Recent research has highlighted the potential of piperidine derivatives as dual antagonists of the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R).[10][11] The H3R is a presynaptic autoreceptor that modulates the release of several neurotransmitters, while the σ1R is a chaperone protein involved in various cellular functions, including pain modulation.[10][12] Dual antagonism of these receptors presents a promising strategy for the development of novel analgesics with potentially fewer side effects.[10]
This protocol describes a radioligand binding assay to determine the affinity of a piperidine derivative for the H3 receptor.[13][14][15]
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) from the H3 receptor expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes expressing the human H3 receptor
-
Radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine)
-
Test piperidine derivative
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test piperidine derivative in the binding buffer.
-
Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled H3 receptor ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value (inhibitory constant) from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Prostaglandin IP Receptor Agonism: A Target for Vascular Diseases
Piperidine derivatives have been developed as nonprostanoid agonists of the prostaglandin I2 (IP) receptor.[16] The IP receptor is involved in vasodilation and the inhibition of platelet aggregation. Agonists of this receptor have therapeutic potential in the treatment of pulmonary hypertension and other vascular diseases.
This protocol describes a cell-based assay to determine the functional activity of a piperidine derivative as an IP receptor agonist by measuring changes in intracellular cyclic AMP (cAMP) levels.[17][18][19][20]
Principle: The IP receptor is a Gs-coupled GPCR. Activation of the receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP. This change in cAMP can be measured using various methods, such as a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.
Materials:
-
Cells expressing the human IP receptor (e.g., CHO-K1 cells)
-
Test piperidine derivative
-
IP receptor agonist (e.g., iloprost) as a positive control
-
cAMP assay kit (e.g., HTRF or EIA kit)
-
Cell culture medium
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the IP receptor-expressing cells into a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test piperidine derivative or the positive control for a specific time.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay method (EIA or HTRF).
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Anticancer Activity: Targeting the Hallmarks of Cancer
The piperidine scaffold is a common feature in a multitude of compounds with demonstrated anticancer properties. These derivatives can exert their effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and migration.[6]
Modulation of Key Signaling Pathways
Piperidine derivatives have been shown to regulate several crucial signaling pathways that are often dysregulated in cancer, including:
-
STAT-3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is common in many cancers and promotes tumor growth and survival.[6]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is involved in inflammation and cell survival, and its dysregulation is linked to cancer development and progression.[6]
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[6]
This protocol describes the use of Western blotting to assess the effect of a piperidine derivative on the phosphorylation status of key proteins in the PI3K/Akt pathway.[21][22][23][24][25]
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of proteins like Akt, it is possible to determine the activation state of the PI3K/Akt pathway.
Materials:
-
Cancer cell line of interest
-
Test piperidine derivative
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the test piperidine derivative for a specified time, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein and a loading control (e.g., GAPDH) for normalization.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the phosphorylated protein to the total protein and the loading control.
Caption: Simplified diagram of the PI3K/Akt signaling pathway.
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of a piperidine derivative on cancer cells.[26][27][28][29][30]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Test piperidine derivative
-
MTT solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test piperidine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Analgesic and Anti-inflammatory Properties
Piperidine derivatives have also demonstrated significant potential as analgesic and anti-inflammatory agents.[31][32]
The hot plate test is a common method to evaluate the central analgesic activity of a compound in animal models.[2][16][33][34][35]
Principle: The test measures the reaction time of an animal (e.g., a mouse or rat) placed on a heated surface. An increase in the latency to a pain response (e.g., licking a paw or jumping) indicates an analgesic effect.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Animal restraining cylinder
-
Test piperidine derivative
-
Positive control (e.g., morphine)
-
Vehicle control (e.g., saline)
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the experimental room and the apparatus.
-
Baseline Measurement: Determine the baseline reaction time for each animal on the hot plate (e.g., set at 55°C).
-
Compound Administration: Administer the test piperidine derivative, positive control, or vehicle control to the animals (e.g., by intraperitoneal injection).
-
Post-treatment Measurement: At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate and record the reaction time. A cut-off time is typically used to prevent tissue damage.
-
Data Analysis:
-
Calculate the mean reaction time for each group at each time point.
-
Compare the reaction times of the treated groups to the vehicle control group to determine the analgesic effect.
-
Conclusion
The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its inherent structural and physicochemical properties, combined with the vast potential for chemical modification, ensure its continued prominence in medicinal chemistry. The diverse range of biological targets that can be effectively modulated by piperidine derivatives underscores the power of this "privileged scaffold." The experimental protocols detailed in this guide provide a robust framework for researchers to explore and validate the therapeutic potential of novel piperidine-based compounds, paving the way for the next generation of innovative medicines.
References
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
- Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide - Benchchem.
- The Pharmacological Potential of Piperidine-Containing Natural Products: A Technical Guide - Benchchem.
- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry - Benchchem.
- Pharmacological Applications of Piperidine Deriv
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central.
- Analgesic Activity Study by Eddy's Hot Plate Method | PDF | Mental Chronometry - Scribd.
- Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil - Benchchem.
- Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt Pathway Following Lantus® Tre
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Public
- Classes of Piperidine-Based Drugs - ResearchG
- Piperidine derivatives as nonprostanoid IP receptor agonists - PubMed.
- Hot pl
- Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activ
- Comparative Analysis of the Biological Activity of Acetylpiperidine Deriv
- (Open Access)
- Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - MDPI.
- Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists | ACS Sensors - ACS Public
- Study of anti-inflammatory response in antitryptic 4-hydroxy piperidines.
- FlowCellect™ STAT3 Activation Dual Detection kit 25 Tests C
- Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv.
- Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
- Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - MDPI.
- Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - ACS Public
- Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC - NIH.
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science.
- IP Human Prostanoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - FR.
- Bioassays for anticancer activities - PubMed.
- Immunostaining Protocol: P-St
- MTT assay for synthesized compounds. Cells were treated with compounds...
- Acetylcholinesterase Activity Assay Kit - Sigma-Aldrich.
- Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - NIH.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH.
- dependent Assays for Functional Characterization of Histamine Receptors and Ligands - Publik
- Application Notes and Protocols for Studying the Effects of Histamine H3 Receptor Antagonists - Benchchem.
- Application Notes and Protocols for Anticancer Assays Using 2-Piperidin-1-ylmethyl-morpholine and Structurally Rel
- Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC - PubMed Central.
- EP4 Prostanoid Receptor Assay - Innoprot GPCR Functional Assays.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Anti-inflamm
- EP Receptor (rat) Activation Assay Kit (cAMP) - Cayman Chemical.
- Western blot analysis of a PI3K/AKT/mTOR pathway components, b...
- Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice...
- Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC - NIH.
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. irjpms.com [irjpms.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. bowdish.ca [bowdish.ca]
- 11. HTRF Human Phospho-STAT3 (Tyr705) Detection Kit, 96 Assay Points | Revvity [revvity.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells | MDPI [mdpi.com]
- 28. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 32. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scribd.com [scribd.com]
- 34. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 35. (Open Access) A modified“hot-plate”method for the evaluation of analgesics (1956) | Soh S | 3 Citations [scispace.com]
In Silico Modeling of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid: A Guide to Receptor Binding Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integration of computational methods into drug discovery has revolutionized the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid , a compound featuring the privileged piperidine scaffold common in central nervous system (CNS) agents.[1][2][3] Recognizing the significant role of GABAergic neurotransmission in the CNS, this document will use the GABA(A) receptor , a critical ligand-gated ion channel and an established drug target, as the primary protein of interest for this modeling study.[4][5][6]
This document is structured to guide a researcher from the foundational stages of target selection and molecular preparation through the sophisticated processes of molecular docking and molecular dynamics simulations. Each section is built upon the principles of scientific integrity, explaining not just the procedural steps but the critical reasoning—the causality—behind methodological choices. By adhering to these robust, self-validating protocols, researchers can generate reliable, predictive models of protein-ligand interactions, thereby accelerating the drug development pipeline.
Foundational Strategy: Target Selection and Structural Preparation
Rationale for Target Selection: The GABA(A) Receptor
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid belongs to the piperidine class of compounds, which are widely recognized for their activity in the central nervous system.[2][7] The γ-aminobutyric acid (GABA) system, particularly the GABA(A) receptor, is the principal mediator of fast synaptic inhibition in the brain and a primary target for numerous therapeutic drugs, including sedatives and anxiolytics.[4][8][9] The structural motifs within our ligand suggest a plausible interaction with the GABA(A) receptor complex. Therefore, selecting a high-resolution structure of a relevant GABA(A) receptor subtype is the logical first step. For this guide, we will hypothesize the use of a cryo-EM structure of the human α1β2γ2 GABA(A) receptor, a prevalent isoform in the CNS.[5]
Experimental Protocol: Ligand Preparation
The ligand must be prepared to accurately represent its three-dimensional shape, charge distribution, and protonation state at physiological pH.
-
2D to 3D Conversion:
-
Obtain the 2D structure of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid from a database like PubChem or draw it using chemical sketcher software.
-
Use a computational chemistry tool, such as Open Babel, to convert the 2D representation into an initial 3D structure.
-
-
Protonation State and Tautomer Generation:
-
Causality: The ionization state of a molecule is a critical determinant of its interaction profile. At a physiological pH of ~7.4, the carboxylic acid moiety is expected to be deprotonated (negative charge), and the piperidine nitrogen is likely to be protonated (positive charge), forming a zwitterion.
-
Employ a tool like Schrödinger's LigPrep or ChemAxon's Marvin to enumerate possible ionization states and tautomers within a defined pH range (e.g., 7.4 ± 1.0). Select the most probable state for the subsequent steps.
-
-
Energy Minimization:
-
The initial 3D structure must be relaxed to a low-energy conformation.
-
Perform energy minimization using a suitable molecular mechanics force field (e.g., OPLS4, MMFF94). This step removes steric clashes and produces a geometrically sound conformer for docking.
-
Experimental Protocol: Receptor Preparation
Pristine crystallographic or cryo-EM structures from the Protein Data Bank (PDB) require careful preparation to be suitable for computational modeling.[10]
-
Structure Acquisition:
-
Download the selected GABA(A) receptor structure from the RCSB PDB.
-
-
Automated Protein Preparation:
-
Utilize a dedicated workflow, such as the Protein Preparation Wizard in Schrödinger Maestro or similar tools in other software packages.[11]
-
Key Sub-steps & Rationale:
-
Assign Bond Orders and Add Hydrogens: PDB files often lack hydrogen atoms, which are essential for defining the hydrogen-bonding network and overall electrostatics.
-
Resolve Missing Side Chains and Loops: Gaps in the experimental structure are filled using loop modeling algorithms to create a complete protein model.
-
Assign Protonation States: Use computational tools (e.g., PROPKA) to predict the protonation states of titratable residues like Histidine, Aspartate, and Glutamate at the chosen pH. This is a self-validating step; incorrect assignments will lead to unstable hydrogen bond networks during later simulations.
-
Remove Unnecessary Water Molecules: Delete solvent molecules that are not mediating key interactions in the binding site. Retain any water molecules that bridge the ligand to the protein.
-
Restrained Minimization: Perform a final, restrained energy minimization on the protein. This step relaxes the structure after adding hydrogens and making other modifications, while ensuring that the heavy atoms do not deviate significantly from their experimentally determined positions.
-
-
Core Analysis: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction.[12][13] This provides a static, yet insightful, snapshot of the binding hypothesis.
Experimental Protocol: Receptor Grid Generation and Docking
-
Binding Site Definition:
-
Identify the putative binding pocket on the GABA(A) receptor. This can be guided by co-crystallized ligands in homologous structures or through site-prediction algorithms.
-
Define a docking grid box that encompasses this entire binding region. The grid pre-calculates the potential energies of the protein, which significantly speeds up the docking process.
-
-
Ligand Docking:
-
Use a validated docking program like AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the receptor grid.[14][15]
-
Trustworthiness: It is best practice to allow for flexible ligand conformations while keeping the receptor rigid or allowing for limited side-chain flexibility in the binding site. Generate multiple binding poses (e.g., 10-20) for subsequent analysis.
-
-
Pose Analysis and Scoring:
-
Analyze the output poses based on their docking scores. The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol), with lower (more negative) scores generally indicating more favorable binding.
-
Visually inspect the top-scoring poses. A chemically intuitive pose that forms logical interactions (hydrogen bonds, hydrophobic contacts, salt bridges) with key residues is more credible than a high-scoring but nonsensical orientation.
-
Data Presentation: Docking Results
Summarize the quantitative outputs in a clear, tabular format.
Table 1: Hypothetical Docking Results for 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid against the GABA(A) Receptor
| Pose ID | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue) | Key Hydrophobic/Ionic Interactions (Residue) |
| 1 | -9.2 | Tyr157, Thr202 | Phe200 (pi-pi), Arg119 (salt bridge) |
| 2 | -8.8 | Tyr97, Ser158 | Tyr205 (pi-pi), Arg119 (salt bridge) |
| 3 | -8.5 | Tyr157 | Val203, Met115 |
Diagram 1: General In Silico Drug Discovery Workflow
Caption: A high-level overview of the computational workflow.
Dynamic Validation: Molecular Dynamics (MD) Simulation
While docking provides a valuable static hypothesis, biological systems are inherently dynamic. MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the binding pose's stability over time.[16][17]
Rationale for MD Simulation
By simulating the movements of atoms over a period of nanoseconds to microseconds, we can validate the stability of the docked pose. If the key interactions predicted by docking are maintained throughout the simulation, confidence in the binding hypothesis increases. Conversely, if the ligand quickly dissociates or drifts to a different conformation, the initial docking result may be an artifact.
Experimental Protocol: Protein-Ligand MD Simulation
-
System Building:
-
Take the highest-scoring, most chemically intuitive protein-ligand complex from docking as the starting point.
-
Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Equilibration:
-
Causality: Before the production simulation, the system must be carefully equilibrated. This involves a series of steps where the system is gradually heated to the target temperature (e.g., 310 K for physiological conditions) and the pressure is stabilized, while the protein and ligand are kept restrained. This ensures that the simulation does not begin from a high-energy, unstable state.
-
-
Production MD:
-
Run the simulation for a sufficient duration (e.g., 100-200 nanoseconds) without restraints, saving the coordinates (trajectory) at regular intervals. Common software packages for this include GROMACS, AMBER, or NAMD.[18]
-
-
Trajectory Analysis (Self-Validation):
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the binding pose is stable.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions and see how ligand binding affects local protein dynamics.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds, salt bridges, and hydrophobic contacts throughout the simulation. The stability of these interactions provides strong evidence for their importance in binding.
-
Diagram 2: Predicted Ligand-Receptor Interaction Map
Caption: A schematic of key molecular interactions.
Advanced Insights and Conclusion
The workflow detailed above provides a robust framework for generating and validating a hypothesis of how 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid binds to the GABA(A) receptor. The combination of molecular docking and MD simulations offers a powerful, predictive tool that balances computational expense with detailed molecular insight.
For even greater accuracy, the trajectory data from MD simulations can be used for more rigorous binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. These calculations can provide a more quantitative estimate of binding affinity, which can be invaluable for ranking compounds or guiding lead optimization efforts.[19]
By systematically applying these in silico techniques, researchers can elucidate the structural basis of molecular recognition, predict the affinity of novel compounds, and ultimately make more informed decisions in the complex process of drug discovery.
References
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry. [Link]
-
Masiulis, S., Desai, R., Uchański, T., Serna, P., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA(A) receptor signalling mechanisms revealed by structural pharmacology. Nature. [Link]
-
Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology. [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Chemistry LibreTexts. (2022). Molecular Docking Experiments. Chemistry LibreTexts. [Link]
-
Scripps Research. (n.d.). AutoDock. The Scripps Research Institute. [Link]
-
Schrödinger, LLC. (n.d.). Schrödinger Software. Schrödinger. [Link]
-
Scripps Research. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]
-
Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
-
Ghit, A., & Assal, D. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]
-
Simlab. (n.d.). WebGro. University of Arkansas for Medical Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
GROMACS. (n.d.). The GROMACS development team. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research. [Link]
-
Kufareva, I., & Abagyan, R. (2012). Methods of protein structure-based drug discovery. Methods in Molecular Biology. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. PubChem. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules. [Link]
-
Słoczyńska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Open Babel development team. (n.d.). Open Babel: The Open Source Chemistry Toolbox. [Link]
-
Singh, P. K., et al. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
-
Khan, I., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]
-
Atanasova, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
Sources
- 1. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. Protein-Ligand Complex [mdtutorials.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid CAS number 853649-08-8
An In-depth Technical Guide to 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (CAS: 853649-08-8)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (CAS No. 853649-08-8), a versatile heterocyclic building block pivotal to medicinal chemistry and drug discovery. We will explore its fundamental chemical and physical properties, present a logical and detailed synthetic methodology, analyze its chemical reactivity, and discuss its significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development pipelines.
Introduction and Significance
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic amine that is a ubiquitous structural motif in a vast array of biologically active molecules and pharmaceuticals.[1][2] Its structure uniquely combines the conformational flexibility of the piperidine ring with the reactive potential of a carboxylic acid and the specific steric and electronic properties of a 2-chlorobenzyl substituent.
This compound serves primarily as a high-value chemical intermediate and building block for the synthesis of more complex pharmaceutical compounds.[3][4] The piperidine-3-carboxylic acid core is structurally related to nipecotic acid, a known GABA reuptake inhibitor, making its derivatives promising candidates for investigation in neurological and psychiatric disorders.[5][6] The presence of the 2-chlorobenzyl group provides a handle for modulating lipophilicity and target engagement, directing its application towards the discovery of novel CNS agents, analgesics, and neuromodulatory drugs.[3][4]
Physicochemical and Structural Properties
A precise understanding of the compound's properties is essential for its effective application in synthesis and screening protocols. The key physicochemical data are summarized below.
| Property | Value | Source |
| CAS Number | 853649-08-8 | [3][7][8] |
| Molecular Formula | C₁₃H₁₆ClNO₂ | [3] |
| Molecular Weight | 253.73 g/mol | [3][4] |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic acid | [3] |
| Predicted Boiling Point | 387.0 ± 37.0 °C | [3][9] |
| Predicted Density | 1.268 g/cm³ | [3][9] |
| Predicted pKa | 3.84 ± 0.20 | [9] |
The structure features a chiral center at the C3 position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers. For most applications, control over this stereochemistry is critical, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles.[2]
Proposed Synthetic Pathway
While specific vendor-proprietary synthesis methods may vary, a robust and logical pathway for the laboratory-scale preparation of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid involves the N-alkylation of a suitable piperidine-3-carboxylic acid precursor. The following workflow is proposed based on established chemical principles for the synthesis of N-substituted piperidines.[10]
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol:
Step 1: Esterification of Piperidine-3-carboxylic acid
-
To a solution of piperidine-3-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl piperidine-3-carboxylate, which can often be used in the next step without further purification.
-
Causality: The carboxylic acid is protected as an ethyl ester to prevent it from interfering with the subsequent base-mediated N-alkylation step. Ethanol serves as both reactant and solvent, and the acid catalyst accelerates the Fischer esterification process.
-
Step 2: N-Alkylation with 2-Chlorobenzyl Chloride
-
Dissolve ethyl piperidine-3-carboxylate (1.0 eq) in acetonitrile (10 volumes).
-
Add anhydrous potassium carbonate (2.5 eq) and 2-chlorobenzyl chloride (1.1 eq).
-
Heat the suspension to reflux and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate.
-
Causality: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine of the piperidine ring, creating the nucleophile. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction. A slight excess of the alkylating agent ensures complete conversion of the starting material.
-
Step 3: Saponification to the Final Product
-
Dissolve the crude ester from Step 2 in a mixture of THF and water (2:1).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at 40-50 °C for 2-4 hours until the ester is fully hydrolyzed.
-
Cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of approximately 6. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid.[11]
-
Causality: Saponification (base-mediated ester hydrolysis) is a robust method to deprotect the carboxylic acid. Subsequent careful acidification protonates the carboxylate to precipitate the final zwitterionic or neutral product while ensuring the piperidine nitrogen remains largely protonated, aiding in purification.
-
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary reactive sites: the carboxylic acid and the tertiary amine/aromatic system. This dual functionality is the source of its value as a synthetic intermediate.
Caption: Key reaction sites for derivatization.
-
Reactions of the Carboxylic Acid: The -COOH group can readily undergo standard transformations.[3]
-
Amide Bond Formation: Coupling with various primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) can generate a diverse library of amides. This is the most common strategy for incorporating this scaffold into larger drug candidates.
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters, which can serve as prodrugs or intermediates.
-
Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to the corresponding primary alcohol, 1-(2-chlorobenzyl)piperidin-3-yl)methanol, opening further synthetic avenues.[3]
-
-
Reactions of the Benzyl Group: The 2-chlorobenzyl group is generally stable, but the chlorine atom can potentially undergo nucleophilic aromatic substitution under specific, often harsh, conditions.[3]
Applications in Drug Discovery
The true value of this compound lies in its potential as a scaffold for generating molecules with therapeutic value. The piperidine core is a "privileged scaffold" in medicinal chemistry, particularly for CNS targets.[2]
Caption: Role of the scaffold in drug discovery.
-
Cholinesterase Inhibition: Piperidine-based structures have been shown to effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][12] These enzymes are responsible for breaking down the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for providing symptomatic relief in Alzheimer's disease.[3][6] Derivatives of the title compound are therefore excellent candidates for screening as novel cholinesterase inhibitors.
-
GABAergic System Modulation: As a structural analog of nipecotic acid, derivatives of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid could act as GABA uptake inhibitors.[5][6] By preventing the reuptake of the inhibitory neurotransmitter GABA, such compounds could have applications as anticonvulsants or anxiolytics.[5]
-
Novel Analgesics and CNS Agents: The overall structure has been explored for its affinity for various receptor targets in the brain, making it a valuable starting point for the development of drugs to treat pain and depression.[3][4]
Analytical Characterization (Predictive)
Full analytical characterization is essential to confirm the identity and purity of the synthesized compound. Below are the predicted key signals based on the known structure and standard spectroscopic principles.[13][14]
| Technique | Predicted Observations |
| ¹H NMR | ~12.0 ppm (s, 1H): Very broad singlet for the carboxylic acid proton (-COOH).[14] 7.2-7.5 ppm (m, 4H): Multiplets corresponding to the four protons on the 2-chlorophenyl ring. ~3.6 ppm (s, 2H): Singlet for the benzylic methylene protons (-CH₂-Ar). 2.0-3.5 ppm (m, ~8H): Complex, overlapping multiplets for the protons on the piperidine ring and the alpha-proton to the carboxyl group.[15] |
| ¹³C NMR | ~175 ppm: Carbonyl carbon of the carboxylic acid.[14] 127-135 ppm: Signals for the six carbons of the 2-chlorophenyl ring (including the C-Cl carbon). ~60 ppm: Benzylic methylene carbon (-CH₂-Ar). 25-55 ppm: Signals corresponding to the five carbons of the piperidine ring. |
| IR Spectroscopy | 2500-3300 cm⁻¹: Very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[14] ~1710 cm⁻¹: Strong C=O stretch of the carboxylic acid carbonyl.[14] ~1600, ~1475 cm⁻¹: C=C stretching bands for the aromatic ring. ~750 cm⁻¹: Strong band indicating ortho-disubstitution on the benzene ring. |
| Mass Spec. (ESI+) | [M+H]⁺ = 254.09 |
Conclusion
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is a strategically designed chemical intermediate with significant potential for drug discovery and development. Its synthesis is achievable through standard organic transformations, and its functional groups offer facile entry into a wide chemical space for derivatization. The inherent properties of its piperidine scaffold, combined with the specific substitution pattern, make it a highly valuable building block for generating libraries of compounds aimed at complex CNS targets, including those relevant to neurodegenerative diseases, pain, and mood disorders. Researchers utilizing this compound are well-positioned to explore novel therapeutic avenues grounded in well-established medicinal chemistry principles.
References
-
Vereshchagin, A. N., et al. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]
-
Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]
-
Conier Chem and Pharma Limited Product List. ChemBuyersGuide.com. [Link]
-
Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]
-
1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid. MySkinRecipes. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Chem 117 Reference Spectra Spring 2011. University of Colorado Boulder. [Link]
-
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. PubChem. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
3-Piperidinecarboxylic acid, 1-[(2-chlorophenyl)sulfonyl]-. ChemBK. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
-
The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. [Link]
-
Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives. W. W. Norton & Company. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 4. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 853649-08-8 Cas No. | 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 8. AB418002 | CAS 853649-08-8 – abcr Gute Chemie [abcr.com]
- 9. 1-(2-CHLORO-BENZYL)-PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE | 853649-08-8 [amp.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. ekwan.github.io [ekwan.github.io]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
The Piperidine Carboxylic Acid Core: A Journey from Neurotransmission to Targeted Therapeutics
An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of N-Substituted Piperidine Carboxylic Acids
Authored by: A Senior Application Scientist
Abstract
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, has given rise to a profoundly impactful class of molecules: N-substituted piperidine carboxylic acids.[1] Initially explored for their relationship to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), these compounds have evolved from simple GABAergic modulators into a versatile platform for drug discovery across a spectrum of therapeutic areas, including epilepsy, neurodegenerative diseases, and oncology.[2][3] This technical guide provides a comprehensive overview of the historical discovery, synthetic evolution, and mechanistic underpinnings of N-substituted piperidine carboxylic acids. We will delve into the foundational discoveries of nipecotic and isonipecotic acids, explore the diverse synthetic strategies for N-functionalization, and analyze the structure-activity relationships that have driven the development of potent and selective therapeutic agents. Detailed experimental protocols, mechanistic diagrams, and a survey of their expanding pharmacological applications will provide researchers, scientists, and drug development professionals with a thorough understanding of this critical pharmacophore.
Historical Perspective: From GABA to Targeted Inhibitors
The story of N-substituted piperidine carboxylic acids is intrinsically linked to the discovery and understanding of γ-aminobutyric acid (GABA). First identified in the brain in 1950, GABA was confirmed as the primary inhibitory neurotransmitter in the central nervous system by 1967.[4][5] This discovery catalyzed a search for molecules that could modulate GABAergic signaling, with the goal of treating neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[6]
In the mid-1970s, a pivotal drug design program led to the characterization of two key piperidine carboxylic acid isomers: isonipecotic acid (piperidine-4-carboxylic acid) and nipecotic acid (piperidine-3-carboxylic acid).[7] Isonipecotic acid, first described in the scientific literature around 1944, was later identified in 1978 as a specific partial agonist of the GABA-A receptor.[8] Conversely, (R)-nipecotic acid was found to be a potent inhibitor of GABA uptake, thus increasing the concentration of GABA in the synaptic cleft.[7][9]
A significant challenge with these early compounds was their limited ability to cross the blood-brain barrier due to their hydrophilic and zwitterionic nature.[10] This prompted medicinal chemists to explore N-substitution of the piperidine ring, a strategy aimed at increasing lipophilicity to enhance brain penetration while potentially modulating potency and selectivity. This endeavor proved highly successful, leading to the development of clinically significant drugs and a vast library of compounds with diverse pharmacological activities.[11]
The GABAergic Synapse: The Primary Mechanism of Action
The therapeutic efficacy of many N-substituted piperidine carboxylic acids stems from their ability to modulate GABAergic neurotransmission by inhibiting GABA transporters (GATs).[12] GATs are membrane proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating the inhibitory signal.[13] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most important for neuronal GABA uptake and is a key target for antiepileptic drugs.[11][12]
By inhibiting GAT1, these compounds increase the extracellular concentration of GABA, leading to prolonged activation of postsynaptic GABA-A receptors.[14] This enhances the influx of chloride ions, hyperpolarizes the neuron, and ultimately dampens neuronal excitability.[14]
The archetypal GAT1 inhibitor is Tiagabine , an N-substituted derivative of (R)-nipecotic acid.[15] The lipophilic N-substituent, a 4,4-bis(3-methyl-2-thienyl)but-3-enyl group, facilitates its passage across the blood-brain barrier.[15] Once in the CNS, the nipecotic acid moiety competitively binds to GAT1, effectively blocking GABA reuptake.[16]
Synthetic Strategies for N-Substituted Piperidine Carboxylic Acids
The synthesis of N-substituted piperidine carboxylic acids typically involves the modification of a pre-existing piperidine carboxylic acid scaffold, most commonly nipecotic acid or isonipecotic acid. The key transformation is the formation of the C-N bond at the piperidine nitrogen.
N-Alkylation of Piperidine Carboxylic Acid Esters
Direct N-alkylation is a common and straightforward method. To avoid side reactions with the carboxylic acid moiety, it is typically protected as an ester (e.g., methyl or ethyl ester) prior to alkylation.
General Workflow for N-Alkylation:
Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Esterification: The piperidine carboxylic acid is converted to its corresponding ester using standard methods, such as reaction with thionyl chloride in an alcohol (e.g., methanol or ethanol).
-
N-Alkylation: To a stirred solution of the piperidine carboxylic acid ester (1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, a base like anhydrous potassium carbonate (K₂CO₃) (1.5 eq) is added.[15]
-
The alkylating agent (e.g., an alkyl halide, 1.1 eq) is added dropwise to the mixture at room temperature.[15]
-
The reaction is stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (50-70°C) may be required.[15]
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.
-
Hydrolysis: The resulting N-alkylated ester is hydrolyzed to the carboxylic acid, typically using a base such as lithium hydroxide in a mixture of THF and water.
-
The final product is purified by recrystallization or chromatography.
Reductive Amination
Reductive amination offers an alternative route for N-alkylation, particularly for introducing more complex substituents. This method involves the reaction of the piperidine carboxylic acid ester with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol: Reductive Amination
-
A solution of the piperidine carboxylic acid ester (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) is prepared in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane.
-
A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the stirred solution.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The ester is then hydrolyzed to the carboxylic acid as described previously.
Asymmetric Synthesis
For many therapeutic applications, a specific enantiomer of the N-substituted piperidine carboxylic acid is required for optimal activity.[15] Asymmetric synthesis strategies are therefore crucial. These can involve:
-
Chiral Resolution: Separation of a racemic mixture of the final product or a key intermediate.
-
Asymmetric Hydrogenation: Using a chiral catalyst to selectively form one enantiomer during the reduction of a prochiral precursor.
-
Starting from a Chiral Pool: Employing an enantiomerically pure starting material, such as a natural amino acid, to construct the piperidine ring with the desired stereochemistry.
A notable example is the enantioselective synthesis of (R)-Tiagabine, which has been achieved using an asymmetric hydrogen atom transfer protocol to establish the crucial chiral center.[17][18]
Structure-Activity Relationships and Therapeutic Applications
The versatility of the N-substituted piperidine carboxylic acid scaffold has led to its exploration in a wide range of therapeutic areas beyond epilepsy. The nature of the N-substituent, the position of the carboxylic acid, and the stereochemistry all play critical roles in determining the biological activity.
| Compound Class | N-Substituent Type | Primary Target(s) | Therapeutic Area | IC50/pIC50/EC50 | References |
| Tiagabine Analogs | Bis-aromatic lipophilic groups | GAT1 | Epilepsy, Neuropathic Pain | pIC50 = 6.00 (mGAT1) | [19] |
| Nipecotic Acid Derivatives | Allenic spacers with aromatic residues | GAT1, mGAT4 | Epilepsy, Neurological Disorders | pIC50 = 6.78 (mGAT1) | [20][21] |
| N-Arylmethyl Piperidines | Arylmethyl groups | HIV-1 Reverse Transcriptase | HIV/AIDS | EC50 = 0.022 µM | [16] |
| N-Benzyl Piperidine Amides | Benzyl groups | Cholinesterases (AChE, BuChE) | Alzheimer's Disease | IC50 = 4.32 µM (AChE) | [11][22] |
| Benzoxazole-appended Piperidines | Benzoxazole moieties | EGFR, ErbB2 | Cancer (Breast) | IC50 = 0.18 µM (EGFR) | [23] |
Neurodegenerative Diseases
The modulation of neurotransmitter systems is a key strategy in the treatment of neurodegenerative diseases like Alzheimer's. N-substituted piperidine carboxylic acid derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[24][25] By inhibiting these enzymes, these compounds can increase acetylcholine levels, which is beneficial for cognitive function. Some derivatives have also shown antioxidant properties, which can help mitigate the oxidative stress associated with neurodegeneration.[26]
Oncology
The piperidine scaffold is present in numerous anticancer agents.[27] N-substituted piperidine derivatives have been developed as inhibitors of key signaling pathways in cancer, such as those involving the epidermal growth factor receptor (EGFR).[23] For instance, certain benzoxazole-appended piperidine derivatives have shown potent anti-proliferative activity against breast cancer cell lines.[28] Other derivatives have demonstrated the ability to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3]
Bioisosteric Replacement of the Carboxylic Acid
While the carboxylic acid group is often crucial for target binding, it can also contribute to poor pharmacokinetic properties, such as low membrane permeability. A common strategy to address this is bioisosteric replacement , where the carboxylic acid is replaced with another functional group that mimics its size, shape, and electronic properties but has improved drug-like characteristics. A widely used bioisostere for carboxylic acids is the tetrazole ring, which has a similar pKa but is more lipophilic.[29] This approach has been successfully applied in drug design to enhance oral bioavailability and metabolic stability.
Conclusion and Future Directions
The journey of N-substituted piperidine carboxylic acids from their origins as simple GABA analogs to their current status as a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The ability to systematically modify the N-substituent has allowed for the fine-tuning of pharmacological properties, leading to the development of selective and potent inhibitors for a diverse range of biological targets.
Future research in this area will likely focus on:
-
The development of novel, highly selective inhibitors for specific GABA transporter subtypes to minimize off-target effects.
-
The exploration of N-substituted piperidine carboxylic acids as multi-target ligands, particularly for complex diseases like Alzheimer's, where targeting multiple pathological pathways may be more effective.[30]
-
The application of advanced synthetic methodologies, including asymmetric catalysis and flow chemistry, to enable the efficient and scalable production of complex derivatives.
-
The continued use of computational modeling and structure-based drug design to guide the rational design of new compounds with optimized properties.
The N-substituted piperidine carboxylic acid core remains a fertile ground for innovation in drug discovery. Its inherent versatility and proven track record ensure that it will continue to be a valuable tool for developing the next generation of therapeutics.
References
-
What are GAT1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
- Li, L., Chen, W., Xu, Z., Jiang, J., & Zhang, Y.-Q. (2023). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Synthesis, 55(08), 1269-1275.
- Li, L., Chen, W., Xu, Z., Jiang, J., & Zhang, Y.-Q. (2023). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Synthesis, 55(08), 1269-1275.
- Li, L., Chen, W., Xu, Z., Jiang, J., & Zhang, Y.-Q. (2023). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Synthesis, 55(08), 1269-1275.
-
Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. (2023). Thieme Chemistry. Retrieved from [Link]
- Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(11), 1193-1209.
- Singh, S., Sharma, B., & Singh, P. (2017). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Neuroscience, 11, 592.
-
Isonipecotic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Jurik, A., et al. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 27(5), 822-831.
- Clausen, R. P. (2011). An historical perspective on GABAergic drugs. Drug discovery today. Technologies, 8(1), e19-25.
- Liu, X., et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 22(1), 356-365.
- Bönisch, H., et al. (2012). Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. Journal of Amino Acids, 2012, 970582.
- Galvan, A., et al. (2012). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. Frontiers in endocrinology, 3, 149.
- Spiering, M. J. (2018). The discovery of GABA in the brain. The Journal of biological chemistry, 293(49), 19159-19160.
- Krall, J., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-3378.
-
JBC: The discovery of GABA in the brain. (2019, January 1). ASBMB. Retrieved from [Link]
-
GABA. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Zafar, S., & Jabeen, I. (2019). GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors. Journal of Biomolecular Structure and Dynamics, 37(15), 4056-4071.
- Youssef, K. M. A., El Subbagh, H., & Fawzy, I. M. (2018). N-substituted-piperidines as novel anti-alzheimer agents: Synthesis, antioxidant activity, and molecular docking study. Future Journal of Pharmaceutical Sciences, 4(1), 94-103.
-
Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025, February 21). bioRxiv. Retrieved from [Link]
- Papakyriakou, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules (Basel, Switzerland), 27(20), 7019.
-
(PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2025, October 13). ResearchGate. Retrieved from [Link]
- Acar, Ç., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519.
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. Retrieved from [Link]
- Ye, W., et al. (2022). Structural basis of GABA reuptake inhibition. Nature structural & molecular biology, 29(7), 675-684.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate. Retrieved from [Link]
- El-Sayed, M. A.-A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Results in Chemistry, 5, 100827.
-
Nipecotic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- de Tullio, P., et al. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of medicinal chemistry, 41(10), 1617-1624.
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (n.d.). Frontiers. Retrieved from [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]
- da Silva, A. C. G., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of the Brazilian Chemical Society, 29(10), 2139-2151.
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022, March 15). PubMed. Retrieved from [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of medicinal chemistry, 57(24), 10257-10274.
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022, October 17). PubMed. Retrieved from [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI. Retrieved from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. (2019, June 18). PubMed. Retrieved from [Link]
-
Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved from [Link]
-
Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA - Wikipedia [en.wikipedia.org]
- 6. The discovery of GABA in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 9. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 10. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 13. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 30. b.aun.edu.eg [b.aun.edu.eg]
Methodological & Application
Topic: Protocol for N-alkylation of piperidine-3-carboxylic acid
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Substituted Piperidine-3-Carboxylic Acids
Piperidine-3-carboxylic acid, also known as nipecotic acid, is a privileged scaffold in medicinal chemistry. Its rigid, cyclic structure serves as a constrained analogue of γ-aminobutyric acid (GABA), making it a cornerstone for developing agents that target GABA transporters (GATs) and other central nervous system targets.[1][2][3] The therapeutic potential of this scaffold is often unlocked through functionalization of the secondary amine at the N-1 position. N-alkylation transforms the parent molecule into a diverse array of derivatives, allowing for the fine-tuning of critical pharmacological properties, including potency, target selectivity, solubility, and metabolic stability.[4]
However, the simultaneous presence of a nucleophilic secondary amine and an acidic carboxylic acid presents a distinct synthetic challenge. The choice of synthetic strategy is therefore paramount and must be guided by a clear understanding of the underlying reaction mechanisms and potential side reactions. This guide provides a detailed exploration of the primary methods for N-alkylation of piperidine-3-carboxylic acid, offering field-proven insights and step-by-step protocols to enable successful synthesis.
Synthetic Strategy: A Mechanistic Crossroads
The selection of an appropriate N-alkylation strategy hinges on the reactivity of the chosen alkylating agent and the overall molecular context. Two principal pathways dominate the synthesis of these targets: Direct Alkylation via SN2 reaction and Reductive Amination. The decision to select one over the other is a critical determinant of reaction efficiency, purity, and the need for intermediate protection steps.
Caption: Synthetic decision workflow for N-alkylation.
Method 1: Direct Alkylation with Alkyl Halides
This classical approach is analogous to the Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.
Causality Behind Experimental Choices:
-
The Challenge of Acidity: The carboxylic acid proton is readily abstracted by the bases required for this reaction. This forms a carboxylate salt, which can alter solubility and potentially complicate the reaction. To circumvent this, the carboxylic acid is typically protected as an ester prior to alkylation.[7][8][9]
-
Base Selection: A non-nucleophilic base is essential to deprotonate the piperidinium salt that forms in situ, regenerating the neutral, nucleophilic amine. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or N,N-Diisopropylethylamine (DIPEA).[10]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is ideal as it can dissolve the reactants and effectively solvate the cations, enhancing the nucleophilicity of the amine.[10]
-
Over-alkylation Risk: The product, a tertiary amine, can itself react with the alkyl halide to form a quaternary ammonium salt. This is a common side reaction.[11] To minimize this, one can use a slow addition of the alkyl halide to maintain an excess of the secondary amine starting material at all times.[10]
Experimental Protocol A: Protection-Alkylation-Deprotection Sequence
Step A1: Protection (Methyl Ester Formation)
-
Suspend piperidine-3-carboxylic acid (1.0 equiv) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equiv) dropwise. Caution: Exothermic reaction, releases HCl gas.
-
Remove the ice bath and stir the mixture at room temperature or gentle reflux (40-50 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the methyl piperidine-3-carboxylate hydrochloride salt, which can often be used directly in the next step.
Step A2: N-Alkylation of the Ester
-
Dissolve the methyl piperidine-3-carboxylate hydrochloride (1.0 equiv) in anhydrous acetonitrile (ACN) (approx. 0.1 M).
-
Add a solid base, such as potassium carbonate (K₂CO₃) (2.5-3.0 equiv), to the mixture.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 equiv).
-
Heat the reaction mixture to 50-70 °C and stir for 4-16 hours.[12] Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified via flash column chromatography on silica gel.
Step A3: Deprotection (Ester Hydrolysis)
-
Dissolve the purified N-alkylated ester (1.0 equiv) in a mixture of THF/water or methanol/water (e.g., 2:1 v/v).
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 2-8 hours until the ester is fully consumed (monitored by TLC).
-
Carefully neutralize the reaction mixture to pH ~7 with an aqueous acid (e.g., 1 M HCl). The product may precipitate or can be extracted with an organic solvent after solvent removal.
-
Purify the final N-alkylated piperidine-3-carboxylic acid by recrystallization or chromatography.
Method 2: Reductive Amination
Reductive amination is a powerful and often superior one-pot method for N-alkylation that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[13] This method avoids many of the pitfalls of direct alkylation, such as the need for protecting groups and the risk of over-alkylation.[14]
Mechanism and Causality:
The reaction proceeds through the initial formation of a carbinolamine, which then dehydrates to form an intermediate iminium ion. This electrophilic iminium ion is then reduced in situ by a hydride reagent to furnish the final tertiary amine.[15]
Caption: Mechanism of Reductive Amination.
-
Chemoselectivity: The key advantage lies in the choice of reducing agent. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are used.[16] These reagents are selective for reducing the protonated iminium ion intermediate but are not reactive enough to reduce the starting aldehyde or ketone under the reaction conditions.[14][17] This prevents the formation of alcohol byproducts.
-
No Protection Needed: The reaction is typically run under neutral or weakly acidic conditions. This environment is mild enough that the carboxylic acid functional group does not interfere and does not require protection, significantly improving step-economy.[16]
-
No Over-Alkylation: The tertiary amine product cannot form an iminium ion and is therefore unreactive towards further alkylation under these conditions.
Experimental Protocol B: One-Pot Reductive Amination
-
In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1.0 equiv) and the desired aldehyde or ketone (1.0-1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).
-
Stir the solution at room temperature for 20-30 minutes to facilitate initial iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 5-10 minutes. Note: The reaction can be slightly exothermic.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-alkylated piperidine-3-carboxylic acid.
Data Summary: Comparison of Alkylation Conditions
| Method | Alkylating Agent | Reagents | Solvent | Temp. (°C) | Typical Time | Key Challenges |
| Direct Alkylation | Alkyl Halide (e.g., BnBr) | K₂CO₃ (base) | ACN / DMF | 50 - 80 | 4 - 24 h | Requires COOH protection; Risk of over-alkylation.[10][11] |
| Reductive Amination | Aldehyde (e.g., PhCHO) | NaBH(OAc)₃ | DCM / DCE | 20 - 25 | 2 - 12 h | No protection needed; High chemoselectivity.[14][16] |
| Microwave-Assisted | Alkyl Halide | K₂CO₃ / Al₂O₃ | Solvent-free | 100 - 150 | 2 - 10 min | Rapid reaction times; Requires specialized equipment.[18] |
Purification and Characterization
Successful synthesis must be validated by rigorous purification and characterization.
-
Purification: Due to the amphoteric nature of the final product (containing both a basic amine and an acidic carboxylate), purification can sometimes be challenging.
-
Chromatography: Reverse-phase chromatography (C18) is often effective. Normal phase silica gel chromatography can also be used, often with a mobile phase containing a small amount of acid (acetic acid) or base (triethylamine) to prevent streaking.
-
Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
-
Work-up: A careful aqueous work-up, adjusting the pH to the isoelectric point of the molecule, can often cause the product to precipitate, allowing for isolation by filtration.
-
-
Characterization: The structure and purity of the N-alkylated product should be confirmed using standard spectroscopic techniques.
-
¹H and ¹³C NMR: Will confirm the presence of the new alkyl group and show characteristic shifts in the piperidine ring protons and carbons adjacent to the nitrogen.[19][20]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.[20]
-
Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretch (if visible) and confirm the presence of the carboxylic acid O-H and C=O stretches.
-
References
-
Gould, T. J.; Balestra, M.; Wittman, M. D.; Gary, J. A.; Rossano, L. T.; Kallmerten, J. Stereocontrolled Synthesis of Highly Oxygenated Acyclic Systems via the Enolate Claisen Eearrangement of O-Protected Allylic Glycolates. J. Org. Chem.1987 , 52, 3889–3901. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine? March 16, 2017. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. February 21, 2025. [Link]
-
YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. October 12, 2024. [Link]
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. March 10, 2023. [Link]
-
ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. December 20, 2025. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. October 24, 2014. [Link]
-
PubMed. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. [Link]
-
ResearchGate. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. August 6, 2025. [Link]
-
ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. August 6, 2025. [Link]
-
SpringerLink. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. November 7, 2023. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. September 1, 2017. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
ResearchGate. ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. August 6, 2025. [Link]
-
RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. August 9, 2025. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). May 26, 2017. [Link]
-
YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. December 29, 2016. [Link]
-
IIT Bombay. Protecting Groups. October 26, 2020. [Link]
-
MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]
-
MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]
-
Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. May 1, 2021. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
NIH. Phase-Transfer-Catalyzed Alkylation of Hydantoins. February 9, 2022. [Link]
-
YouTube. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. July 6, 2022. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
PubMed. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. March 7, 2017. [Link]
-
UT Southwestern. Protecting Groups in Organic Synthesis. [Link]
-
ACS Publications. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [Link]
-
YouTube. Protecting Groups for Carboxylic acid. July 5, 2020. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. February 17, 2023. [Link]
-
ResearchGate. Influence of the N‐protecting group. [Link]
-
RSC Publishing. The microwave-assisted ortho-alkylation of azine N-oxides with N-tosylhydrazones catalyzed by copper(i) iodide. [Link]
-
PubMed. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. [Link]
Sources
- 1. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. chem.iitb.ac.in [chem.iitb.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Integration of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid into Peptide Synthesis
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the ability to introduce novel structural motifs, enhance proteolytic stability, modulate receptor affinity, and fine-tune pharmacokinetic profiles. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is a compelling example of such a building block. Its rigidified piperidine core and the presence of a 2-chlorobenzyl group at the nitrogen atom introduce significant steric bulk and a distinct conformational constraint compared to natural amino acids.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in solid-phase peptide synthesis (SPPS).
Molecular Characteristics and Strategic Considerations
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (Molecular Formula: C₁₃H₁₆ClNO₂, Molecular Weight: 253.73 g/mol ) is a piperidine derivative that serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] Its structure presents unique challenges and opportunities in the context of peptide synthesis.
| Property | Value | Source |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic acid | [1] |
| CAS Number | 853649-08-8 | [1] |
| Molecular Weight | 253.73 g/mol | [1][2] |
| Boiling Point (Predicted) | 387.0 ± 37.0 °C | [1][2] |
| Density (Predicted) | 1.268 g/cm³ | [1][2] |
The N-alkylation with a 2-chlorobenzyl group introduces significant steric hindrance around the nitrogen atom, which can impede the efficiency of standard peptide coupling reactions.[3][4] Furthermore, the piperidine ring restricts the conformational freedom of the resulting peptide backbone. These features necessitate a carefully considered synthetic strategy, particularly in the choice of coupling reagents and reaction conditions.
Orthogonal Protecting Group Strategy
A robust orthogonal protection strategy is fundamental to the success of complex peptide synthesis.[5][6][] For the incorporation of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is highly recommended due to its milder deprotection conditions, which are generally compatible with a wider range of functionalities.[5][8]
The α-amino group of the growing peptide chain is temporarily protected with the base-labile Fmoc group, while the reactive side chains of other amino acids are protected with acid-labile groups such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc).[5][8][9] The carboxylic acid of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid itself does not require protection as it will be activated for coupling.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the general workflow for incorporating 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid into a peptide sequence using Fmoc/tBu SPPS.
Caption: Workflow for SPPS incorporation.
Detailed Protocols
Protocol 1: Coupling of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
The steric hindrance posed by the N-alkyl group necessitates the use of a potent coupling reagent to achieve efficient amide bond formation.[3][10] Traditional carbodiimide reagents like DCC may be less effective.[3] Uronium/aminium-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly recommended due to their rapid reaction kinetics and ability to overcome steric challenges.[11]
Materials:
-
Fmoc-deprotected peptide-resin
-
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve 3 equivalents of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the vessel containing the Fmoc-deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is recommended to ensure maximum efficiency due to the sterically hindered nature of the amino acid.
-
Monitoring: Perform a Kaiser test or other appropriate qualitative test to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (Dichloromethane) (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Peptide Cleavage and Deprotection
Following the completion of the peptide sequence, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The TIS acts as a scavenger to protect sensitive residues from reactive cations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
Purification of the crude peptide is essential to remove impurities generated during synthesis.[12][13] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[12][14][15][16]
Purification by RP-HPLC:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of aqueous 0.1% TFA and acetonitrile.
-
Chromatography: Purify the peptide using a preparative C18 RP-HPLC column. A linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is typically employed to elute the peptide.[12][15]
-
Fraction Collection: Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[17][18] This will verify the successful incorporation of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid.
-
NMR Spectroscopy: For detailed structural analysis, nuclear magnetic resonance (NMR) spectroscopy can be employed.[17][19][20][21] 2D NMR experiments such as COSY, TOCSY, and NOESY can help to elucidate the conformation of the peptide and the local environment of the incorporated non-natural residue.
Troubleshooting Common Challenges
| Challenge | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. Insufficient activation or coupling time. | Use a more potent coupling reagent like PyAOP or COMU.[3][10] Increase the coupling time and/or temperature (e.g., to 40 °C). Perform a double coupling. |
| Aggregation | Hydrophobic nature of the peptide sequence, potentially exacerbated by the chlorobenzyl group. | Incorporate solubilizing tags or use a more polar solvent system if possible.[13] Consider microwave-assisted peptide synthesis to disrupt aggregation. |
| Difficult Purification | Co-elution of the target peptide with closely related impurities (e.g., deletion sequences). | Optimize the HPLC gradient to improve resolution.[14][15] Consider using a different stationary phase or an alternative purification technique like ion-exchange chromatography.[14] |
Conclusion
The successful incorporation of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid into peptide sequences offers a valuable strategy for creating novel peptide-based therapeutics and research tools. While its sterically hindered nature requires careful consideration of coupling conditions, the use of potent activating reagents and optimized protocols can ensure high-yield synthesis. The methodologies outlined in this guide provide a robust framework for researchers to explore the potential of this unique non-natural amino acid in their synthetic endeavors.
References
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis - Benchchem. (n.d.).
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Protected Peptides: Essential Building Blocks for Research - BOC Sciences. (n.d.).
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
- 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 - Benchchem. (n.d.).
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Peptide Coupling Reagents: Selection and Use. (n.d.).
- Protecting Groups in Peptide Synthesis | Biosynth. (n.d.).
- Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (n.d.).
- 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid - MySkinRecipes. (n.d.).
- Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
- A Convenient Approach to Synthesizing Peptide C-terminal N-alkyl Amides - PubMed - NIH. (2011, February 9).
- Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC - NIH. (n.d.).
- Piperidine for Peptide Synthesis - Atom Scientific. (n.d.).
- Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. (2017, December 8).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
- HPLC Analysis and Purification of Peptides - PMC - PubMed Central. (n.d.).
- A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - ResearchGate. (n.d.).
- Characterization of intact and modified proteins by mass spectrometry - MS Vision. (n.d.).
- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid - Chem-Impex. (n.d.).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (n.d.).
- HPLC Analysis and Purification of Peptides - ResearchGate. (2025, August 10).
- 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 - PubChem. (n.d.).
- HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.).
- NMR-Based Peptide Structure Analysis - Creative Proteomics. (n.d.).
- The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.).
- The Versatility of N-BOC-piperidine-4-carboxylic Acid in API Synthesis. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
- NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (n.d.).
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). (n.d.).
- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents - Assiut University. (2023, October 21).
- 750557-49-4|1-(3-Chlorobenzyl)piperidine-2-carboxylic acid - BLDpharm. (n.d.).
- Piperidine Synthesis. - DTIC. (2025, June 4).
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.).
- 1-(3-Chloro-benzyl)-piperidine-4-carboxylic acid hydrochloride - Vibrant Pharma Inc. (n.d.).
Sources
- 1. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 2. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 8. biosynth.com [biosynth.com]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. bachem.com [bachem.com]
- 11. file.globalso.com [file.globalso.com]
- 12. bachem.com [bachem.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. msvision.com [msvision.com]
- 19. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 21. pharmacy.nmims.edu [pharmacy.nmims.edu]
A High-Throughput Screening Cascade for the Identification of Novel CNS-Active Piperidine Compounds
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and is considered a "privileged scaffold" for developing Central Nervous System (CNS) therapies.[1][2][3] Its prevalence in clinically approved CNS drugs, such as methylphenidate (Ritalin) for ADHD and donepezil for Alzheimer's disease, underscores its significance.[1][4][5] The piperidine moiety offers a unique combination of properties that make it highly valuable for CNS drug design:
-
Structural Versatility: The sp3-hybridized carbon atoms allow for the creation of diverse three-dimensional structures, enabling precise interactions with complex biological targets.[1]
-
Physicochemical Modulation: The basic nitrogen atom (pKa ~11) is typically protonated at physiological pH. This feature can enhance aqueous solubility, facilitate salt formation for improved formulation, and serve as a critical hydrogen bond donor/acceptor for target engagement.[2][6]
-
Pharmacokinetic Advantages: The presence of a piperidine motif often improves metabolic stability and facilitates transport across biological membranes, including the critical blood-brain barrier (BBB).[2]
Given its validated role in successful therapeutics, screening piperidine-based compound libraries is a rational and promising strategy for discovering novel drug candidates for a range of neurological and psychiatric disorders.[7] This document provides a detailed experimental framework for a robust in vitro screening cascade, designed to efficiently identify and characterize promising piperidine compounds with desired CNS activity and acceptable early safety profiles.
The CNS Screening Cascade: A Phased Approach to Hit Identification
A tiered or phased approach is critical for cost-effective and efficient drug discovery.[8] This cascade is designed to rapidly screen large compound libraries to identify initial "hits," confirm their activity, and then profile the most promising candidates for mechanism of action and potential liabilities.
Figure 1: A tiered experimental workflow for CNS agent screening.
Phase 1: Primary High-Throughput Screening (HTS)
The goal of primary HTS is to rapidly and cost-effectively screen a large library of piperidine compounds to identify initial hits.[8][9] Cell-based functional assays are highly valuable as they provide information on a compound's activity in a more physiologically relevant context than simple binding assays.[9]
Rationale for Assay Choice: Gq-Coupled GPCR Calcium Flux Assay G protein-coupled receptors (GPCRs) are the most extensive family of targets for approved drugs and are implicated in nearly all physiological processes, especially in the CNS.[10] Many CNS targets, such as the muscarinic M1 receptor or the serotonin 5-HT2A receptor, are Gq-coupled. Activation of these receptors leads to a robust and measurable increase in intracellular calcium, making it an ideal readout for HTS using fluorescence plate readers like the FLIPR® system.[11][12]
Figure 2: Signaling pathway of a Gq-coupled GPCR leading to a measurable fluorescent signal.
Protocol 3.1: Calcium Flux HTS Assay
Objective: To identify piperidine compounds that act as agonists on a target Gq-coupled receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human GPCR target of interest.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Reagents: Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™), Probenecid, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Controls: Known agonist (Positive Control), DMSO (Negative Control).
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR® Penta).
Procedure:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plates (5,000 cells/well).
-
Incubate plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Plating:
-
Prepare a 10 mM stock of each piperidine compound in DMSO.
-
In a separate 384-well plate (the "compound plate"), perform serial dilutions to create a final concentration of 40 µM in assay buffer (4x the final desired concentration of 10 µM).
-
Include positive control (e.g., Acetylcholine for M1 receptor) and negative control (DMSO) wells.
-
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage.
-
Remove culture medium from the cell plates and add 25 µL of the dye solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature.
-
-
Assay Execution:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to read baseline fluorescence for 10-20 seconds.
-
Configure the liquid handler to transfer 12.5 µL from the compound plate to the cell plate.
-
Immediately begin reading fluorescence kinetically for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the maximum fluorescence response for each well post-compound addition.
-
Normalize the data to controls:
-
% Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100
-
-
Calculate the Z-factor for assay quality control:
-
Z' = 1 - [3*(SD_Positive + SD_Negative) / |Mean_Positive - Mean_Negative|]
-
Causality: A Z-factor between 0.5 and 1.0 indicates an excellent assay, providing confidence that hits are not random statistical fluctuations.[13]
-
-
Hit Criteria: Compounds showing >50% activation at a 10 µM concentration are considered primary hits and are advanced to the next phase.
Phase 2: Hit Confirmation and Dose-Response Analysis
The objective of this phase is to confirm the activity of primary hits using freshly sourced compound powder (to rule out synthesis or storage artifacts) and to determine their potency (EC50 or IC50).
Protocol 4.1: Dose-Response Curve Generation
Objective: To determine the EC50 (half-maximal effective concentration) for agonist hits.
Procedure:
-
Follow the same general procedure as the primary HTS assay (Protocol 3.1).
-
Key Difference: Instead of a single concentration, prepare a 10-point, 3-fold serial dilution for each confirmed hit, starting from a top concentration of 100 µM.
-
Data Analysis:
-
Plot the normalized % activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or an equivalent.
-
The EC50 is derived from this curve.
-
| Compound ID | Max Response (%) | EC50 (nM) | Hill Slope | Progression Decision |
| Positive Control | 100.0 ± 2.5 | 45.2 | 1.1 | - |
| Hit-001 | 98.7 ± 3.1 | 120.5 | 1.0 | Advance |
| Hit-002 | 65.2 ± 4.5 | 2,540.0 | 0.8 | De-prioritize (Low Potency) |
| Hit-003 | 102.1 ± 2.8 | 88.6 | 1.2 | Advance |
| Hit-004 | 95.4 ± 3.9 | 1,150.0 | 0.9 | De-prioritize (Low Potency) |
| Table 1: Example dose-response data for confirmed hits. Compounds with sub-micromolar potency are prioritized. |
Phase 3: Lead Profiling – Selectivity, Mechanism & Early Safety
This phase aims to build a more comprehensive profile of the most potent and promising compounds.
Selectivity Profiling
Rationale: A good drug candidate should be selective for its intended target to minimize off-target side effects. Piperidine compounds will be tested against a panel of related receptors (e.g., other subtypes of serotonin receptors) and key anti-targets (e.g., the hERG potassium channel, which is associated with cardiac toxicity). This is typically done using radioligand binding assays or functional assays for each specific receptor.
Mechanism of Action (MOA) Elucidation
Rationale: If the primary screen was for a Gq-coupled receptor, it's important to confirm that hits do not simultaneously activate or inhibit other signaling pathways, such as the Gs or Gi pathways, which modulate cyclic AMP (cAMP).[14] This helps to understand potential for biased agonism.
Protocol 5.1: Gi-Coupled GPCR cAMP Assay
Objective: To determine if compounds inhibit forskolin-stimulated cAMP production, indicating Gi-pathway activity.
Materials:
-
Cell Line: A cell line expressing a Gi-coupled receptor.
-
Reagents: cAMP detection kit (e.g., HTRF-based), Forskolin (an adenylyl cyclase activator), IBMX (a phosphodiesterase inhibitor).
Procedure:
-
Plate cells as in the primary assay.
-
Pre-incubate cells with serially diluted piperidine compounds for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.
-
Incubate for 30 minutes.
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol (e.g., adding HTRF acceptor and donor antibodies).
-
Read the plate on an HTRF-compatible reader and calculate the IC50 for inhibition of cAMP production.
Early Safety and CNS-Liability Profiling
Rationale: For a CNS drug, two properties are paramount: it must be able to cross the blood-brain barrier, and it must not be toxic to neuronal cells.[15][16] Early in vitro assessment of these properties can prevent costly late-stage failures.
Protocol 5.2: In Vitro Neurotoxicity Assessment
Objective: To evaluate the general cytotoxicity of lead compounds on a neuronally-derived cell line.
Materials:
-
Cell Line: Human neuroblastoma SH-SY5Y cell line (a common, well-characterized model for neurotoxicity).[17][18]
-
Reagents: Cell viability assay kit (e.g., CellTiter-Glo® which measures ATP, or an MTT/XTT assay).
-
Plates: 96-well, clear-walled microplates.
Procedure:
-
Plate SH-SY5Y cells and allow them to adhere and grow for 24-48 hours.
-
Treat cells with a range of concentrations of the piperidine compounds (e.g., 0.1 to 100 µM) for 24 hours.
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) on a plate reader.
-
Calculate the % viability relative to DMSO-treated controls and determine the LC50 (half-maximal lethal concentration).
| Compound ID | EC50 (Target, nM) | LC50 (SH-SY5Y, µM) | Therapeutic Index (LC50/EC50) | Decision |
| Hit-001 | 120.5 | 25.4 | 211 | De-prioritize (Low TI) |
| Hit-003 | 88.6 | > 100 | > 1128 | Advance |
| Table 2: Comparison of potency and neurotoxicity to calculate a therapeutic index (TI). A higher TI is desirable. |
Protocol 5.3: Blood-Brain Barrier (BBB) Permeability Assessment (PAMPA)
Objective: To assess the passive permeability of compounds as an early predictor of BBB penetration.
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that models passive diffusion across a lipid membrane.[13][19] It provides a rapid and cost-effective way to rank compounds for their likely ability to enter the CNS.
Materials:
-
PAMPA System: 96-well filter plates (donor plate) and acceptor plates.
-
Reagents: Brain lipid extract, dodecane, Phosphate Buffered Saline (PBS).
Procedure:
-
Coat the filter membrane of the donor plate with a solution of brain lipid in dodecane.
-
Add the piperidine compounds (dissolved in PBS at a known concentration) to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate for 4-16 hours at room temperature.
-
After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the appropriate formula. Compounds with high Pe values are predicted to have better CNS penetration.
Conclusion
This application note outlines a comprehensive, multi-stage screening cascade for the identification and characterization of novel CNS-active agents from a piperidine compound library. By integrating high-throughput functional screening with subsequent assays for potency, selectivity, and early safety liabilities like neurotoxicity and BBB permeability, this workflow provides a robust and scientifically-grounded framework.[16][20] This systematic approach enables researchers to make data-driven decisions, efficiently prioritizing compounds with the highest potential for success as they advance toward more complex in vivo studies.
References
-
Innoprot. Stable Cell Lines for Drug Screening in CNS. [Link]
-
Tuti, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Aldewachi, H., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Stewart, A. M., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. [Link]
-
Gomtsyan, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Leist, M., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols. [Link]
-
Encyclopedia.pub. (2023). High-Throughput Screening for Neurodegenerative Diseases. [Link]
-
Gassmann, K., et al. (2022). Editorial: Methods and protocols in neurotoxicology. Frontiers in Toxicology. [Link]
-
Creative Bioarray. Stable Cell Lines for Drug Screening in CNS. [Link]
-
Cells Online. CNS Research Cell Lines. [Link]
-
ResearchGate. (2024). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]
-
Atterwill, C. K. (1994). In vitro techniques for the assessment of neurotoxicity. Archives of Toxicology. Supplement. [Link]
-
ResearchGate. (2021). General classification of high-throughput screening (HTS) assays. [Link]
-
Visikol. (2023). Neurotoxicity Assay. [Link]
-
Kumar, R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry. [Link]
-
Masjosthusmann, S., et al. (2021). Strategies to improve the regulatory assessment of developmental neurotoxicity (DNT) using in vitro methods. Archives of Toxicology. [Link]
-
Sivandzade, F., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Fluids and Barriers of the CNS. [Link]
-
NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]
-
Technology Networks. (2022). High-Throughput Screening Methods for Drug Discovery. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Wikipedia. Methylphenidate. [Link]
-
Chen, W., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
BioWorld. (2001). Novel therapeutic agents for schizophrenia and anxiety designed at Knoll. [Link]
-
Jubilant Biosys. GPCRs & Ion Channels. [Link]
-
ResearchGate. (2023). Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine. [Link]
-
Luo, J., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
ION Biosciences. Gαi/o GPCR assays. [Link]
-
ResearchGate. (2022). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. [Link]
-
ION Biosciences. GPCR Assay Services. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. | BioWorld [bioworld.com]
- 8. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. GPCRs & Ion Channels | Jubilant Biosys [jubilantbiosys.com]
- 11. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 16. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. Neurotoxicity Assay [visikol.com]
- 19. technologynetworks.com [technologynetworks.com]
- 20. Frontiers | Editorial: Methods and protocols in neurotoxicology [frontiersin.org]
HPLC purification method for 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
An Application Note and Protocol for the HPLC Purification of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
Abstract
This comprehensive application note provides a detailed, field-proven methodology for the purification of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, medicinal chemists, and drug development professionals requiring high-purity material for subsequent applications. This guide elucidates the scientific rationale behind the method development, focusing on the physicochemical properties of the target molecule, and offers a step-by-step protocol for implementation, from sample preparation to post-purification analysis.
Introduction and Scientific Rationale
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel central nervous system (CNS) agents and other pharmaceutical compounds.[1] Its structure, featuring a piperidine ring, a carboxylic acid, and a 2-chlorobenzyl substituent, presents a unique purification challenge due to its amphoteric and zwitterionic nature.
The presence of a basic piperidine nitrogen (a tertiary amine) and an acidic carboxylic acid group means the molecule's net charge is highly dependent on pH. Effective HPLC purification requires careful control of the mobile phase pH to ensure consistent analyte retention, optimal peak shape, and efficient separation from synthetic impurities. This protocol leverages reversed-phase chromatography with an acidic mobile phase modifier to suppress the ionization of the carboxylic acid and protonate the amine, resulting in a well-retained and sharply eluting cationic species.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to developing a robust purification method.
| Property | Value / Description | Significance for HPLC Method |
| Molecular Formula | C₁₃H₁₆ClNO₂ | Defines the elemental composition. |
| Molecular Weight | 253.73 g/mol [1][2] | Influences diffusion and is required for mass spectrometry. |
| Structure | Contains a carboxylic acid (pKa ~4-5) and a tertiary amine (pKa ~9-10 of conjugate acid).[3] | Zwitterionic nature at neutral pH. Mobile phase pH must be controlled to manage ionization. |
| UV Chromophore | The 2-chlorobenzyl group provides strong UV absorbance. | Enables straightforward detection using a UV-Vis detector. |
| Solubility | Moderately soluble in water, especially at acidic or basic pH; more soluble in polar organic solvents like methanol.[4] | Guides the choice of sample diluent and mobile phase composition. |
The pH-Dependent Ionization States
The choice of mobile phase pH is the most critical parameter for this compound. The diagram below illustrates how pH affects the molecular charge, directly impacting its interaction with the C18 stationary phase.
Caption: pH-dependent ionization states of the target molecule.
By operating at a low pH (pH < 3), the carboxylic acid is protonated and largely uncharged, while the amine is protonated, carrying a positive charge. This cationic form interacts predictably with the hydrophobic C18 stationary phase, leading to excellent peak shape and reproducible retention.
Preparative HPLC Purification Protocol
This protocol is designed for purifying multi-milligram to gram-scale quantities of the title compound.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with binary gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector. |
| Column | Reversed-Phase C18, 10 µm particle size, 21.2 x 250 mm (or similar dimensions appropriate for the load). |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN). |
| Sample Diluent | 50:50 Acetonitrile:Water or DMSO (if solubility is an issue). |
| Reagents | HPLC-grade Water, Acetonitrile, and Trifluoroacetic Acid (TFA). |
Experimental Workflow
The overall purification process follows a logical sequence from crude material to a final, pure, and characterized compound.
Caption: General workflow for preparative HPLC purification.
Step-by-Step Methodology
Step 1: System Preparation
-
Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in ACN). For 1 L of each, add 1 mL of TFA to 999 mL of the respective solvent. Degas thoroughly.
-
Install the preparative C18 column.
-
Purge the pump lines with the new mobile phases.
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10-15 column volumes at the intended flow rate.
Step 2: Sample Preparation
-
Dissolve the crude 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in a minimal amount of the sample diluent to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column or injector.
Step 3: HPLC Method Parameters The following parameters serve as a robust starting point and can be optimized based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 20.0 mL/min (for a 21.2 mm ID column) | Adjust flow rate based on column diameter to maintain optimal linear velocity. |
| Column Temp. | 30 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 254 nm and 220 nm | 254 nm for the aromatic ring and 220 nm for general peptide/amide bonds and end absorbance. |
| Injection Vol. | 0.5 - 5.0 mL | Dependent on sample concentration and desired loading mass. |
| Gradient | See Table Below | A broad gradient is used to elute the target compound while separating it from early and late-eluting impurities. |
Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95.0 | 5.0 | Linear |
| 2.0 | 95.0 | 5.0 | Linear |
| 20.0 | 5.0 | 95.0 | Linear |
| 25.0 | 5.0 | 95.0 | Linear |
| 25.1 | 95.0 | 5.0 | Linear |
| 30.0 | 95.0 | 5.0 | Linear |
Step 4: Purification Run and Fraction Collection
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Monitor the chromatogram in real-time. The target compound is expected to elute during the gradient portion.
-
Begin collecting fractions just before the target peak begins to elute and stop collecting after the peak tail returns to baseline. Use narrow collection windows to maximize purity.
Step 5: Post-Purification Processing
-
Analyze an aliquot from each collected fraction using a rapid analytical HPLC or UPLC-MS method to determine which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the pure compound as a fluffy, white solid. The final product will be the trifluoroacetate salt.
Considerations for Chiral Separation
The described method purifies the racemic mixture of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. Since the molecule contains a stereocenter at the C3 position of the piperidine ring, separation of the enantiomers is often a critical step in drug development.[5]
Strategies for Chiral Resolution:
-
Chiral HPLC: The most direct method involves using a chiral stationary phase (CSP). For zwitterionic molecules like this, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or protein-based columns (e.g., α1-acid glycoprotein) are often successful.[6] Method development would involve screening different chiral columns and mobile phase systems (normal phase, polar organic, or reversed-phase).
-
Diastereomeric Salt Formation: An alternative is to react the racemic acid with a chiral base to form diastereomeric salts.[7] These salts have different physical properties (e.g., solubility) and can often be separated by crystallization or standard achiral chromatography. The desired enantiomer can then be recovered by acid-base extraction.
Conclusion
This application note provides a robust and scientifically grounded protocol for the preparative HPLC purification of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. By controlling the mobile phase pH with an acidic modifier like TFA, the zwitterionic nature of the molecule is managed, leading to efficient and reproducible separation on a standard C18 reversed-phase column. This method yields high-purity material suitable for the rigorous demands of research and pharmaceutical development.
References
-
MySkinRecipes. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid. Available from: [Link]
-
PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science. Available from: [Link]
-
Solubility of Things. Piperidine-3-carboxylic acid. Available from: [Link]
-
The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]
-
PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
PubMed. Chiral separation of nipecotic acid amides. Journal of Chromatography. Available from: [Link]
-
PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]
-
PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available from: [Link]
-
ChemBK. 3-Piperidinecarboxylic acid. Available from: [Link]
-
Wikipedia. Pipecolic acid. Available from: [Link]
-
ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
-
EPFL. pKa Data Compiled by R. Williams. Available from: [Link]
-
University of Calgary. Approximate pKa chart of the functional groups. Available from: [Link]
-
Assiut University. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bulletin of Pharmaceutical Sciences. Available from: [Link]
-
PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality. Available from: [Link]
Sources
- 1. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 2. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid [myskinrecipes.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
Amide coupling reactions with 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
An Application Guide to Amide Coupling Reactions with 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
Introduction: The Central Role of the Amide Bond
In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone functional group, integral to the structure of countless pharmaceuticals and bioactive molecules.[1][2] Its formation, the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the synthesis of novel therapeutic agents.[2][3] This guide focuses on the practical application of this critical transformation to a specific, high-value building block: 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid .
This particular scaffold is of significant interest in the development of Central Nervous System (CNS) agents.[4][5] The piperidine ring is a common motif in neuroactive compounds, and the 2-chlorobenzyl substituent allows for fine-tuning of pharmacological properties.[4] Mastering the amide coupling of this acid is therefore a key step in synthesizing libraries of potential drug candidates for neurological disorders.[4][5]
This document serves as a detailed technical guide for researchers, providing not just protocols, but the underlying chemical principles, mechanistic insights, and practical considerations necessary for successful and reproducible amide synthesis.
The Fundamental Challenge: Activating the Carboxylic Acid
A common misconception is that simply mixing a carboxylic acid and an amine will yield an amide. In reality, the primary reaction is a rapid acid-base neutralization, forming a stable ammonium carboxylate salt.[6] This salt formation deactivates the amine nucleophile, preventing it from attacking the carbonyl carbon.[6][7]
To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is the central role of coupling reagents.[7]
Mechanisms of Key Coupling Reagents
The choice of coupling reagent is the most critical decision in designing an amide synthesis. The two most prevalent classes are carbodiimides and onium salts.
Carbodiimide-Mediated Coupling (e.g., EDC, DCC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product.[8] The mechanism proceeds via a highly reactive O-acylisourea intermediate.[6][8][9]
-
Step 1: Activation. The carboxylic acid attacks the carbodiimide (EDC) to form the O-acylisourea. This intermediate is highly electrophilic, but also unstable.[7][8]
-
Step 2: Nucleophilic Attack. The amine directly attacks the activated carbonyl, forming the amide bond and releasing a soluble urea byproduct.[8]
However, the O-acylisourea intermediate is prone to undesired side reactions, such as rearrangement to a stable N-acylurea, which halts the reaction.[9][10] To mitigate this and reduce the risk of racemization at the alpha-carbon (if chiral), additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are almost always included.[11] These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester intermediate, which then cleanly reacts with the amine.[1]
Onium Salt Coupling (e.g., HATU, HBTU)
Onium salts, such as HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are among the most efficient and reliable coupling reagents, especially for sterically hindered substrates or racemization-prone amino acids.[11][12] They are aminium/uronium salts of HOAt or HOBt.[7]
The mechanism avoids the problematic O-acylisourea intermediate entirely.[7]
-
Step 1: Carboxylate Formation. A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.
-
Step 2: Active Ester Formation. The carboxylate anion directly attacks the HATU reagent, rapidly forming the highly reactive HOAt active ester and releasing tetramethylurea.[12]
-
Step 3: Aminolysis. The amine attacks the active ester to form the desired amide bond. The reaction is fast and generally high-yielding.[12]
Practical Guide: Reagent and Condition Selection
The success of a coupling reaction depends on a careful selection of reagents and conditions tailored to the specific substrates.
Data Presentation: Comparison of Common Coupling Systems
| Reagent System | Relative Reactivity | Advantages | Disadvantages | Typical Use Case |
| EDC / HOBt | Moderate | Cost-effective; water-soluble byproducts (EDC) for easy removal.[11] | Slower than onium salts; potential for side reactions without HOBt.[9][10] | Standard, routine couplings; large-scale synthesis. |
| HATU / DIPEA | Very High | Extremely fast and efficient; excellent for sterically hindered substrates; low racemization risk.[12][13] | High cost; can react with the free amine if used in excess.[11][13] | Difficult couplings; synthesis of valuable final compounds. |
| DCC / DMAP | High | Inexpensive; effective for esterification. | Dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification.[13] | Primarily used in non-aqueous organic synthesis; not ideal for solid-phase.[8] |
| PyBOP / DIPEA | High | Phosphonium salt alternative to uronium salts; byproducts are generally soluble. | Can produce carcinogenic HMPA byproduct with older BOP reagent. | Peptide synthesis; when uronium salts are not preferred. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid with a generic primary amine (R-NH₂).
General Experimental Workflow
Protocol 1: Standard Coupling using EDC and HOBt
This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.
Materials:
-
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the acid).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.5 eq) in one portion. Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation (formation of the HOBt active ester).
-
Add the desired amine (1.1 eq), followed by the dropwise addition of DIPEA (3.0 eq).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure amide.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for challenging substrates, including sterically hindered or electron-deficient amines, where Protocol 1 may be sluggish.[1][3]
Materials:
-
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution. A color change (often to yellow) may be observed.
-
After 5 minutes of activation, add the amine (1.1 eq) either neat or as a solution in a small amount of DMF.
-
Remove the ice bath and allow the reaction to stir at room temperature. These reactions are often complete within 1-4 hours.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water (multiple times to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Conclusion
The successful synthesis of amides from 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is readily achievable with a rational approach to reagent selection and protocol execution. While standard EDC/HOBt coupling offers a reliable and economical route for many amines, the use of more powerful onium salt reagents like HATU provides a superior alternative for challenging substrates, ensuring high yields and purity. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently incorporate this valuable building block into their drug discovery programs.
References
-
Nakajima, N., & Ikada, Y. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480(7378), 471-479. (Note: A specific protocol from the search results is used in the text, but this general review is highly relevant).
-
Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
-
ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]
-
Lund, G., et al. (2015). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry, 13(47), 11451-11456. [Link]
-
HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
MySkinRecipes. (n.d.). 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 5. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid [myskinrecipes.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxamide Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of 1-(2-chlorobenzyl)piperidine-3-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry. The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, valued for its unique conformational properties and ability to serve as a versatile building block in drug design.[1][2] Specifically, N-aryl and N-benzyl piperidine-3-carboxamide derivatives have demonstrated promising biological activities, including potential applications as anticancer, antimalarial, and neuroprotective agents.[3][4][5] This guide details two primary retrosynthetic strategies, provides step-by-step, field-proven protocols, and explains the critical causality behind key experimental choices to ensure reproducibility and success.
Scientific Rationale and Synthetic Strategy
The synthesis of the target compound, 1-(2-Chlorobenzyl)piperidine-3-carboxamide, can be approached from two principal retrosynthetic pathways. The choice between these pathways often depends on the availability and cost of starting materials, as well as the potential for side reactions with other functional groups if a more complex derivative is being synthesized.
The core structure can be disconnected at two key bonds:
-
The C-N bond between the piperidine nitrogen and the benzyl group.
-
The amide bond connecting the piperidine ring to the carboxamide nitrogen.
This leads to two logical forward-synthetic strategies, as illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy A: N-Alkylation First. This route involves the N-alkylation of a pre-existing piperidine-3-carboxamide or a protected precursor. It is often direct but requires that the carboxamide group is stable to the alkylation conditions.
This guide will provide detailed protocols for both synthetic pathways.
General Synthetic Workflow
The overall process for synthesizing and validating the target compounds follows a standardized workflow in medicinal chemistry. This ensures that the final product is of high purity and its identity is confirmed before its use in further applications.
Caption: Standard experimental workflow for synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Chlorobenzyl chloride is a lachrymator and irritant. Amide coupling reagents can be sensitizers. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol A: N-Alkylation of Piperidine-3-carboxamide
This protocol is preferred for its directness when piperidine-3-carboxamide is available as a starting material.[] The use of a mild base like potassium carbonate is crucial to neutralize the hydrochloric acid formed during the nucleophilic substitution, driving the reaction to completion.[7]
Table 1: Reagents for Protocol A
| Reagent | CAS No. | Mol. Weight | Role |
| Piperidine-3-carboxamide | 75149-50-7 | 128.17 | Starting Material |
| 2-Chlorobenzyl chloride | 611-19-8 | 161.03 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Brine | N/A | N/A | Washing Solution |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxamide (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M solution).
-
Addition of Alkylating Agent: While stirring at room temperature, add 2-chlorobenzyl chloride (1.1 eq.) dropwise to the suspension.
-
Rationale: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction start.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the consumption of the starting material.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Rationale: The product is organic-soluble, while the inorganic salts (KCl, K₂CO₃) remain in the aqueous phase.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to elute the final product.
-
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol B: Amide Coupling of 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid
This protocol is useful if the synthetic route starts from piperidine-3-carboxylic acid. It involves an initial N-alkylation step (as described above, but on the acid) followed by the crucial amide bond formation.
Part 1: Synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid
-
This intermediate is prepared by following Protocol A, substituting piperidine-3-carboxamide with piperidine-3-carboxylic acid. The work-up may require acidification to protonate the carboxylate before extraction.
Part 2: Amide Coupling The formation of an amide bond from a carboxylic acid and an amine (in this case, ammonia or an ammonium salt) requires the activation of the carboxylic acid.[9] Carbodiimide reagents like EDC, often used with an additive like HOBt, are highly effective for this transformation, minimizing side reactions and racemization.[10]
Table 2: Additional Reagents for Protocol B (Part 2)
| Reagent | CAS No. | Mol. Weight | Role |
| 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid | N/A | 267.73 | Starting Material |
| EDC Hydrochloride | 25952-53-8 | 191.70 | Coupling Agent |
| HOBt | 2592-95-2 | 135.12 | Additive |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Amine Source |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Organic Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1-(2-chlorobenzyl)piperidine-3-carboxylic acid (1.0 eq.), EDC hydrochloride (1.5 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself.
-
-
Activation: Stir the mixture at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: In a separate flask, prepare a suspension of ammonium chloride (2.0 eq.) in DCM and add DIPEA (3.0 eq.). Stir for 10 minutes, then add this mixture to the activated acid solution.
-
Rationale: DIPEA is a non-nucleophilic organic base used to liberate the free amine (ammonia) from its ammonium salt and to neutralize the HCl generated from EDC.
-
-
Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor for completion using TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol A.
-
-
Characterization: Confirm the structure and purity of the synthesized 1-(2-chlorobenzyl)piperidine-3-carboxamide via spectroscopic methods.
Expected Results and Data Summary
Successful synthesis will yield the target compound as a solid or viscous oil. The purity should be assessed by HPLC or NMR, with yields varying based on the specific substrate and reaction scale.
Table 3: Representative Yields and Purity
| Synthetic Step | Typical Yield Range | Typical Purity (Post-Chromatography) |
| N-Alkylation | 70-90% | >95% |
| Amide Coupling | 60-85% | >95% |
References
-
Park, H. J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
Shaikh, S. J., & Kadam, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]
-
ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
-
Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
-
Guryev, A. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]
-
Prakash, T. P., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Google Patents. (2016).
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Nature. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted N-Boc/benzyl pipecolinates. [Link]
- Google Patents. (1981).
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In-Vivo Investigation of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in Animal Models
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in-vivo studies with 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. While this specific molecule is a novel investigational compound with limited publicly available data, its structural motifs, featuring a piperidine core, suggest potential activity as a modulator of N-methyl-D-aspartate (NMDA) receptors.[1][2] This document, therefore, outlines a series of robust protocols for preliminary in-vivo characterization in rodent models, based on the hypothesis that 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid acts as an NMDA receptor antagonist. The protocols detailed herein cover formulation, pharmacokinetic profiling, and initial behavioral screening to assess potential therapeutic applications and central nervous system (CNS) effects.
Introduction and Scientific Rationale
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is a piperidine derivative that serves as a valuable chemical intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.[3][4] The piperidine scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of clinically approved drugs and investigational compounds due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[5]
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[6][7] Antagonists of the NMDA receptor have been investigated for their potential in treating conditions such as chronic pain, depression, and neurodegenerative diseases.[6] Given the structural similarities of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid to other known NMDA receptor modulators, it is hypothesized that this compound may exhibit antagonist activity at this receptor. The following protocols are designed to rigorously test this hypothesis in vivo.
Hypothesized Mechanism of Action
We postulate that 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid acts as a non-competitive antagonist at the NMDA receptor. This proposed mechanism is based on the common pharmacological profile of similar piperidine-containing compounds. The protocols outlined below are designed to elucidate the compound's in-vivo effects, which would be consistent with NMDA receptor modulation, such as alterations in locomotor activity and performance in cognitive and sensory-motor gating tasks.
Caption: Hypothesized antagonism of the NMDA receptor by the test compound.
Preclinical Formulation Development
A critical first step in any in-vivo study is the development of a suitable vehicle for administration that ensures solubility, stability, and bioavailability. For novel piperidine derivatives like 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, a tiered approach to formulation is recommended.
Protocol 2.1: Vehicle Screening for Oral (PO) and Intraperitoneal (IP) Administration
-
Solubility Assessment:
-
Prepare stock solutions of the test compound in a range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol).
-
Determine the solubility in aqueous vehicles commonly used for in-vivo studies:
-
0.9% Saline
-
5% Dextrose in water (D5W)
-
0.5% (w/v) Methylcellulose (MC) in water
-
20% (v/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in water
-
-
-
Formulation Preparation:
-
Based on solubility data, prepare a small batch of the formulation. For a target dose of 10 mg/kg in mice, a final concentration of 1 mg/mL is often suitable for a dosing volume of 10 mL/kg.
-
Example Formulation (for poorly soluble compounds):
-
Dissolve 10 mg of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in 0.5 mL of DMSO.
-
Add 0.5 mL of Tween® 80 and vortex to mix.
-
Slowly add 9.0 mL of 0.9% saline while vortexing to create a final 10 mL suspension.
-
-
-
Stability Assessment:
-
Visually inspect the formulation for precipitation or phase separation at room temperature and at 4°C over a 24-hour period.
-
If analytical standards are available, quantify the concentration of the test article at t=0 and t=24 hours using LC-MS/MS to assess chemical stability.
-
In-Vivo Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing robust pharmacodynamic and efficacy studies.[8][9] Rodent PK studies are crucial for determining key parameters such as bioavailability, half-life, and maximum concentration (Cmax).[8][10]
Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 mice (8-10 weeks old, 25-30g).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein (n=3-4 mice per time point).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg) (n=3-4 mice per time point).
-
-
Dosing: Administer the prepared formulation.
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) via submandibular or saphenous vein bleeding at predetermined time points.
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Bioanalysis: Quantify the concentration of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix® WinNonlin®.
Table 1: Representative Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ngh/mL) | 3200 | 4500 |
| AUC₀-inf (ngh/mL) | 3250 | 4600 |
| t½ (h) | 3.5 | 4.2 |
| Bioavailability (%) | - | 28.3 |
digraph "PK_Study_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Formulation" [label="Compound Formulation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dosing" [label="Animal Dosing (IV & PO)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Sampling" [label="Serial Blood Sampling", fillcolor="#F1F3F4", fontcolor="#202124"]; "Processing" [label="Plasma Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Analysis" [label="LC-MS/MS Bioanalysis", fillcolor="#FBBC05", fontcolor="#202124"]; "Calculation" [label="PK Parameter Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Formulation" -> "Dosing" -> "Sampling" -> "Processing" -> "Analysis" -> "Calculation" -> "End"; }
Caption: Workflow for a typical in-vivo pharmacokinetic study.
In-Vivo Behavioral Pharmacological Assessment
Behavioral assays are essential for characterizing the CNS effects of a novel compound.[2][11] If 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is an NMDA receptor antagonist, it is expected to induce specific behavioral changes, such as hyperlocomotion at lower doses and potential deficits in sensorimotor gating.[12]
Protocol 4.1: Open Field Test for Locomotor Activity
-
Objective: To assess the effects of the compound on spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or video tracking software to monitor movement.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Design:
-
Group 1: Vehicle control (PO or IP).
-
Group 2: 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (e.g., 3 mg/kg).
-
Group 3: 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (e.g., 10 mg/kg).
-
Group 4: 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (e.g., 30 mg/kg).
-
(Optional) Positive Control: MK-801 (a known non-competitive NMDA receptor antagonist) at 0.3 mg/kg.
-
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Administer the vehicle or test compound.
-
Place the mouse in the center of the open field arena 30 minutes post-dosing.
-
Record activity for 30-60 minutes.
-
-
Data Analysis:
-
Total distance traveled (cm).
-
Time spent in the center of the arena versus the periphery.
-
Rearing frequency (vertical activity).
-
Table 2: Representative Open Field Test Results (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle | - | 2500 ± 350 | 45 ± 8 |
| Test Compound | 3 | 3200 ± 420 | 50 ± 10 |
| Test Compound | 10 | 4800 ± 550 | 65 ± 12 |
| Test Compound | 30 | 3500 ± 480 | 55 ± 9 |
| MK-801 | 0.3 | 5200 ± 600 | 70 ± 15 |
| *p < 0.05 compared to vehicle |
Concluding Remarks
The protocols described in these application notes provide a foundational framework for the initial in-vivo characterization of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. By systematically evaluating its formulation, pharmacokinetic profile, and behavioral effects, researchers can generate the critical data needed to validate its hypothesized mechanism of action as an NMDA receptor antagonist and to guide further preclinical development. It is imperative that all animal procedures are conducted in accordance with institutional guidelines and regulations for animal welfare.
References
- WuXi AppTec Lab Testing Division. Rodent Pharmacokinetics.
- Mank-functional, K. L., et al. (2021).
- Fisher, K., Coderre, T. J., & Hagen, N. A. (2000). "Targeting the N-methyl-D-aspartate receptor for chronic pain management. Preclinical animal studies, recent clinical experience and future research directions." J Pain Symptom Manage, 20(5), 358-73.
- Pokorná, P., et al. (2015). "Animal Models of Schizophrenia with a Focus on Models Targeting NMDA Receptors.
- Enamine.
- Balu, D. T., & Coyle, J. T. (2015). "NMDAR Hypofunction Animal Models of Schizophrenia." PubMed Central.
- Li, J., et al. (2019). "Murine Pharmacokinetic Studies." PubMed Central.
- (2014). "Potential therapeutic applications of NMDA receptor antagonists – preclinical and clinical studies. I.
- Neill, J. C., et al. (2010).
- Creative Bioarray. Cassette and Discrete PK Studies in Rat, Mouse, Dog, and Monkey for Small Molecules.
- Willetts, J., Balster, R. L., & Leander, J. D. (1990). "The behavioral pharmacology of NMDA receptor antagonists." PubMed.
- Barbalho, P. G., et al. (2022). "Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies." PubMed Central.
- Bruckner, J. J., et al. (2023). "Behavioral Assays Dissecting NMDA Receptor Function in Zebrafish.
- Taylor & Francis Group. (1994). The Behavioral Pharmacology Of Nmda Receptor Antagonists In Animal Mod.
- (1991). "Behavioral pharmacological methods for evaluating NMDA-receptor-related drugs." The Japanese Journal of Pharmacology, 55, 52.
- Benchchem. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid | CAS 853649-08-8.
- Al-Ghorbani, M., et al. (2015).
- Vitaku, E., et al. (2022). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3), 2937.
- MySkinRecipes. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid.
- Rather, R. A., & Bhagat, M. (2018). "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives." NIH.
- WIPO Patentscope. (2007). WO/2007/102767 PIPERIDINE DERIVATIVES, THEIR PROCESS FOR PREPARATION, THEIR USE AS THERAPEUTIC AGENTS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM.
- Łowicki, D., & Przybylski, P. (2026). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The behavioral pharmacology of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 4. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid [myskinrecipes.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the N-methyl-D-aspartate receptor for chronic pain management. Preclinical animal studies, recent clinical experience and future research directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDAR Hypofunction Animal Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Piperidine-Based Compounds
Introduction: The Significance of Piperidine Scaffolds and the Imperative for Rigorous Analytical Scrutiny
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in a vast array of FDA-approved drugs and biologically active alkaloids underscores its importance as a privileged scaffold. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional positioning of substituents, which is critical for molecular recognition and biological activity. This structural versatility, however, necessitates a comprehensive and rigorous analytical approach to unambiguously determine the identity, purity, stereochemistry, and quantity of piperidine-containing compounds.
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key analytical techniques for the characterization of piperidine-based compounds. Moving beyond a mere listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights and detailed, step-by-step protocols to ensure technical accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of piperidine derivatives in solution. It provides unparalleled insight into the molecular framework, including connectivity, stereochemistry, and conformational dynamics.
Causality in Experimental Choices for Piperidine Analysis
The key to successful NMR analysis of piperidines lies in understanding their conformational behavior. The piperidine ring predominantly exists in a chair conformation, with substituents occupying either axial or equatorial positions. The relative orientation of these substituents profoundly influences the chemical shifts and coupling constants of the ring protons. For instance, axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. Furthermore, the dihedral angle between adjacent protons, dictated by their axial or equatorial positions, governs the magnitude of the scalar coupling constant (³JHH), a principle described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for determining stereochemistry. Correlation Spectroscopy (COSY) is used to identify coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Nuclear Overhauser Effect (NOE) is particularly crucial for stereochemical assignments. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For example, a strong NOE between two protons on the same face of the piperidine ring can confirm a cis relationship.
Experimental Protocol: 1D and 2D NMR for Stereochemical Determination
Objective: To determine the complete structure and relative stereochemistry of a substituted piperidine derivative.
Materials:
-
5-10 mg of the purified piperidine compound
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
5 mm NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
NMR spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion)
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the piperidine compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. The choice of solvent should be based on the compound's solubility.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[1]
-
-
2D NMR Acquisition (COSY, HSQC, HMBC, and NOESY/ROESY):
-
Set up and run a series of 2D NMR experiments using standard pulse programs available on the spectrometer software.[2][3][4]
-
¹H-¹H COSY: To establish proton-proton coupling networks.
-
¹H-¹³C HSQC: To correlate protons to their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
¹H-¹H NOESY or ROESY: To identify through-space correlations between protons. A mixing time of 500-800 ms is a good starting point for NOESY. ROESY is often preferred for medium-sized molecules to avoid zero-crossing issues with the NOE.
-
-
Data Interpretation:
-
Assign Protons and Carbons: Start by assigning easily identifiable signals in the ¹H NMR spectrum (e.g., methyl groups, aromatic protons). Use the HSQC spectrum to assign the corresponding carbons.
-
Trace Connectivity: Use the COSY spectrum to trace the spin systems within the molecule. Use the HMBC spectrum to connect these spin systems and assign quaternary carbons.
-
Determine Stereochemistry: Analyze the coupling constants in the ¹H NMR spectrum to infer the relative orientations of substituents (axial vs. equatorial). Critically, analyze the NOESY/ROESY spectrum for through-space correlations. For example, a strong NOE between a proton at C2 and a proton at C6 would suggest they are on the same side of the ring (cis).[5]
-
Data Presentation:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2a | 2.65 | ddd | 12.5, 11.0, 4.5 | 1H | Axial |
| H-2e | 3.10 | dt | 12.5, 3.0 | 1H | Equatorial |
| H-3a | 1.50 | m | - | 1H | Axial |
Table 1: Example of ¹H NMR data presentation for a piperidine derivative.
Caption: Workflow for NMR-based structural elucidation of piperidine compounds.
Mass Spectrometry (MS): From Molecular Weight to Fragmentation Pathways
Mass spectrometry is a powerful technique for determining the molecular weight of piperidine-based compounds and for gaining structural information through fragmentation analysis. It is often coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) for the analysis of complex mixtures.
Causality in Experimental Choices for Piperidine Analysis
The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft ionization method that is well-suited for polar and thermally labile piperidine derivatives, typically generating a protonated molecule [M+H]⁺.[6] This allows for the accurate determination of the molecular weight. Electron Ionization (EI), a hard ionization technique, leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be used for library matching and structural elucidation. The fragmentation of piperidine derivatives under EI is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen) to form a stable iminium ion.[7]
Tandem mass spectrometry (MS/MS) is invaluable for structural characterization. In MS/MS, the protonated molecule from ESI is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. Common fragmentation pathways for piperidine alkaloids in ESI-MS/MS include the neutral loss of small molecules like water or acetic acid from substituents.[6][8]
Application Note: LC-MS/MS for Quantification in Biological Matrices
Objective: To develop and validate a robust LC-MS/MS method for the quantification of a piperidine-based drug in human plasma.
Rationale: LC-MS/MS is the gold standard for quantifying drugs in biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[9][10] The chromatographic separation resolves the analyte from matrix components, and the mass spectrometer provides highly selective detection based on specific precursor-to-product ion transitions.
Materials:
-
Human plasma
-
Piperidine-based drug standard
-
Stable isotope-labeled internal standard (SIL-IS) of the drug
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade
-
Water - LC-MS grade
Instrumentation:
-
HPLC or UPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an ESI source
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the SIL-IS at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Method Development and Analysis:
-
Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to the initial conditions to re-equilibrate the column.[9]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.
-
Determine the precursor ion ([M+H]⁺) in a full scan.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for the analyte and the SIL-IS.
-
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[10]
-
Data Presentation:
| Parameter | Analyte | Internal Standard |
| Precursor Ion (m/z) | 254.2 | 259.2 (d₅-labeled) |
| Product Ion (m/z) | 123.1 | 128.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Table 2: Example of MRM parameters for an LC-MS/MS assay.
Caption: Workflow for LC-MS/MS quantification of a piperidine-based drug in plasma.
Gas Chromatography (GC): Analysis of Volatile and Derivatized Piperidines
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For many piperidine derivatives, derivatization is necessary to improve their volatility and chromatographic performance.
Causality in Experimental Choices for Piperidine Analysis
The basic nitrogen in the piperidine ring can interact with active sites (e.g., free silanol groups) on the GC column, leading to poor peak shape (tailing) and reduced sensitivity. Derivatization masks this polar N-H group, converting the analyte into a less polar and more volatile compound. Common derivatization strategies include acylation (e.g., with trifluoroacetic anhydride - TFAA) and silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[11][12][13] The choice of derivatizing agent depends on the specific functional groups present in the molecule.
Experimental Protocol: GC-MS Analysis with Derivatization
Objective: To identify and quantify a piperidine derivative in a sample matrix by GC-MS following derivatization.
Materials:
-
Sample containing the piperidine derivative
-
Derivatizing agent (e.g., TFAA)
-
Solvent (e.g., ethyl acetate)
-
Internal standard
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
Step-by-Step Protocol:
-
Sample Preparation and Derivatization:
-
Prepare a solution of the sample in a suitable solvent.
-
If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[14]
-
-
GC-MS Analysis:
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Data Presentation:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Oven Program | 100°C (2 min), then 15°C/min to 280°C (5 min) |
| Inlet Temperature | 250°C |
| MS Transfer Line Temp | 280°C |
| Ionization Mode | EI, 70 eV |
| Scan Range | 40-500 amu |
Table 3: Typical GC-MS parameters for the analysis of derivatized piperidines.
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique
HPLC is a widely used technique for the separation, identification, and quantification of piperidine-based compounds. Its versatility allows for the analysis of a broad range of piperidine derivatives, from polar to non-polar.
Causality in Experimental Choices for Piperidine Analysis
Due to the basic nature of the piperidine nitrogen, reversed-phase HPLC is the most common mode of separation. The choice of mobile phase pH is critical. At acidic pH (e.g., 3-4), the piperidine nitrogen is protonated, which can improve peak shape by minimizing interactions with residual silanols on the column. Alternatively, using a high pH stable column with a basic mobile phase (pH > 7.5) keeps the piperidine in its neutral form, which can also lead to good chromatography.[15] The selection of the organic modifier (acetonitrile or methanol) and the gradient profile are optimized to achieve the desired separation.[16][17]
For piperidine compounds lacking a UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Alternatively, coupling HPLC to a mass spectrometer (LC-MS) provides universal detection with high sensitivity and selectivity.[9]
Application Note: HPLC Method Development for a Piperidine API
Objective: To develop a robust reversed-phase HPLC method for the purity assessment of a piperidine-containing active pharmaceutical ingredient (API).
Step-by-Step Protocol:
-
Analyte and Column Selection:
-
Understand the physicochemical properties of the API (pKa, logP).
-
Select a C18 column as a starting point.
-
-
Mobile Phase Selection and Optimization:
-
Prepare mobile phase A (aqueous) and B (organic).
-
For an acidic mobile phase, use 0.1% formic acid or trifluoroacetic acid in water.
-
For a basic mobile phase, use a buffer such as ammonium bicarbonate at pH 9-10 with a high pH stable column.
-
Start with a generic gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the API and its impurities.
-
Optimize the gradient to achieve adequate resolution between the main peak and all impurities.
-
-
Detector Settings:
-
If the API has a UV chromophore, determine the optimal wavelength for detection by acquiring a UV spectrum.
-
If not, consider ELSD, CAD, or MS detection.
-
Data Presentation:
| Parameter | Condition 1 (Acidic) | Condition 2 (Basic) |
| Column | C18, 4.6 x 150 mm, 3.5 µm | High pH C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Bicarbonate, pH 10 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Table 4: Example of initial HPLC method development conditions.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
Causality in Experimental Choices for Piperidine Analysis
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal.[18][19][20] The crystallization process involves slowly bringing a supersaturated solution of the pure compound to a state of minimum solubility. The choice of solvent or solvent system is critical and often requires extensive screening. Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the absolute structure of a chiral piperidine derivative.
Step-by-Step Protocol:
-
Crystallization:
-
Ensure the compound is of high purity (>98%).
-
Screen various solvents and solvent combinations (e.g., slow evaporation from a single solvent, vapor diffusion of a non-solvent into a solution of the compound).
-
The goal is to obtain well-formed single crystals with dimensions of at least 0.1 mm.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a monochromatic X-ray beam.
-
Collect the diffraction data by rotating the crystal and recording the diffraction pattern at different orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final structure.
-
Caption: Workflow for single-crystal X-ray crystallography.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality in Experimental Choices for Piperidine Analysis
The IR spectrum of a piperidine derivative will show characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretch of a secondary piperidine typically appears as a single, weak to medium band in the region of 3350-3310 cm⁻¹.[21] The C-N stretching vibration of aliphatic amines is observed in the 1250-1020 cm⁻¹ region.[21] The C-H stretching vibrations of the methylene groups in the ring appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to the molecule.
Application Note: Rapid Identification of a Piperidine Derivative
Objective: To quickly confirm the presence of the piperidine functional group in a synthesized compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid sample, a thin film can be prepared between two salt plates.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3325 | Medium, Sharp | N-H Stretch |
| 2940, 2860 | Strong | C-H Stretch (aliphatic) |
| 1450 | Medium | CH₂ Bend |
| 1115 | Strong | C-N Stretch |
Table 5: Example of FTIR data for a simple piperidine derivative.
Conclusion: An Integrated Approach to Piperidine Characterization
The comprehensive characterization of piperidine-based compounds requires a multi-technique, integrated approach. NMR spectroscopy provides the cornerstone for structural elucidation and stereochemical determination. Mass spectrometry is essential for molecular weight confirmation and fragmentation analysis, particularly when coupled with chromatography for quantitative studies. HPLC and GC are workhorse techniques for separation and purity assessment, with derivatization often being a key step in GC analysis. X-ray crystallography offers the definitive solid-state structure, while FTIR provides a rapid means of functional group identification. By judiciously selecting and applying these powerful analytical techniques, researchers can ensure the quality, safety, and efficacy of the piperidine-based compounds that are vital to modern drug discovery and development.
References
-
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]
-
ZirChrom. (2004, May). Method Development Guide. ZirChrom. [Link]
-
Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1237-1246. [Link]
-
Pharma Guideline. (n.d.). Steps for HPLC Method Development. Pharma Guideline. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Mastelf. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. UCLA Chemistry. [Link]
-
ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1431-1439. [Link]
-
Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. NIH. [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory. MSU Chemistry. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
PubMed. (2025, August 25). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. PubMed. [Link]
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025, August 6). Quantification of piperacillin, tazobactam, meropenem, ceftazidime, and linezolid in human plasma by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
University of California, Davis. (n.d.). GC Derivatization. UC Davis Chemistry. [Link]
-
ResearchGate. (2025, October 11). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. ResearchGate. [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry. [Link]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]
-
Bruker. (n.d.). Basic 2D NMR experiments. Bruker. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
PubMed. (2009, June). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. PubMed. [Link]
-
PubMed. (2018, April 1). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. PubMed. [Link]
-
ResearchGate. (2025, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Bruker. [Link]
-
ResearchGate. (n.d.). Fig. S3: Conformational analysis of 2l isomers. on top -key NMR data.... ResearchGate. [Link]
-
University of California, Riverside. (2022, March 22). Manualy Setting up 2D experiments. UCR NMR Facility. [Link]
-
MDPI. (2023, November 24). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. ulethbridge.ca [ulethbridge.ca]
- 4. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 5. mdpi.com [mdpi.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. jfda-online.com [jfda-online.com]
- 14. scholars.direct [scholars.direct]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 17. asianjpr.com [asianjpr.com]
- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. azooptics.com [azooptics.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and ground our recommendations in authoritative literature.
Overview of the Primary Synthetic Route
The most common and direct method for synthesizing 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is through the nucleophilic substitution (SN2) reaction, specifically the N-alkylation of piperidine-3-carboxylic acid (also known as nipecotic acid) or its ester derivative with 2-chlorobenzyl chloride.[1][2] This reaction, while straightforward in principle, is influenced by several critical parameters that can significantly impact yield and purity.
Caption: Primary synthetic route via N-alkylation.
Frequently Asked Questions (FAQs)
Q1: Should I use piperidine-3-carboxylic acid or its ester (e.g., ethyl nipecotate) as the starting material?
A: The choice depends on your overall synthetic strategy and purification capabilities.
-
Using the Ester (e.g., Ethyl Nipecotate): This is often the preferred route. The ester is more soluble in common organic solvents, and the reaction progress is easier to monitor via techniques like TLC or GC-MS. The final step involves hydrolysis of the ester to the desired carboxylic acid.[3]
-
Using the Free Acid (Nipecotic Acid): This route is more direct but can be complicated by the zwitterionic nature of the starting material, leading to poor solubility in non-polar aprotic solvents. A strong base is required to deprotonate both the carboxylic acid and the secondary amine, which can introduce side reactions.
Q2: What is the best base for this N-alkylation, and why?
A: The choice of base is critical to prevent side reactions and ensure high yield.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices, particularly in polar aprotic solvents like DMF or acetonitrile (ACN).[1][4] They are strong enough to act as a scavenger for the HCl generated during the reaction but are generally not basic enough to cause significant elimination side reactions with the alkyl halide.
-
Non-Nucleophilic Organic Bases (DIPEA, Et₃N): N,N-Diisopropylethylamine (DIPEA or Hünig's base) is highly effective.[1][5] Its steric bulk makes it non-nucleophilic, meaning it will not compete with the piperidine nitrogen in attacking the 2-chlorobenzyl chloride. This prevents the formation of a quaternary ammonium salt from the base itself.
-
Strong Bases (NaH): Sodium hydride should generally be avoided unless necessary. While effective at deprotonation, its high reactivity can promote side reactions, and it requires strictly anhydrous conditions.[1][5]
Q3: Which solvent is most suitable for this reaction?
A: Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in it.
-
N,N-Dimethylformamide (DMF) & Acetonitrile (ACN): These are the most commonly used and effective solvents.[1] They provide good solubility for the reactants and salts formed during the reaction.
-
Dichloromethane (DCM): Can be used, but its lower boiling point may require longer reaction times or sealed-vessel conditions to reach effective temperatures.[2]
-
Alcohols (EtOH, MeOH): These should be avoided. As protic solvents, they can solvate the nucleophile (the piperidine nitrogen), reducing its reactivity. Furthermore, they can compete as nucleophiles, leading to the formation of 2-chlorobenzyl ethers as byproducts.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Caption: Logical workflow for troubleshooting low product yield.
Issue 1: Low or No Product Yield
Q: I've followed the general procedure, but my reaction shows very low conversion to the desired product. What are the likely causes and how can I fix this?
A: Low conversion is a common issue that can typically be traced to one of four key areas: starting material integrity, base insufficiency, suboptimal reaction conditions, or decomposition.
-
Potential Cause 1: Inactive Nucleophile. The secondary amine of piperidine-3-carboxylic acid might be protonated, forming a hydrochloride salt, which is not nucleophilic. This is common if the starting material was purified under acidic conditions.
-
Solution: Ensure you are starting with the free base form of piperidine-3-carboxylic acid or its ester. If you have the HCl salt, you must use an additional equivalent of base to neutralize it before the alkylation can proceed.
-
-
Potential Cause 2: Insufficient or Inappropriate Base. The reaction generates one equivalent of HCl. If an insufficient amount of base is used (less than one equivalent for the ester, or less than two for the free acid), the reaction mixture will become acidic, protonating the starting amine and halting the reaction.[1]
-
Solution: Use at least 1.5 equivalents of base (e.g., K₂CO₃) for the ester starting material, or 2.5 equivalents for the free acid. This ensures the reaction medium remains basic. If yield is still low, switch to a more soluble organic base like DIPEA.[5]
-
-
Potential Cause 3: Suboptimal Reaction Conditions. N-alkylation can be slow at room temperature, especially with a sterically hindered electrophile like 2-chlorobenzyl chloride.
-
Solution: Increase the reaction temperature to 60-80 °C. Monitor the progress by TLC or LC-MS to avoid decomposition from prolonged heating. Ensure your solvent is anhydrous, as water can interfere with the reaction.[6]
-
-
Potential Cause 4: Degradation of Alkylating Agent. Benzyl chlorides, especially those with electron-withdrawing groups, can be susceptible to hydrolysis or other side reactions if conditions are not anhydrous.[2]
-
Solution: Use a high-purity, fresh bottle of 2-chlorobenzyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Issue 2: Formation of Side Products
Q: My reaction works, but I am isolating significant amounts of impurities. What are these and how can I prevent them?
A: The two most common side products in this synthesis are the result of over-alkylation and competing reactions with the solvent or base.
-
Side Product 1: Quaternary Ammonium Salt (Over-alkylation). The tertiary amine product is also nucleophilic and can react with a second molecule of 2-chlorobenzyl chloride to form a quaternary ammonium salt. This is more likely if the alkylating agent is used in large excess.
-
Side Product 2: Benzyl Alcohol. If there is water present in the reaction, 2-chlorobenzyl chloride can undergo hydrolysis to form 2-chlorobenzyl alcohol, especially at elevated temperatures and in the presence of a base.[2]
-
Prevention: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: I have a complex crude mixture, and isolating the pure carboxylic acid is proving difficult. What are the best practices for work-up and purification?
A: The amphoteric nature of the final product (containing both a basic amine and an acidic carboxyl group) requires a careful pH-controlled work-up.
-
Step 1: Initial Work-up. After the reaction is complete, filter off any inorganic salts (like K₂CO₃). Evaporate the solvent. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Step 2: Liquid-Liquid Extraction.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted piperidine starting material and basic impurities. Your product, now protonated at the nitrogen, may move into the aqueous layer.
-
If the product is in the organic layer, proceed to the next step. If it has moved to the aqueous layer, you will need to basify this layer and re-extract.
-
To isolate the product, adjust the pH of the aqueous solution containing the product to its isoelectric point (typically around pH 4-6). At this pH, the molecule is zwitterionic and has minimal solubility in water, causing it to precipitate.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
-
Purification: If the product is still impure, column chromatography can be challenging due to its polarity. A common method is to re-esterify the crude acid, purify the more non-polar ester by silica gel chromatography, and then hydrolyze it back to the pure acid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[7]
Experimental Protocols
Protocol 1: N-Alkylation of Ethyl Nipecotate
This protocol is recommended for its reliability and ease of monitoring.
| Reagent/Parameter | Quantity/Value | Notes |
| Ethyl nipecotate | 1.0 eq (e.g., 10 mmol, 1.57 g) | Ensure it is the free base. |
| 2-Chlorobenzyl chloride | 1.1 eq (11 mmol, 1.77 g) | Use high-purity reagent. |
| K₂CO₃ (anhydrous) | 2.0 eq (20 mmol, 2.76 g) | Finely powdered. |
| Acetonitrile (ACN) | 50 mL | Anhydrous grade. |
| Temperature | 70 °C | |
| Reaction Time | 6-12 hours | Monitor by TLC. |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl nipecotate, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Begin stirring and add 2-chlorobenzyl chloride to the suspension.
-
Heat the reaction mixture to 70 °C and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH). The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once complete, cool the reaction to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate.
Protocol 2: Hydrolysis and Final Product Isolation
Procedure:
-
Dissolve the crude ester from the previous step in a mixture of ethanol (30 mL) and 2M NaOH (aq) (20 mL).
-
Heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS confirms the disappearance of the ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with 6M HCl with vigorous stirring. A white precipitate should form.
-
Adjust the pH to ~5-6. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a cold non-polar solvent like hexane.
-
Dry the solid under vacuum to yield 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid.
References
- BenchChem. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis. BenchChem Technical Support.
-
Zhang, X., et al. (2021). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Molecules, 26(16), 4785. [Link]
-
Schneider, S., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 63(3), 1161-1183. [Link]
-
Schneider, S., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]
-
De Sarro, G., et al. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Il Farmaco, 53(5), 346-352. [Link]
-
ResearchGate. (2018). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
-
Reddit r/chemistry. (2023). What's wrong with my reductive amination? I barely got any product. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
Reddit r/Chempros. (2022). Reductive amination difficulties - poor conversion. [Link]
-
Jia, K., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11843-11853. [Link]
-
ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]
-
MySkinRecipes. (n.d.). 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid. [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(9), 2684. [Link]
-
Wünnemann, P., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Chemistry & Biodiversity, 16(8), e1900223. [Link]
-
Kumar, A., et al. (2018). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 3(11), 15725-15731. [Link]
-
Papakyriakou, A., et al. (2019). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 24(18), 3368. [Link]
- Google Patents. (2019).
- Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin of Pharmaceutical Sciences.
-
Coldwell, M. J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic Letters, 24(25), 4568-4572. [Link]
-
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
- Google Patents. (1960). US2955111A - Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides.
-
DTIC. (1992). Piperidine Synthesis. [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem Technical Support.
- American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
-
PubChem. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
MDPI. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [Link]
- Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Benzylpiperidines
Welcome to the technical support center for the synthesis of N-benzylpiperidine derivatives. The N-benzylpiperidine (N-BP) motif is a cornerstone in medicinal chemistry, valued for its structural flexibility and its role in fine-tuning the efficacy and physicochemical properties of drug candidates.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of N-benzylpiperidines, providing insights into their causes and offering actionable solutions.
Issue 1: Formation of Quaternary Ammonium Salt (Over-Alkylation) in N-Alkylation Reactions
Q: My reaction of piperidine with benzyl bromide is showing a significant amount of a water-soluble byproduct, and my yield of N-benzylpiperidine is low. What is happening and how can I prevent it?
A: You are likely observing over-alkylation, which leads to the formation of a quaternary ammonium salt. This is a frequent side reaction when alkylating secondary amines like piperidine. The initially formed N-benzylpiperidine (a tertiary amine) can be more nucleophilic than the starting piperidine, making it susceptible to a second alkylation by benzyl bromide.
Causality and Prevention:
-
Stoichiometry: Using an excess of the alkylating agent (benzyl bromide) is a primary driver of over-alkylation.[2][3]
-
Rate of Addition: Adding the alkylating agent too quickly can create localized high concentrations, promoting the second alkylation.
-
Base: The absence of a suitable base to neutralize the HBr formed during the reaction can slow down the primary reaction, allowing more time for the tertiary amine to react.[3]
Troubleshooting Protocol: Minimizing Over-Alkylation
-
Control Stoichiometry: Use piperidine in slight excess (1.1-1.2 equivalents) relative to the benzyl halide.
-
Slow Addition: Add the benzyl halide dropwise or via a syringe pump over several hours to maintain a low concentration.[3]
-
Use of a Non-Nucleophilic Base: Incorporate a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct without competing in the alkylation.[3]
-
Solvent Choice: Aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective.[3]
Experimental Protocol: N-Alkylation of Piperidine with Benzyl Bromide
| Parameter | Recommendation |
| Reactants | Piperidine (1.2 eq.), Benzyl Bromide (1.0 eq.), K₂CO₃ (1.5 eq.) |
| Solvent | Anhydrous Acetonitrile (ACN) |
| Temperature | Room Temperature to 70°C |
| Procedure | 1. To a stirred solution of piperidine and K₂CO₃ in ACN, add benzyl bromide dropwise over 2-3 hours. 2. Monitor the reaction by TLC or LC-MS. 3. Upon completion, filter the solid and concentrate the filtrate. 4. Purify by column chromatography. |
Logical Workflow for Troubleshooting Over-Alkylation
Caption: Desired vs. side reaction in reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to N-benzylpiperidines?
A1: The two most common and versatile methods are:
-
N-Alkylation (Nucleophilic Substitution): This involves the reaction of piperidine (or a substituted piperidine) with a benzyl halide (e.g., benzyl bromide or chloride), typically in the presence of a base. [3]2. Reductive Amination: This is the reaction of piperidine with benzaldehyde (or a substituted benzaldehyde) in the presence of a reducing agent. [4][5]Other classical methods include the Leuckart-Wallach and Eschweiler-Clarke reactions. [6][7][8] Q2: My N-benzylpiperidine product is an oil and difficult to purify by crystallization. What are some effective purification strategies?
A2: N-benzylpiperidines are often oils. [9]Effective purification methods include:
-
Column Chromatography: This is the most common method for purifying amine products. A silica gel column with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is typically effective.
-
Acid-Base Extraction: You can often purify the product by dissolving the crude material in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Salt Formation: If the free base is an oil, converting it to a salt (e.g., hydrochloride or hydrobromide) can often induce crystallization, allowing for purification by recrystallization.
Q3: Can I use reductive amination to synthesize N-benzylpiperidines with substituents on the piperidine ring?
A3: Yes, reductive amination is a very effective method for this. For example, you can react a substituted piperidine, such as 4-methylpiperidine, with benzaldehyde. Alternatively, you can react piperidine with a substituted benzaldehyde. The choice of starting materials allows for great diversity in the final product. [4] Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?
A4: Yes, always consult the Safety Data Sheet (SDS) for each reagent. Key precautions include:
-
Benzyl Halides: These are lachrymators and should be handled in a well-ventilated fume hood.
-
Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with extreme care in a fume hood.
-
Piperidine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
References
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Available at: [Link]
-
4-Benzylpiperidine - Wikipedia. Available at: [Link]
-
N-benzylpiperidine - ChemBK. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery - PubMed. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Preparation of Tertiary Amines by the Leuckart Reaction - Sciencemadness.org. Available at: [Link]
-
Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. Available at: [Link]
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]
-
Deprotection of N-benzyl piperidine compound - Sciencemadness.org. Available at: [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. Available at: [Link]
-
Organic halides with piperdine - Sciencemadness.org. Available at: [Link]
-
Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. Available at: [Link]
- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
THE LEUCKART REACTION. Available at: [Link]
-
Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. Available at: [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of Piperidine Carboxylic Acids
Welcome to the technical support center for the purification of piperidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying this important class of compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Challenge of Duality
Piperidine carboxylic acids, such as nipecotic acid and isonipecotic acid, are foundational scaffolds in medicinal chemistry. Their inherent structural feature—a basic piperidine nitrogen and an acidic carboxylic acid—confers a zwitterionic character.[1][2][3] This duality is the primary source of purification difficulties, leading to issues with solubility, chromatographic behavior, and isolation. These molecules can behave as both acids and bases, are often highly polar, and can exhibit anomalous solubility profiles, making conventional purification techniques challenging.
This guide is structured to address the most common issues in a question-and-answer format, followed by detailed troubleshooting protocols and workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my piperidine carboxylic acid "oiling out" or refusing to crystallize from common organic solvents?
A1: This is a classic problem stemming from the zwitterionic nature and high polarity of these compounds.
-
Causality: In their zwitterionic form (internal salt), piperidine carboxylic acids have very high lattice energies, similar to inorganic salts. This makes them poorly soluble in nonpolar and moderately polar organic solvents like ethyl acetate, dichloromethane, or ethers.[4][5] They are often soluble in water and polar protic solvents like methanol or ethanol.[6] When you attempt to crystallize from a solvent system in which they have marginal solubility, they may separate as a liquid phase (oiling out) rather than forming an ordered crystal lattice.
-
Quick Solution: The easiest way to induce crystallization is often to convert the zwitterion into a well-defined salt. By adding a strong acid (like HCl) or a strong base (like NaOH), you protonate the carboxylate or deprotonate the ammonium ion, respectively. This breaks the zwitterionic character and generates a species with more predictable solubility. For example, the hydrochloride salt of a piperidine carboxylic acid is often more crystalline and soluble in alcohol/ether mixtures than the parent zwitterion.
Q2: My compound streaks badly or shows severe tailing on a standard silica gel column. What's happening?
A2: This is a direct consequence of the basic piperidine nitrogen interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7]
-
Mechanism: The basic nitrogen atom forms strong acid-base interactions with the silica surface, leading to a non-ideal equilibrium during elution. This results in a "tailing" peak shape, where the compound slowly bleeds off the column, leading to poor separation and low recovery.[7]
-
Troubleshooting Strategy:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Common choices include triethylamine (TEA) at 0.1-1% (v/v) or a few drops of aqueous ammonia in your mobile phase.[7]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a chemically modified silica, such as an amine-deactivated or C18 reversed-phase column.[7] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[8]
-
Q3: I have low recovery of my compound after chromatography. Where did it go?
A3: Low recovery is often linked to the same issue as peak tailing—irreversible binding to the stationary phase.
-
Explanation: If the interaction between your basic compound and the acidic silica is too strong, a portion of your material may become permanently adsorbed onto the column.[7] This is especially problematic with highly basic piperidines or when using insufficiently modified mobile phases.
-
Solutions:
-
Use Modifiers: Always incorporate a basic modifier like TEA when running chromatography on silica gel with piperidine-containing compounds.[7]
-
Salt Conversion: Before chromatography, consider converting your compound to a less basic form, for example, by protecting the piperidine nitrogen with a Boc group. This temporarily masks the basicity, allowing for much cleaner chromatography on silica. The protecting group can then be removed post-purification.
-
Ion-Exchange Chromatography: For zwitterionic compounds, ion-exchange chromatography is a powerful, albeit more complex, alternative that can provide excellent recovery and purity.
-
Troubleshooting Guides & Protocols
Guide 1: Purification by pH-Mediated Extraction and Crystallization
This technique is often the first line of defense and leverages the amphoteric nature of piperidine carboxylic acids. It's an effective method for removing non-ionizable organic impurities.
Protocol: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or NaHCO₃). The piperidine carboxylic acid will deprotonate to form a water-soluble carboxylate salt, moving into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. It's good practice to re-extract the organic layer with fresh aqueous base to ensure complete recovery.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 1 M HCl) until the pH is below the pKa of the carboxylic acid (typically pH 2-3). The piperidine carboxylic acid will precipitate out of the solution as it becomes neutral or positively charged.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts, followed by a non-polar organic solvent (like ether or hexanes) to aid in drying.
-
Recrystallization: The isolated solid can be further purified by recrystallization from an appropriate solvent, often water or a mixture of alcohol and water.[9]
Logical Flow Diagram: Acid-Base Purification
Caption: Workflow for purification via acid-base extraction.
Guide 2: Troubleshooting Column Chromatography
When impurities have similar acidic/basic properties, chromatography is necessary. Here’s how to approach it systematically.
Comparative Table: Stationary and Mobile Phase Selection
| Challenge | Stationary Phase | Recommended Mobile Phase System | Rationale |
| Peak Tailing | Standard Silica Gel | Dichloromethane/Methanol + 0.5% Triethylamine | TEA competes with the basic piperidine for acidic silanol sites, improving peak shape.[7] |
| Highly Polar Compound | Reversed-Phase C18 | Water/Acetonitrile + 0.1% Formic Acid or TFA | The acid protonates the piperidine, leading to better interaction with the non-polar stationary phase and sharper peaks.[10] |
| Zwitterionic Nature | HILIC (e.g., Amide or Diol) | Acetonitrile/Water (High organic content) | HILIC is designed for highly polar compounds, separating them based on partitioning into a water-enriched layer on the stationary phase surface.[8] |
| Low Recovery | Basic Alumina | Ethyl Acetate/Hexanes | Alumina is less acidic than silica, reducing the chances of irreversible adsorption of basic compounds.[7] |
Protocol: Optimized Flash Chromatography on Silica Gel
-
Column Packing: Pack a silica gel column using a slurry method with your chosen mobile phase system (e.g., 95:5 DCM:MeOH + 0.5% TEA).
-
Sample Loading:
-
Dry Loading (Recommended): Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder is then carefully loaded onto the top of the packed column. This technique prevents broad bands and improves resolution.
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it directly onto the column. Use the smallest volume possible.
-
-
Elution: Run the chromatography, collecting fractions and monitoring by TLC or LC-MS.
-
Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this process.
Guide 3: Advanced Purification via Salt Formation
For final polishing or when dealing with intractable oils, converting the product to a crystalline salt and then, if necessary, liberating the free base or acid is a highly effective strategy.
Workflow Diagram: Salt Formation & Liberation
Caption: Purification workflow using intermediate salt formation.
Protocol: Formation of a Hydrochloride Salt
-
Dissolution: Dissolve the crude piperidine carboxylic acid in a minimal amount of a polar solvent in which it is soluble, such as methanol or ethanol.
-
Acidification: Slowly add a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will often precipitate immediately as a white solid. If not, the addition of more non-polar solvent or cooling the solution can induce crystallization.
-
Isolation: Collect the crystalline salt by filtration, wash with the non-polar solvent (e.g., diethyl ether), and dry under vacuum. This salt is often significantly purer than the starting material.
-
Liberation (Optional): If the zwitterionic form is required, the purified salt can be dissolved in water and neutralized carefully with a base, or passed through a suitable ion-exchange column to remove the chloride ion.
References
-
Delgado, G., Mora, A. J., & Bahsas, A. (2001). Zwitterionic 4-piperidinecarboxylic acid monohydrate. Acta Crystallographica Section C Crystal Structure Communications, 57(8), 965–967. [Link]
-
Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved January 21, 2026, from [Link]
-
SIELC Technologies. (2018). Isonipecotic acid hydrochloride. Retrieved January 21, 2026, from [Link]
-
ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved January 21, 2026, from [Link]
-
ChemBK. (n.d.). 3-Piperidinecarboxylic acid. Retrieved January 21, 2026, from [Link]
-
Request PDF. (n.d.). Zwitterionic 4-piperidinecarboxylic acid monohydrate. Retrieved January 21, 2026, from [Link]
-
Sci-Hub. (n.d.). Zwitterionic 4-piperidinecarboxylic acid monohydrate. Retrieved January 21, 2026, from [Link]
Sources
- 1. Zwitterionic 4-piperidinecarboxylic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.se [sci-hub.se]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 10. Isonipecotic acid hydrochloride | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for Piperidine N-Alkylation
Welcome to the Technical Support Center dedicated to the N-alkylation of piperidines, a cornerstone reaction in the synthesis of countless pharmaceuticals and fine chemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, offering in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows and enhance your synthetic success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the N-alkylation of piperidines, providing insights into the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired N-alkylated piperidine is a frequent challenge. The root cause often lies in one or more of the following factors:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Low Reactivity of Alkylating Agent | Switch to a more reactive alkyl halide (I > Br > Cl).[3][4] Consider adding a catalytic amount of sodium or potassium iodide to promote in situ halide exchange with less reactive alkyl chlorides or bromides.[4] | The carbon-halogen bond strength decreases down the group, making alkyl iodides better leaving groups and thus more reactive in SN2 reactions. |
| Insufficient Basicity | Use an appropriate base to neutralize the acid byproduct (e.g., HCl, HBr) generated during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[3][4] | The acid byproduct can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid.[3] |
| Poor Solubility of Reagents | Ensure all reactants, particularly the base, are at least partially soluble in the chosen solvent. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred.[3][4] | For a reaction to occur, the reactants must be in the same phase. If the base is insoluble, it cannot effectively neutralize the generated acid, leading to a stalled reaction. |
| Steric Hindrance | Increase the reaction temperature to overcome the activation energy barrier.[3] If feasible, consider using a less sterically hindered alkylating agent or piperidine derivative. | Bulky substituents on either the piperidine nitrogen or the alkylating agent can sterically impede the nucleophilic attack, slowing down the reaction rate.[3] |
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
A common side reaction is the further alkylation of the desired tertiary amine product to form a quaternary ammonium salt.[5] This is particularly problematic with highly reactive alkylating agents.[3][5]
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excess Alkylating Agent | Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1-1.2 equivalents of piperidine).[3][5] | By making the piperidine the reactant in excess, the probability of the alkylating agent encountering and reacting with the starting secondary amine is higher than with the tertiary amine product. |
| High Reactivity of Alkylating Agent | Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[3][5][6] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3][5] | A high concentration of a reactive alkylating agent increases the likelihood of the tertiary amine product being alkylated before all the starting secondary amine has reacted. |
| Reaction Temperature | Conduct the reaction at a lower temperature.[3][4] | The second alkylation step (formation of the quaternary salt) often has a higher activation energy than the initial alkylation. Lowering the temperature can disfavor this subsequent reaction. |
| Alternative Method | Consider using reductive amination as an alternative strategy, as it is not prone to over-alkylation.[4][5] | Reductive amination involves the formation of an iminium ion followed by reduction. The resulting tertiary amine is generally not reactive under these conditions.[7] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of piperidine N-alkylation.
Q1: What is the best solvent for piperidine N-alkylation?
Polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are generally the most effective for direct N-alkylation with alkyl halides.[3][4] They effectively solvate the transition state of the SN2 reaction without interfering with the nucleophilicity of the amine. For reductive amination, solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.
Q2: Which base should I choose for my reaction?
The choice of base is critical and depends on the specific substrates and reaction conditions.
-
Inorganic bases (K₂CO₃, Cs₂CO₃): These are cost-effective and commonly used for routine alkylations.[1][6] They are solid bases, so efficient stirring is crucial.
-
Organic, non-nucleophilic bases (DIPEA, Et₃N): These are soluble in organic solvents and are a good choice when a homogeneous reaction mixture is desired or when dealing with base-sensitive substrates.[3][4]
-
Strong bases (NaH): Sodium hydride is used when the piperidine nitrogen is particularly non-nucleophilic or when a very strong base is required to deprotonate the amine.[4] It requires strictly anhydrous conditions.[4]
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction progress.[1][5] TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS provides more definitive information about the masses of the components in the reaction mixture, helping to identify the desired product and any side products.
Q4: My N-alkylated piperidine is difficult to purify. What are some common strategies?
Purification can sometimes be challenging due to the basic nature of the product.
-
Aqueous Workup: After the reaction, a standard aqueous workup involving extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) can remove inorganic salts and water-soluble impurities.[1][5] A wash with a saturated aqueous solution of sodium bicarbonate can help to neutralize any remaining acidic components.[1]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying N-alkylated piperidines.[1] However, the basicity of the product can lead to tailing on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 1-2%), can be added to the eluent.
-
Acid-Base Extraction: For products that are difficult to separate from non-basic impurities, an acid-base extraction can be effective. The organic layer containing the crude product can be extracted with a dilute acid (e.g., 1M HCl). The N-alkylated piperidine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
Experimental Protocols
Here are detailed, step-by-step methodologies for the two most common N-alkylation techniques.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct alkylation of a piperidine with an alkyl bromide.
Materials:
-
Piperidine derivative (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)[1]
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and anhydrous MeCN.
-
Add the finely powdered anhydrous K₂CO₃ to the solution.
-
Stir the mixture vigorously for 10-15 minutes at room temperature.
-
Slowly add the alkyl bromide to the stirred suspension.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1] Reaction times can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture to remove the K₂CO₃ and wash the solid with a small amount of MeCN.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.[1]
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of a piperidine with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[5]
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and the aldehyde in anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add the sodium triacetoxyborohydride to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[5] Reaction times typically range from 1 to 24 hours.[5]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To further clarify the experimental logic, the following diagrams illustrate the reaction pathways and a troubleshooting decision tree.
Caption: Mechanism of Direct N-Alkylation.
Caption: Mechanism of Reductive Amination.
Caption: Troubleshooting Workflow for Low Yield.
References
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]
-
Challenging reductive amination. Reddit. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
- N-alkyl-piperidine DERIVATIVES. Google Patents.
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. Available at: [Link]
-
Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online. Available at: [Link]
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available at: [Link]
-
Piperidine, 1-ethyl. Organic Syntheses Procedure. Available at: [Link]
-
Problematic N-Alkylation. Reddit. Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
- Preparation of piperidine derivatives. Google Patents.
- A kind of purification method of high-purity piperidine. Google Patents.
-
Does piperidine work in reductive amination like this? Reddit. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]
- Process for the purification of piperidine. Google Patents.
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
An In-Depth Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (CAS 853649-08-8). This document, prepared by our application science team, provides in-depth troubleshooting advice and best practices for handling this versatile building block in solution. As a key intermediate in the synthesis of central nervous system (CNS) agents, understanding its stability is paramount for reproducible and successful experimental outcomes[1]. This guide moves beyond simple protocols to explain the chemical principles governing its stability, empowering you to proactively address challenges in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our support team.
Q1: What are the primary factors that can compromise the stability of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in solution?
A: The stability of this molecule is primarily influenced by four factors: pH, temperature, light, and the presence of oxidizing agents. The piperidine ring, a tertiary amine, and the chlorobenzyl group are the main sites of potential degradation[1][2]. Extreme pH can lead to hydrolysis, high temperatures can accelerate degradation reactions, and exposure to UV light can cause photolytic decomposition[2].
Q2: What are the ideal storage conditions for stock solutions of this compound?
A: Based on the general properties of piperidine derivatives, we recommend preparing stock solutions in a suitable anhydrous organic solvent (e.g., DMSO, DMF) and storing them at -20°C or -80°C for long-term use. For aqueous solutions, which are often necessary for biological assays, it is advisable to prepare them fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours, protected from light in amber vials, and ideally purged with an inert gas like argon or nitrogen to minimize oxidation[2].
Q3: My solution of the compound has developed a slight yellow tint after being on the benchtop. What does this indicate?
A: A change in color, such as the appearance of a yellow tint, is a common indicator of chemical degradation. This is often due to oxidation of the tertiary amine on the piperidine ring or other minor degradation pathways. We strongly advise against using any discolored solution. You should confirm the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.
Q4: I'm observing a new, unidentified peak in my HPLC chromatogram after incubating my compound in a buffer. What is the likely cause?
A: The appearance of a new peak strongly suggests that the compound is degrading under your specific experimental conditions. This new peak represents a degradation product. The stability of piperidine-based compounds can be pH-dependent, and components of your buffer could be catalyzing a reaction[3]. To identify the source of instability, a systematic investigation, such as a forced degradation study, is recommended[4][5].
Q5: Is the compound more susceptible to degradation in acidic or basic conditions?
A: Both acidic and basic extremes can induce degradation, a process known as hydrolysis[6]. The exact susceptibility depends on the specific bonds within the molecule. For instance, the benzyl-piperidine bond could be labile under certain conditions. The only definitive way to determine the pH stability profile for your specific application is to perform a controlled experiment where the compound is exposed to a range of pH values and the degradation is monitored over time. Our forced degradation protocol in Section 3 provides a framework for this analysis.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common stability-related problems.
Issue 1: Unexpectedly Low Potency or High Variability in Biological Assays
-
Symptoms: Your experimental results show poor reproducibility, or the measured biological activity of the compound is significantly lower than expected and appears to decrease over time.
-
Causality: This issue often stems from the compound degrading in the complex aqueous environment of the assay medium. The loss of the parent compound leads to an inaccurate concentration, directly impacting the dose-response relationship and resulting in inconsistent data.
-
Assess Stock Solution Integrity: Before troubleshooting the assay, confirm the purity of your master stock solution (e.g., in DMSO). Run an HPLC analysis. If degradation is observed here, the stock solution has been compromised and a new one must be prepared.
-
Evaluate Stability in Assay Medium:
-
Incubate the compound in the final assay buffer (without cells or other biological components) under the exact experimental conditions (temperature, CO₂, time).
-
Take samples at various time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC.
-
Quantify the peak area of the parent compound. A decrease of >5-10% over the experiment's duration indicates significant instability in the medium.
-
-
Investigate Adsorption: The compound may adsorb to plasticware (e.g., microplates, pipette tips).
-
Prepare a solution of the compound in your assay buffer.
-
Measure the initial concentration ("T0 control").
-
Transfer the solution to the experimental vessel (e.g., a well in a 96-well plate), incubate for a short period (e.g., 15-30 minutes), then transfer the supernatant to a clean vial and re-measure the concentration.
-
A significant drop in concentration suggests adsorption. Using low-adsorption plasticware or adding a small percentage of a non-interfering surfactant may mitigate this.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water with a modifier like 0.1% formic acid or trifluoroacetic acid (for acidic conditions) or ammonium formate (for neutral conditions) is typically effective. The acidic modifier helps to achieve sharp peaks for the carboxylic acid and protonated piperidine amine.
-
Detection: UV detection at a wavelength where the chlorobenzyl group absorbs (e.g., ~220-270 nm) is standard. Mass spectrometry (LC-MS) is highly recommended for identifying the mass of the degradation products.
-
Specificity Validation: The key validation step is specificity. Inject a mixed sample containing the control and all stressed samples. The method is considered "stability-indicating" if the parent compound peak is fully resolved from all degradation peaks and any peaks from the matrix or reagents.
Section 4: Potential Degradation Pathways
Based on the chemical structure of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, we can hypothesize several degradation pathways that may be observed during forced degradation studies.
Sources
- 1. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 2. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmasm.com [pharmasm.com]
Technical Support Center: Overcoming Poor Solubility of Piperidine Derivatives in Assays
Introduction: The Challenge of Piperidine Derivative Solubility
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their journey from synthesis to biological evaluation is often hampered by a significant hurdle: poor aqueous solubility. This challenge stems from the inherent lipophilicity of many substituted piperidine rings, which can lead to compound precipitation in aqueous assay buffers, inaccurate data, and a misinterpretation of biological activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and practical solutions to address the solubility issues of piperidine derivatives, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling of piperidine derivatives in experimental settings.
Q1: Why are my piperidine derivatives poorly soluble in aqueous buffers?
A1: The solubility of piperidine derivatives is a delicate balance of several factors. While the piperidine ring itself contains a nitrogen atom capable of hydrogen bonding, the overall solubility is heavily influenced by the nature of its substituents. Lipophilic (oily or fatty) functional groups attached to the ring can significantly increase the molecule's nonpolar character, leading to poor solubility in water-based solutions. Furthermore, the crystalline structure of the solid compound can be very stable (high lattice energy), requiring substantial energy to break apart and dissolve.
Q2: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?
A2: This is a frequent and frustrating problem known as "precipitation upon dilution." It occurs when the compound, happily dissolved in a high concentration of an organic solvent like DMSO, is suddenly introduced into an aqueous environment where it is not soluble. Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Final DMSO Concentration: Determine the maximum concentration of DMSO your assay can tolerate without affecting the biological system (typically under 1%). Sometimes, a slight increase in the final DMSO concentration can keep the compound in solution.
-
Employ a Stepwise Dilution Strategy: Instead of a single large dilution, perform a series of intermediate dilutions. This gradual introduction to the aqueous environment can prevent the compound from crashing out of solution.
-
pH Adjustment: Many piperidine derivatives are basic due to the nitrogen atom in the ring. Lowering the pH of the assay buffer can protonate this nitrogen, forming a more soluble salt. A preliminary pH-solubility profile can be invaluable.
-
Utilize Solubilizing Excipients: Consider the addition of co-solvents, surfactants, or cyclodextrins to your assay buffer. These agents can help to keep the compound in solution.
Below is a decision-making workflow for addressing precipitation upon dilution:
Caption: Troubleshooting workflow for precipitation.
Advanced Solubilization Strategies
When simple adjustments are insufficient, more advanced formulation strategies can be employed.
Strategy 1: pH Modification
For ionizable piperidine derivatives, altering the pH of the solvent is a powerful and straightforward approach to enhance solubility.
Mechanism of Action: The nitrogen atom in the piperidine ring is typically basic, with a pKa of its conjugate acid often in the range of 8-11. In an acidic environment (pH < pKa), this nitrogen becomes protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base.
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of the piperidine derivative to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Plot the solubility (in mg/mL or µM) against the pH to generate a pH-solubility profile.
Data Summary: Effect of pH on Piperidine Derivative Solubility
| pH | Approximate Solubility of a Model Basic Piperidine Derivative |
| 2.0 | High (e.g., >10 mg/mL) |
| 4.0 | Moderate to High (e.g., 1-10 mg/mL) |
| 6.0 | Low to Moderate (e.g., 0.1-1 mg/mL) |
| 7.4 | Very Low (e.g., <0.01 mg/mL) |
| 9.0 | Very Low (e.g., <0.01 mg/mL) |
Note: These are generalized values and the actual solubility will depend on the specific compound's structure and pKa.
Strategy 2: Co-solvents and Surfactants
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds. Surfactants are amphiphilic molecules that can form micelles to encapsulate and solubilize hydrophobic compounds.
Commonly Used Co-solvents and Surfactants:
| Agent Type | Examples | Typical Final Concentration in Assay |
| Co-solvents | Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycols (PEGs), Propylene glycol | <1% (DMSO), <5% (Ethanol, PEGs) |
| Surfactants | Tween-20, Triton X-100, Pluronics | 0.01% - 0.1% |
Experimental Protocol: Co-solvent/Surfactant Screening
-
Prepare Stock Solutions: Dissolve the piperidine derivative in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Test Solutions: Prepare a series of aqueous buffers containing different concentrations of the co-solvent or surfactant to be tested.
-
Dilution and Observation: Add a small aliquot of the stock solution to each test solution and visually inspect for precipitation.
-
Incubation and Measurement: Incubate the samples for a defined period and then measure the amount of dissolved compound, for instance, by measuring turbidity or using an analytical technique after filtration.
Strategy 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like piperidine derivatives, forming inclusion complexes with enhanced aqueous solubility.
Mechanism of Cyclodextrin Encapsulation:
Caption: Cyclodextrin encapsulation mechanism.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (βCD): Limited water solubility.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Higher water solubility and commonly used in pharmaceutical formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High water solubility and excellent safety profile.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the assay buffer to the desired concentration.
-
Add Piperidine Derivative: Add an excess of the piperidine derivative to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at a constant temperature for 24-72 hours.
-
Filter and Analyze: Filter the solution to remove any undissolved compound and determine the concentration of the dissolved piperidine derivative in the filtrate.
Strategy 4: Advanced Formulation Approaches
For particularly challenging compounds, especially in a drug development context, more advanced techniques may be necessary.
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate. This is often achieved through methods like spray drying or hot-melt extrusion.
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area and, consequently, the dissolution velocity.
These advanced methods typically require specialized equipment and formulation expertise.
Summary and Recommendations
Overcoming the poor solubility of piperidine derivatives is a critical step in obtaining reliable data in biological assays. A systematic approach, starting with simple formulation adjustments and progressing to more advanced techniques as needed, is recommended.
Recommended Workflow for Solubility Enhancement:
Caption: Tiered workflow for solubility enhancement.
By understanding the underlying principles and systematically applying these troubleshooting strategies, researchers can successfully navigate the solubility challenges posed by piperidine derivatives and unlock their full therapeutic potential.
References
-
Ali, S., Saokaew, P., Aman, A., Todsaporn, D., Sanachai, K., Krusong, K., ... & Rungrotmongkol, T. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-13. Available from: [Link].
-
Pore, Y. V., & Kuchekar, B. S. (2021). Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes; Physicochemical, Computational, and Proton Nuclear Magnetic Reson. Asian Journal of Pharmaceutics, 15(1). Available from: [Link].
-
Scitechseries. Cyclodextrin Inclusion Complexes Of Piperidine Aromatic Amine Hybrids In Immunotherapy Approaches. Organic Chemistry Conference 2025. Available from: [Link].
-
Pore, Y. (2021). Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes. Asian Journal of Pharmaceutics (AJP), 15(01). Available from: [Link].
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. Available from: [Link].
-
Christoforides, E., Andreou, A., Papaioannou, A., & Bethanis, K. (2022). Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. Molecules, 27(22), 7955. Available from: [Link].
-
Fijałek, Z., Szymańska, E., & Osińska, A. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic chemistry and applications, 2012. Available from: [Link].
-
Solubility of Things. Piperidine. Available from: [Link].
-
Ali, S., Saokaew, P., Aman, A., Todsaporn, D., Sanachai, K., Krusong, K., ... & Rungrotmongkol, T. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-13. Available from: [Link].
-
Märki, H. P., Binggeli, F., Bittner, B., Böhlendorf, B., Celatka, C. A., Guba, W., ... & Roever, S. (2006). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & medicinal chemistry letters, 16(12), 3155-3160. Available from: [Link].
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available from: [Link].
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link].
-
Zhang, Y., Wang, R., Wu, J., & Shen, Q. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2767-2790. Available from: [Link].
-
Matthew, B., Kumar, V., Verma, S., & Singh, J. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanofabrication, 10, 2085. Available from: [Link].
-
Ezawa, T., Inoue, Y., Murata, I., Takao, K., Sugita, Y., & Kanamoto, I. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS omega, 6(10), 6982-6992. Available from: [Link].
-
Matthew, B., Kumar, V., Verma, S., & Singh, J. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanofabrication, 10, 2085. Available from: [Link].
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81. Available from: [Link].
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81. Available from: [Link].
- Patel, V., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
Technical Support Center: A Troubleshooting Guide for Flash Chromatography of Polar Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. The purification of polar compounds by flash chromatography presents unique challenges that can often lead to frustrating outcomes such as poor retention, misshapen peaks, and low recovery. This guide is designed to provide you with expert, field-proven insights to diagnose and resolve these common issues. Structured in a direct question-and-answer format, this resource explains the fundamental principles behind each problem and offers detailed, step-by-step protocols to optimize your separations.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My polar compound has poor retention and elutes in or near the solvent front.
Q: Why is my highly polar compound eluting from the column almost immediately?
A: This is a classic sign that your analyte is not sufficiently interacting with the stationary phase. In traditional normal-phase chromatography (polar stationary phase, non-polar mobile phase), very polar compounds may still be too soluble in highly polar mobile phases like methanol, causing them to travel with the solvent front instead of adsorbing to the silica.[1] In reversed-phase chromatography (non-polar stationary phase, polar mobile phase), highly polar analytes have a strong affinity for the polar mobile phase and minimal interaction with the hydrophobic stationary phase (like C18), leading to their rapid elution.[2][3][4] This is especially true for simple sugars and other small, highly polar molecules which may elute in the column's void volume.[5][6]
-
Switch Separation Mode to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining very polar compounds.[2][5] It utilizes a polar stationary phase (such as silica, amine, or diol) with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[2][7] The water forms a layer on the stationary phase, and polar analytes are retained by partitioning into this layer.[7][8] In HILIC, water is the "strong" eluting solvent.[5][7]
-
Optimize Reversed-Phase Conditions: If you must use reversed-phase, ensure your column is suitable for highly aqueous conditions.
-
Action: Use a "water-wettable" or "AQ-type" C18 column, often featuring polar end-capping or an embedded polar group.[9] These are designed to prevent the collapse of the C18 chains (dewetting) in mobile phases with high water content, which would otherwise lead to a dramatic loss of retention.[2][10]
-
Mobile Phase: Increase the polarity of your mobile phase to the maximum possible (e.g., up to 100% aqueous buffer) to promote interaction with the non-polar stationary phase.[9][11]
-
-
Consider Ion-Pair Chromatography (Reversed-Phase): For ionic polar compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents have a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with your charged analyte.
Issue 2: My compound produces tailing, fronting, or very broad peaks.
Q: I can retain my polar compound, but the peak shape is terrible. What's causing this and how do I fix it?
A: Poor peak shape is typically caused by unwanted secondary interactions between the analyte and the stationary phase, improper solvent conditions, or column overload.[12] For polar compounds on silica, acidic silanol groups are a common culprit. Basic compounds (like amines) can interact strongly with these acidic sites, leading to significant peak tailing.[13][14] Conversely, acidic compounds can exhibit poor peak shape due to interactions with impurities on the silica surface. Fronting is often seen when ionizable compounds exist in two states (ionized and neutral) during chromatography.[15]
-
Use Mobile Phase Additives/Modifiers: This is the most common and effective solution. The goal is to suppress unwanted secondary interactions.
-
For Basic Compounds (e.g., Amines) on Silica: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol groups.[13][16]
-
For Acidic Compounds on Silica: Add a competing acid to improve peak symmetry by ensuring the analyte remains in a single, unionized state.
-
For Ionizable Compounds in Reversed-Phase: Adjust the mobile phase pH to ensure your analyte is in a single charge state (fully ionized or fully neutral).
-
-
Optimize Sample Loading and Injection: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[12][20]
-
Action (Liquid Loading): Dissolve your sample in the weakest possible solvent that provides adequate solubility, ideally the initial mobile phase itself.[2]
-
Action (Dry Loading): If solubility is an issue, use the dry loading technique. Dissolve your compound in a suitable volatile solvent, adsorb it onto a small amount of silica gel or other inert support, evaporate the solvent, and load the resulting dry powder onto the column.[21] This ensures the compound is introduced to the column in a concentrated band.
-
-
Change the Stationary Phase: If modifiers are not effective or desirable, switch to a stationary phase with a more inert surface.
Issue 3: I am getting low or no recovery of my compound from the column.
Q: My polar compound seems to have irreversibly stuck to the column. How can I get it back?
A: This severe issue is often an extreme case of the interactions that cause peak tailing. Highly polar or charged compounds, particularly basic amines, can bind so strongly to the acidic sites on silica gel that they do not elute, even with very polar solvents like 100% methanol.[19][22] In some cases, the compound may be unstable and decompose on the acidic silica surface.[20][22]
-
Test for Compound Stability: Before running a large-scale purification, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant decrease in the main spot, your compound is likely degrading on silica.[22]
-
Deactivate the Stationary Phase: For compounds that bind irreversibly but are stable, deactivating the column is critical.
-
Switch to a More Inert Stationary Phase: This is the best solution for acid-sensitive compounds.
-
"Column Stripping" as a Last Resort: If your compound is already stuck, you can try to wash it off with a very strong, aggressive mobile phase, but this is for recovery only and not a valid separation method.
Method Development & Data Tables
Systematic Workflow for Polar Compound Purification
Developing a robust method for purifying polar compounds requires a logical approach. The following workflow helps guide your decisions from initial analysis to final purification method.
Caption: A decision workflow for developing a flash chromatography method for polar compounds.
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Primary Separation Mode(s) | Best For... | Key Considerations |
| Silica Gel | Normal Phase, HILIC | General purpose purification of moderately polar to non-polar compounds. Can be used in HILIC mode for very polar compounds.[21] | Acidic surface can cause issues with basic or acid-sensitive compounds.[13] |
| C18 (Reversed-Phase) | Reversed-Phase | Purification of non-polar to moderately polar compounds.[21][25] | Poor retention for very polar compounds. Use "AQ" or polar-embedded versions for high-water mobile phases.[2][9] |
| Amine (NH2) | Normal Phase, HILIC, Weak Anion Exchange | Basic compounds (e.g., amines), sugars, and other very polar analytes.[5][6] | Provides a basic surface, preventing strong interaction with basic analytes.[13] |
| Diol | Normal Phase, HILIC | An alternative to silica with less acidity. Good for a wide range of polar compounds.[5][16] | Generally less reactive than bare silica. |
| Alumina | Normal Phase | Purification of basic compounds and compounds sensitive to acidic silica.[16][22] | Available in neutral, basic, or acidic forms. |
Table 2: Common Mobile Phase Modifiers for Polar Compounds
| Modifier | Typical Concentration | Mode(s) | Purpose & Use Case |
| Acetic/Formic Acid | 0.1 - 1.0% | Normal & Reversed-Phase | Suppresses ionization of acidic analytes to improve peak shape.[15][16] Can help protonate basic analytes in RP to control retention. |
| Triethylamine (TEA) | 0.1 - 2.0% | Normal & Reversed-Phase | Acts as a competing base to mask acidic silanol sites on silica, improving peak shape for basic analytes.[13][18] |
| Ammonium Hydroxide | 0.1 - 1.0% | Normal Phase, HILIC | A volatile basic modifier, often used with MS detection, to improve peak shape for basic compounds.[22][23] |
| Ammonium Acetate/Formate | 10-20 mM | Reversed-Phase, HILIC | Provides buffering capacity to control mobile phase pH and ensure consistent ionization state of analytes. Volatile and MS-compatible.[16][18] |
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Bickler, B. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Various Authors. (2018). For highly polar compound, how to do the purification? ResearchGate. [Link]
-
Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.. [Link]
-
Chromatography Troubleshooting. (2019). Teledyne ISCO. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development. (2026). Sorbtech. [Link]
-
Various Authors. (2016). Compound is stuck in silica gel and not eluting while running open column chromatography. ResearchGate. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. [Link]
-
What is the Chemistry Behind Reversed-Phase Flash Chromatography?. (2023). Biotage. [Link]
-
The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc.. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Solving the chromatography solvent problem. Buchi.com. [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]
-
Flash Column Chromatography with Ammonia: Your experiences please!. (2023). Reddit. [Link]
-
Retaining and Separating Polar Acidic Compounds. (2020). Waters Corporation. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Why is normal phase chromatography good for use on polar analytes?. (2015). ResearchGate. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography. (2024). Welch Materials. [Link]
-
Reverse Phase Chromatography. (2022). Chemistry LibreTexts. [Link]
-
How to Avoid Common Problems with HILIC Methods. (2020). Restek. [Link]
-
HPLC problems with very polar molecules. Axion Labs. [Link]
-
How does an acid pH modifier impact flash chromatography?. (2023). Biotage. [Link]
-
Thin Layer Chromatography. University of Calgary, Department of Chemistry. [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. [Link]
-
Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. (2025). ResearchGate. [Link]
-
What are the common causes of having little or no retention and/or peak shape problems on a HILIC column?. Waters. [https://support.waters.com/KB_Inf/ sintomi_soluzioni/wkb235914_What_are_the_common_causes_of_having_little_or_no_retention_and_or_peak_shape_problems_on_a_HILIC_column]([Link] sintomi_soluzioni/wkb235914_What_are_the_common_causes_of_having_little_or_no_retention_and_or_peak_shape_problems_on_a_HILIC_column)
-
How to remove polar substance from silicagel?. (2022). Reddit. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. waters.com [waters.com]
- 3. biotage.com [biotage.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. welch-us.com [welch-us.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. biotage.com [biotage.com]
- 14. sielc.com [sielc.com]
- 15. biotage.com [biotage.com]
- 16. sorbtech.com [sorbtech.com]
- 17. Chromatography [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. sorbtech.com [sorbtech.com]
- 22. Chromatography [chem.rochester.edu]
- 23. reddit.com [reddit.com]
- 24. reddit.com [reddit.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Preventing racemization during synthesis of chiral piperidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chiral piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] However, maintaining stereochemical integrity at chiral centers, particularly at the α-position to the nitrogen, is a frequent and critical challenge. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate and prevent racemization during your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern in chiral piperidine synthesis?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[2] This process is thermodynamically favorable due to an increase in entropy.[3] In drug development, enantiomers of a chiral molecule often exhibit profoundly different pharmacological activities, potencies, and toxicities. Therefore, controlling stereochemistry is paramount. Racemization erodes the enantiomeric excess (ee) of your material, leading to batch inconsistencies, loss of desired biological activity, and potential safety concerns, ultimately compromising the viability of a drug candidate.
Q2: What are the primary chemical mechanisms that lead to racemization at the α-carbon of a piperidine ring?
A: Racemization at the α-carbon typically occurs through the formation of a planar, achiral intermediate. The two most common mechanisms are:
-
Enolate/Iminium Ion Formation (Base/Acid Catalyzed): The most prevalent pathway involves the removal of the proton at the chiral α-carbon.
-
Under basic conditions: A base abstracts the α-proton to form a planar, achiral enolate or a related carbanion intermediate.[4][5]
-
Under acidic conditions: The ring nitrogen is protonated, making the α-proton more acidic and susceptible to removal, or an iminium ion can form, which is also planar and achiral. Reprotonation of this planar intermediate can occur from either face with equal probability, leading to a racemic mixture.[2][5]
-
-
Radical Formation: Certain reaction conditions, such as those involving photoredox catalysis, can generate a radical at the α-amino position.[1][6][7] This radical intermediate is also planar, and subsequent hydrogen atom transfer (HAT) can occur from either side, resulting in epimerization or racemization.[6]
Troubleshooting Guides: Scenarios & Solutions
This section addresses specific experimental observations and provides actionable protocols to mitigate racemization.
Issue 1: Loss of Enantiomeric Purity During N-Protecting Group Removal
Symptom: You start with an enantiomerically pure N-protected piperidine (e.g., N-Boc, N-Cbz), but after deprotection, the resulting secondary amine shows significant racemization.
Causality: This is a classic problem often caused by harsh acidic or basic conditions used for deprotection.
-
Acid-Catalyzed Deprotection (e.g., TFA for Boc): Strong acids can facilitate the formation of a transient iminium ion intermediate. This planar species loses its stereochemical memory, and subsequent workup leads to a racemic product.
-
Base-Catalyzed Deprotection (e.g., Saponification of N-acyl groups): Strong bases can directly abstract the acidic α-proton, leading to a planar enolate which racemizes upon protonation.
-
For Acid-Labile Groups (e.g., Boc):
-
Strategy: Switch to milder acidic conditions.
-
Protocol: Mild N-Boc Deprotection with HCl in Dioxane.
-
Dissolve the N-Boc protected chiral piperidine in anhydrous 1,4-dioxane (e.g., 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (e.g., 2-3 equivalents).
-
Monitor the reaction progress closely by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure at low temperature to minimize exposure to the acid.[8]
-
Immediately neutralize the resulting hydrochloride salt or proceed to the next step.
-
-
-
For Groups Removed by Hydrogenolysis (e.g., Cbz, Bn):
-
Strategy: This is generally a very mild and safe method that rarely causes racemization. However, ensure the catalyst is not contaminated with acidic or basic residues.
-
Protocol: Standard Hydrogenolysis.
-
Dissolve the N-Cbz or N-Bn piperidine in a suitable solvent (e.g., MeOH, EtOH, EtOAc).
-
Add 5-10 mol% of Pd/C (10% w/w).
-
Purge the reaction vessel with hydrogen gas (or use a hydrogen balloon).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate.
-
-
| Protecting Group | Harsh Condition (High Racemization Risk) | Mild Condition (Low Racemization Risk) |
| Boc | Neat TFA, room temperature | 4M HCl in Dioxane, 0 °C to RT[8] |
| Cbz | HBr in Acetic Acid | H₂/Pd-C, MeOH, RT |
| Fmoc | 20% Piperidine in DMF (risk with aspartimide)[9] | 1% DBU in DMF (for resistant cases) |
Issue 2: Racemization During α-Functionalization or C-C Bond Formation
Symptom: You are performing a reaction at the α-carbon (e.g., alkylation, arylation) and the product is either racemic or has a much lower diastereomeric ratio than expected.
Causality: Many α-functionalization reactions proceed through planar intermediates. For example, lithiation of the α-position using a strong base like n-BuLi creates a planar organolithium species.[10] Similarly, reactions that generate an α-amino radical will lead to epimerization until the thermodynamically most stable isomer is formed.[1][6]
-
Strategy 1: Employ Stereoretentive or Stereospecific Methods.
-
Instead of generating a planar intermediate, seek methods that proceed with a defined stereochemical outcome. Modern asymmetric synthesis offers many options, such as rhodium-catalyzed asymmetric reductive Heck reactions for creating 3-substituted piperidines.[11]
-
-
Strategy 2: Control Thermodynamic vs. Kinetic Epimerization.
-
Some modern reactions, like certain photoredox-catalyzed arylations, are known to proceed via a rapid, non-selective functionalization followed by a slower epimerization to the most stable diastereomer.[1][7][12]
-
Protocol: Leveraging Thermodynamic Equilibration.
-
If the desired product is the thermodynamically favored isomer, you can extend the reaction time to allow the epimerization process to reach completion.[6]
-
Carefully monitor the diastereomeric ratio over time using ¹H NMR or chiral HPLC.
-
If the desired product is the kinetically favored, less stable isomer, you must use very short reaction times and low temperatures, quenching the reaction before significant epimerization can occur.
-
-
Caption: Logic for troubleshooting racemization in peptide coupling.
References
-
Walker, M. M., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Racemization. Available at: [Link]
-
Bocconi, S. et al. (2020). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bocconi University. Available at: [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Available at: [Link]
-
O'Brien, P. (2010). Racemisation in Chemistry and Biology. University of Manchester. Available at: [Link]
-
ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. Available at: [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α‑Amino C–H Arylation and Epimerization [escholarship.org]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (CAS 853649-08-8). This molecule is a valuable intermediate in medicinal chemistry, often used as a building block for developing agents targeting the central nervous system.[1] Scaling up its synthesis from the lab bench to pilot or production scale introduces challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety.
This guide is structured as a dynamic troubleshooting resource in a question-and-answer format. It is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your scale-up campaign.
Synthesis Overview: The Core Reaction
The synthesis is fundamentally a nucleophilic substitution reaction (N-alkylation) where the secondary amine of piperidine-3-carboxylic acid attacks the benzylic carbon of 2-chlorobenzyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction.
Sources
Technical Support Center: Impurity Identification in 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the identification and control of impurities that may arise during its synthesis.
Overview of the Primary Synthetic Route
The most common laboratory-scale synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid involves the direct N-alkylation of piperidine-3-carboxylic acid with 2-chlorobenzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid.
Q1: My final product is a persistent oil and fails to crystallize. What are the likely causes and solutions?
A1: The failure of a product to crystallize is often a strong indication of the presence of impurities that disrupt the crystal lattice formation.
-
Causality: The most common culprits are unreacted starting materials, over-alkylated byproducts, or residual solvents. Even small amounts of these can act as "crystallization inhibitors." For instance, the presence of a di-alkylated quaternary ammonium salt can significantly increase the product's solubility in polar solvents, making crystallization difficult.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze the crude product using High-Performance Liquid Chromatography (HPLC) to assess the purity and identify the number of components. A purity level below 95% often presents crystallization challenges.
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, acetonitrile) are thoroughly removed under high vacuum, as they can plasticize the solid.
-
Purification: If significant impurities are detected, purification by column chromatography on silica gel is recommended. A gradient elution system, for example, starting with ethyl acetate and gradually increasing the polarity with methanol containing a small percentage of acetic acid, can effectively separate the desired product from less polar starting materials and more polar byproducts.
-
Re-evaluation of Crystallization Solvent: Experiment with various solvent systems. A good starting point is a binary system like isopropanol/water, ethanol/heptane, or acetone/water. Dissolve the oil in the minimum amount of the more soluble solvent at an elevated temperature and slowly add the anti-solvent until turbidity appears, then allow it to cool slowly.
-
Q2: My reaction shows a low conversion rate with a significant amount of unreacted piperidine-3-carboxylic acid remaining. How can I drive the reaction to completion?
A2: Incomplete conversion in N-alkylation reactions is typically due to issues with reactivity, stoichiometry, or reaction conditions.
-
Causality & Solutions:
-
Base Strength & Solubility: Piperidine-3-carboxylic acid exists as a zwitterion, which can have low solubility in some organic solvents. The base must be strong enough and present in sufficient quantity to deprotonate the secondary amine, making it nucleophilic. Inorganic bases like potassium carbonate (K₂CO₃) are common, but their effectiveness can be limited by their solubility.[1] Using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be more effective, but requires stricter control of anhydrous conditions.[1] Alternatively, using an organic base like N,N-diisopropylethylamine (DIPEA) can improve homogeneity.
-
Stoichiometry: The reaction produces HCl, which will protonate the piperidine starting material, rendering it unreactive. At least two equivalents of a base like K₂CO₃ are required: one to neutralize the generated HCl and one to deprotonate the piperidine nitrogen.
-
Temperature: Increasing the reaction temperature (e.g., to 70-80 °C) can significantly increase the reaction rate.[1] However, this must be balanced against the potential for increased side reactions. Monitor the reaction progress by TLC or HPLC to avoid degradation.
-
Q3: My LC-MS analysis shows a peak with a mass corresponding to a di-benzylated quaternary ammonium salt. How can I prevent this over-alkylation?
A3: The formation of a quaternary ammonium salt is a common side reaction in N-alkylations when the newly formed tertiary amine is further alkylated.[1]
-
Causality: This occurs when the product, 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, reacts with another molecule of 2-chlorobenzyl chloride. This is more likely to happen if there is a localized excess of the alkylating agent.
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the 2-chlorobenzyl chloride (e.g., 1.1 to 1.0 equivalents).
-
Slow Addition: Add the 2-chlorobenzyl chloride solution dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the alkylating agent at any given time, favoring the reaction with the more abundant secondary amine starting material over the tertiary amine product.[1]
-
Monitor the Reaction: Stop the reaction as soon as the starting piperidine-3-carboxylic acid is consumed (as determined by TLC or HPLC) to minimize the time for the over-alkylation side reaction to occur.
-
Q4: What are the most common process-related impurities I should screen for?
A4: Beyond starting materials and over-alkylation products, several other impurities can arise from the reagents and reaction pathway.[2][3][4]
-
Impurity Profile: A comprehensive impurity profile is crucial for regulatory compliance and ensuring the safety of active pharmaceutical ingredients (APIs).[2][5][]
| Impurity Type | Potential Source / Structure | Reason for Formation |
| Starting Materials | Piperidine-3-carboxylic acid, 2-Chlorobenzyl chloride | Incomplete reaction. |
| Over-alkylation | 1,1-bis(2-Chlorobenzyl)piperidine-3-carboxylic acid cation | Reaction of the product with the alkylating agent. |
| Reductive Amination Impurity | N-(2-chlorobenzylidene)piperidine-3-carboxylic acid (Imine) | If using a reductive amination route, this is an intermediate formed from the aldehyde and amine. Incomplete reduction leads to its presence.[7][8] |
| Reagent-Related | 2-Chlorobenzyl alcohol | Hydrolysis of 2-chlorobenzyl chloride, especially if moisture is present. |
| Positional Isomers | 1-(2-Chlorobenzyl)piperidine-2-carboxylic acid or -4-carboxylic acid | Contamination of the piperidine-3-carboxylic acid starting material with its positional isomers. |
| Degradation Products | Various | Can be formed under harsh workup conditions (e.g., high heat, strong acid/base) leading to decarboxylation or ring opening. |
Workflow for Impurity Identification and Characterization
A systematic approach is essential for the efficient identification of unknown impurities. The following workflow outlines the key steps from detection to structural elucidation.
Caption: Workflow for impurity identification.
Detailed Analytical Protocols
Accurate identification of impurities relies on robust analytical methods.[9][10][11]
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general-purpose reversed-phase HPLC method suitable for monitoring the reaction and assessing the purity of the final product.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: LC-MS for Molecular Weight Determination
For identifying unknown peaks, coupling the HPLC to a mass spectrometer (MS) is essential.
-
Rationale: This hyphenated technique provides the molecular weight of the eluting compounds, which is the most critical piece of information for proposing a chemical structure.[2]
-
Methodology:
-
Utilize the HPLC method described in Protocol 1, but replace the TFA in the mobile phase with 0.1% formic acid, which is more compatible with most MS ion sources.
-
Connect the HPLC outlet to an Electrospray Ionization (ESI) source on the mass spectrometer.
-
Operate the MS in positive ion mode, as the piperidine nitrogen is easily protonated.
-
Scan a mass range that covers the expected product and potential byproducts (e.g., m/z 100-800).
-
The resulting [M+H]⁺ ion for each peak will provide the molecular weight of the impurity.
-
Protocol 3: NMR Spectroscopy for Structural Elucidation
Once an impurity has been isolated in sufficient quantity (>1 mg), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.[12][13][14][15]
-
Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive placement of atoms and functional groups.[16]
-
Key Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For the target compound, expect to see aromatic signals for the 2-chlorobenzyl group, a singlet for the benzylic CH₂, and complex multiplets for the piperidine ring protons.
-
¹³C NMR: Shows the number of unique carbon atoms. This can help differentiate isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity.
-
COSY shows which protons are coupled (i.e., on adjacent carbons).
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for connecting different fragments of the molecule, such as linking the benzylic protons to the piperidine ring via the nitrogen atom.
-
-
-
Example Application: To distinguish the desired product from an over-alkylation impurity, ¹H NMR is very effective. The over-alkylated product would show signals for two 2-chlorobenzyl groups (e.g., two benzylic singlets and a more complex aromatic region) and the piperidine ring signals would be shifted significantly downfield due to the positive charge on the quaternary nitrogen.
References
-
El-Sayed, M. A. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]
-
Görög, S., et al. (2008). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Guedes, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. [Link]
-
Nolis, P., et al. (2022). NMR methods for the analysis of mixtures. PMC - NIH. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Singh, L., et al. (2016). The importance of impurity analysis in pharmaceutical products: an integrated approach. [Link]
-
Creative Biostructure. How Does NMR Help Identify Natural Compounds?[Link]
-
Shaaban, S., & Maulide, N. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Various Authors. (2025). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. [Link]
-
Various Authors. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Various Authors. (2025). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
-
Various Authors. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
Kowalska, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]
-
Reddit User. (2022). Reductive amination of piperazine. Reddit. [Link]
-
Various Authors. Scheme 1. 2-Piperidine-carboxylic acid. ResearchGate. [Link]
-
Wolfender, J. L., et al. (2013). Using NMR to identify and characterize natural products. RSC Publishing. [Link]
-
Various Authors. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
Various Authors. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?[Link]
-
Various Authors. (2025). Piperidine Synthesis. DTIC. [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). PMC - NIH. [Link]
-
Hamburger, M., et al. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 535-75-1 Piperidine-2-carboxylic acid Impurity. [Link]
-
Organic Chemistry Portal. Piperidine Synthesis. [Link]
- Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
-
ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
NIH. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]
-
PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 5. resolvemass.ca [resolvemass.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. soeagra.com [soeagra.com]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
- 15. Using NMR to identify and characterize natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-Chlorobenzyl Piperidine Analogs: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Positional Isomerism in Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of FDA-approved therapeutics and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow it to engage with a multitude of biological targets. When combined with a benzyl group, the resulting N-benzylpiperidine scaffold serves as a common starting point for ligands targeting the central nervous system (CNS), opioid receptors, and cholinesterases.[3][4][5]
The introduction of a simple chloro-substituent onto the benzyl ring may seem like a minor modification, but it is a powerful tool for fine-tuning a molecule's pharmacological profile. The position of this halogen—ortho (2-), meta (3-), or para (4-)—subtly alters the compound's steric bulk, electronic distribution, lipophilicity, and metabolic stability. These alterations can profoundly impact receptor affinity, selectivity, and overall drug-like properties.[6]
This guide provides a comparative analysis of 2-, 3-, and 4-chlorobenzyl piperidine analogs. We will move beyond a simple recitation of data to explore the causal relationships between isomeric structure and biological function, offering field-proven insights and validated experimental protocols to empower researchers in their drug development efforts.
Synthetic Strategy: A Unified and Robust Approach
A key consideration in comparative studies is the use of a consistent and efficient synthetic route to ensure that observed differences in activity are due to structural variations, not artifacts of differing synthetic pathways. For the N-chlorobenzyl piperidines, N-alkylation of piperidine with the corresponding chlorobenzyl halide is the most direct and reliable method.
Rationale for Method Selection:
-
Commercial Availability: Piperidine and all three isomers of chlorobenzyl chloride (or bromide) are readily available from commercial suppliers, minimizing the need for lengthy precursor synthesis.
-
High Efficiency: This SN2 reaction typically proceeds with high yields under mild conditions.
-
General Applicability: The protocol is robust and equally applicable to the synthesis of all three isomers, ensuring a consistent starting point for biological evaluation.
The general synthetic workflow is visualized below.
Caption: General workflow for the synthesis and validation of chlorobenzyl piperidine analogs.
Physicochemical Properties: The Foundation of Biological Activity
The position of the chlorine atom dictates the electronic and steric environment of the molecule, which in turn influences its acid-dissociation constant (pKa) and partition coefficient (logP). These fundamental properties govern how the molecule behaves in a physiological environment—from crossing membranes to engaging with a receptor's binding site.
| Property | 2-Chloro Analog | 3-Chloro Analog | 4-Chloro Analog | Rationale |
| LogP (Lipophilicity) | High | Highest | High | All analogs are lipophilic. The 3- and 4-isomers present the chloro group more externally, potentially increasing interaction with lipid environments compared to the sterically shielded 2-isomer. |
| pKa (Basicity) | Slightly Lower | Slightly Lower | Lowest | The electron-withdrawing chloro group reduces the basicity of the piperidine nitrogen. This effect is most pronounced in the 4-position due to resonance and inductive effects, and less so in the 2- and 3-positions. |
| Steric Hindrance | High | Low | Low | The ortho (2-position) chlorine atom introduces significant steric bulk near the piperidine ring, which can restrict bond rotation and influence binding conformations. |
Comparative Pharmacological Analysis: A Structure-Activity Relationship (SAR) Study
While chlorobenzyl piperidine analogs have been investigated for a range of activities, we will focus on targets where comparative data provides the clearest SAR insights: Histamine H3 receptors and Sigma (σ) receptors.
Histamine H3 Receptor (H3R) Antagonism
The H3R is a presynaptic autoreceptor in the CNS that negatively regulates the release of histamine and other neurotransmitters. Antagonists/inverse agonists at this receptor are of interest for treating cognitive disorders and promoting wakefulness.[7]
Studies on H3R antagonists have shown that the substitution pattern on the benzyl ring is critical for potency. For example, in a series of 1-{3-[3-(aryl)propoxy]propyl}piperidine derivatives, the 4-chlorophenyl analog (BF2.649) was identified as a potent and selective nonimidazole inverse agonist with a Ki value of 0.16 nM at the human H3 receptor.[7] While a direct comparison with the 2- and 3-chloro analogs in this specific series is not provided in the cited literature, broader SAR studies in related chemical series often show that para-substitution is optimal for fitting into the lipophilic pocket of the H3R.[8]
Sigma (σ) Receptor Affinity
Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in cell survival, neuroplasticity, and nociception. They are targets for developing novel analgesics and treatments for neurodegenerative diseases.[9][10]
In a study of piperidine and piperazine derivatives, the nature and position of substituents on an aromatic ring were shown to be critical for σ1 receptor affinity.[10] While this study did not specifically use chlorobenzyl analogs, it highlighted that replacing a piperazine with a piperidine ring could dramatically increase σ1 affinity, demonstrating the importance of the core scaffold.[10] Another study on benzylpiperidine derivatives identified a potent σ1R agonist with a Ki of 3.2 nM.[11] The SAR from this work indicated that a 4-fluorophenyl substitution was detrimental to affinity compared to the unsubstituted benzyl ring, suggesting that electronic and steric factors at the para position are highly influential.[11]
The following diagram illustrates the key SAR takeaways for these targets.
Caption: Structure-Activity Relationship (SAR) summary for chlorobenzyl piperidine analogs.
Experimental Protocols: A Framework for Self-Validating Research
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays relevant to the evaluation of chlorobenzyl piperidine analogs.
Protocol 1: Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity
Causality: This assay directly measures the ability of a test compound to compete with a known high-affinity radioligand for binding to the target receptor. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity.
Methodology:
-
Receptor Preparation: Prepare membrane homogenates from cells expressing the human σ1 receptor (e.g., CHO-K1 cells) or from guinea pig brain tissue. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 0.5 mL:
-
Membrane homogenate (containing a specified amount of protein, e.g., 100-200 µg).
-
Radioligand: -pentazocine at a final concentration near its Kd value (e.g., 2.9 nM).[11]
-
Test compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle for total binding.
-
-
Non-Specific Binding: To a separate set of wells, add a high concentration of an unlabeled σ1 ligand (e.g., 10 µM unlabeled (+)-pentazocine) to determine non-specific binding.[11]
-
Incubation: Incubate the plates at 37°C for 150 minutes with gentle agitation.
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration inhibiting 50% of specific binding) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Causality: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an early indication of its likely in vivo half-life. A compound that is too rapidly metabolized will have poor bioavailability and duration of action.
Methodology:
-
Reagents:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compounds (2-, 3-, and 4-chlorobenzyl piperidine) and a positive control with known metabolic fate (e.g., testosterone).
-
-
Incubation:
-
Pre-warm a solution of HLM (e.g., 0.5 mg/mL final concentration) and test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins and stops the enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a clean plate or vial for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of this plot (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.
-
Conclusion and Future Directions
The comparative analysis of 2-, 3-, and 4-chlorobenzyl piperidine analogs reveals that positional isomerism is a critical determinant of pharmacological activity. The para-substituted (4-chloro) analog often emerges as the most potent ligand, likely due to favorable interactions within the terminal hydrophobic pockets of receptors like the H3R. Conversely, the ortho-substituted (2-chloro) analog frequently displays reduced activity, attributable to steric hindrance that may prevent optimal binding. The meta-substituted (3-chloro) analog typically presents an intermediate profile.
For drug development professionals, these findings underscore the importance of synthesizing and evaluating all three positional isomers early in a discovery campaign. Future work should focus on expanding this analysis to a broader range of biological targets and obtaining co-crystal structures of these analogs with their target proteins. Such structural data would provide invaluable, direct evidence of the binding modes and rationalize the observed SAR, paving the way for the design of next-generation therapeutics with enhanced potency and selectivity.
References
-
Faizi, M., Zare, A., & Ramazani, A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 11(2), 851-856. Available at: [Link]
-
Sadek, B., et al. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 20(2), 960-970. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
-
Marrazzo, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1545-1554. Available at: [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 85-96. Available at: [Link]
-
Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(21), 4066-4085. Available at: [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. Available at: [Link]
-
Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(18), 2603-2608. Available at: [Link]
-
Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(41), 7583-7585. Available at: [Link]
-
University of York. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today, 19(5), 567-581. Available at: [Link]
-
Drug-Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Available at: [Link]
-
Szałata, A., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 25(21), 5183. Available at: [Link]
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
The Pivotal Role of Substitution in Benzylpiperidine Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, the benzylpiperidine scaffold represents a privileged structure, a versatile template from which a multitude of potent and selective therapeutic agents have been developed. Its inherent structural features provide a robust framework for modulation of various biological targets, primarily within the central nervous system. The true power of this scaffold, however, lies in the profound impact of targeted substitutions on both the benzyl and piperidine moieties. Even subtle alterations can dramatically shift a compound's affinity, selectivity, and functional activity, transforming it from, for instance, a potent acetylcholinesterase inhibitor into a selective dopamine transporter ligand.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted benzylpiperidines. We will dissect how specific chemical modifications influence interactions with key biological targets, supported by experimental data and detailed protocols. Our objective is to furnish researchers with the foundational knowledge and practical insights necessary to rationally design novel benzylpiperidine-based compounds with desired pharmacological profiles.
Understanding the Core Moiety: A Tale of Two Rings
The benzylpiperidine core is deceptively simple, comprising a piperidine ring connected to a benzyl group via the piperidine nitrogen. This arrangement creates two primary regions for chemical modification, each playing a distinct role in dictating the molecule's biological activity.
-
The Benzyl Ring: This aromatic portion often engages in π-π stacking, hydrophobic, and van der Waals interactions within the target protein's binding pocket. Substituents on this ring can modulate these interactions, influence electronic properties, and introduce new hydrogen bonding or ionic interaction opportunities. The position of the substituent (ortho, meta, or para) is also critical in determining the orientation of the molecule within the binding site.
-
The Piperidine Ring: The basic nitrogen of the piperidine ring is frequently involved in a crucial ionic interaction with an acidic residue (e.g., aspartate) in the target protein. Substitutions on the piperidine ring, particularly at the 4-position, can introduce additional binding interactions, alter the conformation of the ring, and influence the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
The interplay of substitutions on these two rings is the cornerstone of designing benzylpiperidine derivatives with high potency and selectivity.
Caption: Core structure of benzylpiperidine highlighting key regions for substitution.
Comparative Analysis of SAR at Key Biological Targets
The following sections delve into the specific SAR of substituted benzylpiperidines for several important biological targets. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.
Acetylcholinesterase (AChE) Inhibition: A Key Strategy in Alzheimer's Disease
Benzylpiperidine derivatives, most notably Donepezil, are cornerstone therapies for Alzheimer's disease, acting as potent AChE inhibitors.[1] The SAR for AChE inhibition is well-defined and serves as an excellent case study in rational drug design.
Key SAR Insights for AChE Inhibition:
-
N-Benzyl Group: The benzyl group of Donepezil interacts with the peripheral anionic site (PAS) of AChE through π-π stacking interactions with aromatic residues like Trp286 and Tyr341.[2]
-
Piperidine Nitrogen: The protonated piperidine nitrogen forms a crucial ionic bond with the catalytic anionic site (CAS) of the enzyme.
-
4-Position of Piperidine: A linker at the 4-position connecting to another moiety is critical for high potency. In Donepezil, this is a methylene linker to a dimethoxyindanone group.
-
Substituents on the Benzyl Ring: Electron-donating groups, such as methoxy groups, on the benzyl ring can enhance activity.
-
Bulky Substituents on the Benzamide Moiety: For 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, introducing a bulky group at the para position of the benzamide significantly increases activity.[3] Furthermore, N-alkylation or N-arylation of the benzamide nitrogen dramatically enhances potency.[3]
Comparative Inhibitory Activity of Benzylpiperidine Derivatives against Cholinesterases
| Compound/Derivative Class | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
| Donepezil | 0.0057 | 7.13 | 1250 | [4] |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 0.057 | >100 | >1754 | [4] |
| 1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine | 0.023 | >100 | >4347 | [4] |
| 15b (a 1,3-dimethylbenzimidazolinone derivative) | 0.39 (eeAChE) | - | - | [5] |
| 15j (a 1,3-dimethylbenzimidazolinone derivative) | - | 0.16 (eqBChE) | - | [5] |
Monoamine Transporter Inhibition: Targeting Depression and Neurological Disorders
Substituted benzylpiperidines are extensively studied as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The selectivity of these compounds is highly dependent on the substitution pattern.[6][7]
Key SAR Insights for Monoamine Transporter Inhibition:
-
N-Benzyl Substituents for DAT Selectivity: The presence of an electron-withdrawing group at the C4-position of the N-benzyl ring is beneficial for high-affinity binding to DAT.[6][7]
-
Piperidine 4-Position Substituents for SERT/NET/DAT Activity:
-
A two-carbon linker between the piperidine nitrogen and a carboxamide group generally favors DAT inhibition over a three-carbon linker.
-
Biphenyl and diphenyl groups on the carboxamide are critical for SERT and DAT selectivity, respectively.
-
A 2-naphthyl ring on the carboxamide enhances inhibition of both NET and SERT compared to a 1-naphthyl ring.
-
-
Ortho and Meta Substituents on the N-Benzyl Ring: Substitutions at the ortho and meta positions of the N-benzyl ring can modulate affinity and selectivity for DAT, SERT, and NET.[4] For example, a 2-trifluoromethylbenzyl substitution can lead to allosteric modulation of SERT.[4]
Comparative Activity of Benzylpiperidine Analogs at Monoamine Transporters
| Compound/Derivative Class | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(4-nitrobenzyl)piperidine | 1.2 | - | - | [8] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | Low Affinity | Allosteric Modulator | Low Affinity | [4] |
| 4-Benzylpiperidine Carboxamides (general trend) | Variable | Variable | Variable |
Opioid and Sigma Receptor Modulation: Towards Novel Analgesics
Recent research has highlighted the potential of benzylpiperidine derivatives as ligands for opioid and sigma receptors, offering new avenues for the development of safer and more effective analgesics.[9][10]
Key SAR Insights for Opioid and Sigma Receptor Modulation:
-
Dual MOR/σ1R Ligands: Specific substitution patterns can yield compounds with high affinity for both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[9] This dual activity is believed to contribute to potent antinociceptive effects with reduced opioid-related side effects.[9]
-
Role of the Phenyl Ring: The substituent pattern on the phenyl ring plays a pivotal role in determining binding affinity and selectivity for different opioid receptor subtypes (MOR, DOR, KOR).[11]
-
Linker between Rings: The nature of the linker between the piperidine and phenyl rings is crucial for modulating affinity and selectivity at opioid receptors.[11]
Comparative Activity of Benzylpiperidine Analogs at Opioid and Sigma Receptors
| Compound | MOR Ki (nM) | σ1R Ki (nM) | Reference |
| Compound 52 | 56.4 | 11.0 | [9] |
Experimental Protocols: A Foundation for Discovery
The following are standardized protocols for key assays used to evaluate the biological activity of substituted benzylpiperidines.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used, simple, and reliable method for measuring AChE activity and inhibition.[12][13]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[12][13]
Caption: Workflow for the Ellman's method for AChE inhibition assay.
Step-by-Step Protocol (96-well plate format):
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
10 mM DTNB solution in phosphate buffer.
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh).
-
AChE enzyme solution of appropriate concentration.
-
Test compound solutions at various concentrations.
-
-
Assay Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[12]
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[12]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
-
Radioligand Binding Assay for Monoamine Transporters
This assay is the gold standard for determining the affinity (Ki) of a compound for a specific transporter.[14][15]
Principle: A radiolabeled ligand with known high affinity and selectivity for the target transporter (e.g., [3H]WIN 35,428 for DAT) is incubated with a membrane preparation containing the transporter. A test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki).[16]
Caption: General workflow for a radioligand binding assay.
Step-by-Step Protocol (General):
-
Membrane Preparation: Homogenize cells or tissues expressing the target transporter in a suitable buffer and prepare a membrane fraction by centrifugation.[15]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).[15]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[15]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Synthetic Strategies for Substituted Benzylpiperidines
The synthesis of substituted benzylpiperidines can be achieved through several routes, with reductive amination and N-alkylation being the most common. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Reductive Amination
This is a versatile one-pot method for synthesizing N-benzylpiperidines.
Principle: A substituted piperidone is reacted with a substituted benzylamine in the presence of a reducing agent to form the desired N-benzylpiperidine. Alternatively, a substituted benzaldehyde can be reacted with a substituted piperidine.
General Procedure:
-
Dissolve the substituted piperidone (or piperidine) and substituted benzylamine (or benzaldehyde) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water or a mild acid, followed by extraction with an organic solvent.
-
Purify the product by column chromatography or crystallization.
N-Alkylation
This is a straightforward method for introducing a substituted benzyl group onto a pre-existing piperidine ring.
Principle: A substituted piperidine is reacted with a substituted benzyl halide (e.g., bromide or chloride) in the presence of a base.
General Procedure:
-
Dissolve the substituted piperidine in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a base, such as potassium carbonate or triethylamine.
-
Add the substituted benzyl halide and heat the reaction mixture if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the base and evaporate the solvent.
-
Purify the product by column chromatography or distillation.
Caption: Overview of common synthetic routes to N-benzylpiperidines.
Conclusion
The benzylpiperidine scaffold is a testament to the power of medicinal chemistry in leveraging a simple core structure to generate a diverse array of biologically active molecules. The structure-activity relationships discussed in this guide underscore the critical importance of understanding how specific substitutions influence molecular interactions with their biological targets. By carefully considering the electronic, steric, and hydrophobic properties of substituents on both the benzyl and piperidine rings, researchers can rationally design novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic profiles. The experimental protocols provided serve as a practical foundation for the in vitro evaluation of these designed molecules, paving the way for the discovery of next-generation therapeutics for a wide range of diseases.
References
-
PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]
-
ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. [Link]
-
PubMed Central. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. [Link]
-
ResearchGate. (n.d.). Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
-
ACS Publications. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. [Link]
-
Biomolecules & Therapeutics. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. [Link]
-
ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. [Link]
-
PubMed Central. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
PubMed Central. (n.d.). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. [Link]
-
PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
PubMed Central. (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. [Link]
-
PubMed. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
-
PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]
-
PubMed. (n.d.). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. [Link]
-
ResearchGate. (2025). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects | Request PDF. [Link]
-
PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. [Link]
-
MDPI. (n.d.). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. [Link]com/1422-0067/20/19/4779)
Sources
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Target Engagement of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
For researchers and drug development professionals, the rigorous validation of a small molecule's interaction with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of key methodologies for confirming the target engagement of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, a piperidine derivative with potential applications as a central nervous system agent and cholinesterase inhibitor.[1][2] We will move beyond a simple listing of protocols to a nuanced discussion of the strategic application of these techniques, emphasizing the causality behind experimental choices to ensure a self-validating and robust data package.
The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of clinically approved drugs.[2] The specific compound, 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, presents a versatile synthon for creating diverse libraries for bioactive molecule screening.[1] While its potential as a cholinesterase inhibitor has been suggested, comprehensive target validation is essential to elucidate its precise mechanism of action and ensure its therapeutic potential.[1]
This guide will compare and contrast several state-of-the-art biophysical and cell-based assays for target validation: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Photoaffinity Labeling (PAL). Each technique offers unique advantages and insights into the molecular interactions between a small molecule and its protein target.
Comparative Analysis of Target Validation Methodologies
The selection of a target validation method is a critical decision in the drug discovery pipeline, contingent on factors such as the availability of purified protein, the nature of the target, and the desired depth of mechanistic insight. Below is a comparative overview of the techniques detailed in this guide.
| Methodology | Principle | Throughput | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in a cellular environment.[3][4] | Low to Medium | Target engagement in cells, EC50 | In situ analysis in a native cellular context.[5] | Requires a specific antibody for detection; indirect measure of binding. |
| Surface Plasmon Resonance (SPR) | Real-time detection of mass changes on a sensor surface due to binding events.[6][7] | High | Binding affinity (KD), kinetics (ka, kd) | Label-free, real-time kinetic data.[7] | Requires purified, immobilized protein; potential for non-specific binding.[6] |
| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes upon molecular interaction.[8][9] | Low | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Gold standard for thermodynamic characterization; label-free, in-solution.[8][10] | Requires large amounts of pure protein and compound; low throughput. |
| Photoaffinity Labeling (PAL) | Covalent cross-linking of a photoreactive probe to its target upon light activation.[11][12] | Low | Identification of direct binding partners | Covalent capture of transient interactions; useful for target identification.[11][13] | Requires synthesis of a modified probe; potential for off-target labeling. |
Experimental Protocols and Workflow Diagrams
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement within the complex milieu of the cell.[4][14] It leverages the principle that a protein's thermal stability is altered upon ligand binding.[3][15]
Caption: CETSA workflow for assessing target engagement.
-
Cell Culture and Treatment: Plate a cell line expressing the putative target of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. Treat cells with varying concentrations of the compound or a vehicle control for a defined period.
-
Thermal Challenge: Heat the treated cells in a thermal cycler across a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells using a suitable buffer containing protease inhibitors.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a drug-target interaction.[6][7][16]
Caption: SPR workflow for kinetic and affinity analysis.
-
Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of the bound analyte.[6] This generates a sensorgram showing association and dissociation phases.
-
Surface Regeneration: Inject a regeneration solution to remove the bound compound, preparing the surface for the next injection.[6]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[8] It directly measures the heat released or absorbed during a binding event.[9][17]
Caption: ITC workflow for thermodynamic characterization.
-
Sample Preparation: Prepare solutions of the purified target protein and 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in the same buffer to minimize heat of dilution effects.
-
Titration: Place the protein solution in the sample cell and the compound solution in the injection syringe. A series of small injections of the compound are made into the protein solution.
-
Heat Measurement: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the compound to the protein. This binding isotherm is then fitted to a model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17]
Photoaffinity Labeling (PAL)
PAL is a powerful technique for identifying the direct binding partners of a small molecule.[11][18] It involves a chemically modified version of the compound that can be covalently cross-linked to its target upon photoactivation.[12][19]
Caption: PAL workflow for target identification.
-
Probe Synthesis: Synthesize a derivative of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid that incorporates a photoreactive group (e.g., benzophenone, diazirine) and an affinity tag (e.g., biotin).
-
Incubation and Cross-linking: Incubate the photoaffinity probe with intact cells or a cell lysate. Irradiate the sample with UV light of a specific wavelength to activate the photoreactive group and induce covalent bond formation with interacting proteins.[11]
-
Target Enrichment: Lyse the cells and enrich the covalently labeled proteins using the affinity tag (e.g., streptavidin beads for a biotin tag).
-
Target Identification: Separate the enriched proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry.
Conclusion and Future Directions
The validation of target engagement is a multi-faceted process that requires a carefully considered experimental strategy. For a compound like 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, where the initial target hypothesis may be broad, a combination of the described techniques would provide the most comprehensive and robust validation. An exemplary strategic approach would be to first utilize Photoaffinity Labeling to identify direct binding partners in an unbiased manner. Subsequently, the identified target can be validated for direct binding and thermodynamic properties using in vitro assays like SPR and ITC with the purified protein. Finally, CETSA can be employed to confirm target engagement in a physiologically relevant cellular context. This integrated approach ensures a high degree of confidence in the identified target and provides a solid foundation for further drug development efforts.
References
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Photoaffinity labeling in target- and binding-site identification - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved January 22, 2026, from [Link]
-
Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Retrieved January 22, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 22, 2026, from [Link]
-
Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 22, 2026, from [Link]
-
Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017, October 12). Malvern Panalytical. Retrieved January 22, 2026, from [Link]
-
Full article: Photoaffinity Labeling in Target- and Binding-Site Identification. (2015, February 16). Taylor & Francis. Retrieved January 22, 2026, from [Link]
-
ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 22, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. (2026, January 7). AntBio. Retrieved January 22, 2026, from [Link]
-
Target Validation. (n.d.). Cellomatics Biosciences. Retrieved January 22, 2026, from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved January 22, 2026, from [Link]
-
Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
What is surface plasmon resonance (SPR)?. (2025, June 18). Cytiva. Retrieved January 22, 2026, from [Link]
-
Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. Retrieved January 22, 2026, from [Link]
-
Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 22, 2026, from [Link]
-
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Molecular Biology of the Cell. Retrieved January 22, 2026, from [Link]
-
1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. (2023, October 21). Assiut University. Retrieved January 22, 2026, from [Link]
-
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][9][11]benzothiazine as orally-active adhesion molecule inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
Sources
- 1. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 9. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity Labeling in Target and Binding Site Identification [en.biotech-pack.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. annualreviews.org [annualreviews.org]
- 16. molbiolcell.org [molbiolcell.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Reactivity Profiling of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its structural and physicochemical properties—including high chemical stability, the ability to modulate lipophilicity, and conformational flexibility—make it a highly versatile motif for engaging with biological targets, particularly within the central nervous system (CNS).[2]
This guide focuses on a specific derivative, 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (hereafter referred to as CBPCA). The core of CBPCA is piperidine-3-carboxylic acid (also known as nipecotic acid), a well-established inhibitor of gamma-aminobutyric acid (GABA) reuptake.[3][4] This structural heritage suggests that CBPCA's primary pharmacological activity likely involves the modulation of GABAergic neurotransmission. However, in drug development, understanding a compound's activity at its intended target is only half the story. Unintended interactions with other proteins, known as off-target effects or cross-reactivity, are a major cause of adverse drug reactions and can lead to the failure of promising drug candidates.[5][6]
Therefore, a systematic and early-stage assessment of a compound's selectivity is not just a regulatory requirement but a critical scientific endeavor. This guide provides a comprehensive framework for conducting a cross-reactivity study of CBPCA. We will detail the rationale for selecting a panel of potential off-targets, provide validated experimental protocols for assessing interactions, and present a comparative analysis of the resulting data. This process is essential for building a robust safety and efficacy profile for any novel therapeutic agent.
Rationale for Target Selection: A Hypothesis-Driven Approach
The selection of a target panel for cross-reactivity screening should be a logical process grounded in the compound's structural features and the known pharmacology of related molecules. A purely random screen can be cost-prohibitive and inefficient.[5] Our approach is to build a focused panel based on scientific rationale.
-
Primary Target Class (Hypothesized): The nipecotic acid backbone of CBPCA is a potent inhibitor of GABA transporters (GATs).[4] Therefore, the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1 ) are the primary putative targets. Determining the potency and selectivity of CBPCA across these subtypes is the first-line objective.
-
Key Structural Motifs & Potential Off-Targets:
-
Piperidine Scaffold: This ring system is found in numerous CNS-active drugs that interact with monoamine transporters.[3] Therefore, the serotonin transporter (SERT) , dopamine transporter (DAT) , and norepinephrine transporter (NET) are included to assess potential crossover effects on other critical neurotransmitter systems.
-
2-Chlorobenzyl Group: Recent studies on structurally similar compounds provide a compelling case for including specific off-targets. For instance, a piperazine derivative also featuring a 2-chlorobenzyl group, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, was found to be a potent inhibitor of butyrylcholinesterase (BChE) .[7][8] This strong evidence makes BChE and its closely related enzyme, acetylcholinesterase (AChE) , high-priority targets for investigation.
-
This curated panel allows for a comprehensive comparison, evaluating selectivity not only against related transporter subtypes but also across different protein families that are plausibly targeted by the compound's structural elements.
Experimental Design and Workflow
A tiered approach is recommended for an efficient cross-reactivity study. The workflow begins with broad, high-throughput binding assays to identify any significant interactions (hits). These initial hits are then subjected to more complex, lower-throughput functional assays to confirm and characterize the biological effect of the interaction.
Caption: Tiered workflow for cross-reactivity profiling of CBPCA.
Methodologies and Protocols
The trustworthiness of any comparison guide rests on the robustness of its experimental protocols. The following methods are standard in the field and include self-validating steps such as positive controls and well-defined assay windows.
Protocol 1: Radioligand Binding Assays
This protocol determines the binding affinity (Kᵢ) of CBPCA for the target proteins by measuring its ability to compete with a high-affinity radiolabeled ligand.
Objective: To determine the Kᵢ of CBPCA at GATs, SERT, DAT, and NET.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human transporter of interest.
-
Radioligands: [³H]tiagabine (for GAT1), [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
CBPCA stock solution (10 mM in DMSO).
-
Known inhibitors for positive control (e.g., tiagabine for GAT1).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Procedure:
-
Prepare serial dilutions of CBPCA in assay buffer, typically from 100 µM to 0.1 nM.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of a saturating concentration of a non-radiolabeled inhibitor (for non-specific binding).
-
Add 50 µL of the CBPCA serial dilutions or vehicle (DMSO in buffer) to the respective wells.
-
Add 50 µL of the appropriate radioligand at a concentration near its Kₔ value.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-20 µg protein/well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each CBPCA concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Enzyme Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases and is used to determine the potency of CBPCA as an inhibitor.
Objective: To determine the IC₅₀ of CBPCA for AChE and BChE.
Materials:
-
Human recombinant AChE and human plasma BChE.
-
Assay Buffer: 100 mM phosphate buffer, pH 8.0.
-
Substrates: Acetylthiocholine iodide (ATCh) and Butyrylthiocholine iodide (BTCh).
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
CBPCA stock solution (10 mM in DMSO).
-
Donepezil (positive control).
-
96-well clear microplate and a plate reader (412 nm).
Step-by-Step Procedure:
-
Prepare serial dilutions of CBPCA.
-
To each well, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the enzyme (AChE or BChE).
-
Add 10 µL of CBPCA dilutions or positive control.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the appropriate substrate (ATCh for AChE, BTCh for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
The rate of reaction (slope of absorbance vs. time) is proportional to enzyme activity.
-
Calculate the percentage of inhibition for each CBPCA concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of CBPCA concentration and fitting the data to a dose-response curve.
Comparative Data Analysis and Results
The primary output of a cross-reactivity study is a quantitative comparison of the compound's potency across the target panel. The data should be summarized in a clear, accessible format to facilitate interpretation.
Table 1: Hypothetical Cross-Reactivity Profile of CBPCA
| Target Protein Family | Specific Target | Assay Type | Potency (Kᵢ / IC₅₀, nM) | Selectivity vs. GAT1 |
| GABA Transporters | GAT1 | Binding ([³H]tiagabine) | 15 ± 2.1 | 1x (Reference) |
| GAT2 | Binding (N/A) | > 10,000 | > 667x | |
| GAT3 | Binding (N/A) | > 10,000 | > 667x | |
| BGT1 | Binding (N/A) | 8,500 ± 450 | 567x | |
| Monoamine Transporters | SERT | Binding ([³H]citalopram) | 1,200 ± 110 | 80x |
| DAT | Binding ([³H]WIN 35,428) | 4,500 ± 320 | 300x | |
| NET | Binding ([³H]nisoxetine) | 9,800 ± 610 | 653x | |
| Cholinesterases | AChE | Enzyme Inhibition | > 10,000 | > 667x |
| BChE | Enzyme Inhibition | 210 ± 18 | 14x |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Interpretation of Results: Based on this hypothetical data, CBPCA is a potent inhibitor of its primary target, GAT1, with a Kᵢ of 15 nM. The compound demonstrates high selectivity against other GAT subtypes and the monoamine transporters, with selectivity ratios ranging from 80-fold to over 667-fold.
Crucially, the study identifies a significant off-target interaction: CBPCA inhibits BChE with an IC₅₀ of 210 nM. While it is 14-fold less potent at BChE than at GAT1, this level of activity is substantial and warrants further investigation. The compound shows no meaningful activity against AChE.
Discussion and Scientific Insights
The data reveal a compelling selectivity profile for CBPCA. Its high potency at GAT1 is consistent with the pharmacology of its nipecotic acid core. The key finding, however, is the cross-reactivity at BChE. This interaction was predicted based on literature for a structurally related compound containing the same 2-chlorobenzyl moiety, highlighting the power of a rational, structure-based approach to target selection.[7][8]
Structure-Activity Relationship (SAR) Insights:
-
The piperidine-3-carboxylic acid group likely drives the high-affinity binding to the GAT1 transporter.
-
The 1-position N-benzyl substitution is common in GAT inhibitors. The specific 2-chloro substitution on this benzyl ring appears to confer the additional, unintended BChE inhibitory activity.
Implications for Drug Development: The 14-fold selectivity for GAT1 over BChE may be sufficient for therapeutic development, but it raises a critical flag. BChE is involved in the metabolism of various neurotransmitters and drugs. Inhibition of BChE could lead to cholinergic side effects or unforeseen drug-drug interactions. This finding necessitates further studies, including:
-
In vivo animal models to assess whether the BChE inhibition translates to physiological effects at therapeutic doses of CBPCA.
-
Screening against a broader panel of proteases and hydrolases to determine if the BChE activity is part of a wider off-target profile.
-
Medicinal chemistry efforts to modify the 2-chlorobenzyl group to reduce or eliminate BChE activity while retaining GAT1 potency.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. By employing a hypothesis-driven target selection strategy and validated in vitro assays, a clear and quantitative comparison of the compound's activity profile can be generated. The hypothetical results demonstrate that CBPCA is a potent and selective GAT1 inhibitor but possesses significant off-target activity at BChE. This critical information, uncovered early in the discovery process, is invaluable for guiding future optimization, safety assessment, and the overall strategic direction of a drug development program.
References
-
ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available from: [Link]
-
Zheng, F., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Available from: [Link]
-
Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. Available from: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]
-
Merrie, G., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available from: [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Available from: [Link]
-
Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. Available from: [Link]
-
Pichler, W. J. (2019). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Immunology. Available from: [Link]
-
Baldo, B. A. (2018). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. Molecules. Available from: [Link]
-
Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available from: [Link]
-
Grujic, M., et al. (2019). Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy. Available from: [Link]
-
iQ Biosciences. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available from: [Link]
-
MySkinRecipes. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid. Available from: [Link]
-
Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. Available from: [Link]
-
ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Available from: [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]
-
Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Available from: [Link]
-
Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidines: A Comparative Analysis
Introduction: The Enduring Significance of the Piperidine Scaffold in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous structural motifs in medicinal chemistry. Its prevalence in a vast number of pharmaceuticals and bioactive natural products underscores the critical and ongoing need for robust, efficient, and stereoselective synthetic methodologies. The conformational flexibility of the piperidine ring, coupled with its ability to engage in key hydrogen bonding interactions, allows for the precise three-dimensional positioning of pharmacophoric elements, making it an ideal scaffold for modulating biological activity. Modern drug discovery efforts increasingly target complex biological systems, demanding access to a diverse and structurally intricate range of functionalized piperidines. This guide provides a comparative analysis of the most prominent and impactful synthetic routes to this privileged scaffold, offering insights into their underlying principles, practical applications, and relative merits.
I. Classical Approaches: The Bedrock of Piperidine Synthesis
Catalytic Hydrogenation of Pyridine Derivatives
The reduction of readily available pyridine precursors represents the most direct and atom-economical route to the piperidine core. This method is particularly well-suited for the large-scale synthesis of simple, unsubstituted, or symmetrically substituted piperidines.
Causality Behind Experimental Choices: The choice of catalyst is paramount in achieving high yields and avoiding over-reduction. Heterogeneous catalysts such as rhodium on carbon, platinum oxide, and Raney nickel are frequently employed due to their high activity and ease of removal. The reaction conditions, including pressure, temperature, and solvent, must be carefully optimized to ensure complete saturation of the pyridine ring while minimizing side reactions. For instance, acidic conditions can enhance the rate of reduction but may also promote side reactions if sensitive functional groups are present.
Experimental Protocol: Synthesis of 4-Piperidinecarboxylic Acid
-
To a solution of isonicotinic acid (10 g, 81.2 mmol) in glacial acetic acid (100 mL) in a high-pressure reactor is added platinum(IV) oxide (1.0 g, 4.4 mmol).
-
The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 3.5 atm.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 4-piperidinecarboxylic acid as a white solid.
Reductive Amination: A Versatile Cyclization Strategy
Intramolecular reductive amination of δ-amino aldehydes or ketones provides a reliable method for the construction of the piperidine ring. A powerful extension of this is the double reductive amination (DRA) of 1,5-dicarbonyl compounds, which offers a direct route to N-substituted piperidines.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride is often favored due to its mildness and tolerance of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent such as dichloromethane or dichloroethane. The pH of the reaction medium can influence the rate of iminium ion formation and subsequent reduction.
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone via Double Reductive Amination
-
To a solution of benzylamine (5.35 g, 50 mmol) in methanol (100 mL) is added a solution of 1,5-pentanedial (5.0 g, 50 mmol) in water (20 mL) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Sodium borohydride (3.78 g, 100 mmol) is added portion-wise at 0 °C.
-
The reaction is stirred for an additional 12 hours at room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-benzyl-4-piperidone.
II. Modern Strategies: Enabling Complexity and Stereocontrol
The demand for enantiomerically pure and highly functionalized piperidines has driven the development of sophisticated and powerful synthetic methodologies.
Aza-Diels-Alder Reaction: A Convergent Approach to Piperidinones
The aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine and a diene, provides a highly convergent and stereocontrolled route to tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[1][2] The use of chiral catalysts has enabled the development of highly enantioselective variants of this reaction.[3]
Causality Behind Experimental Choices: Lewis acids are often employed to activate the imine dienophile and control the stereochemical outcome of the reaction. The choice of diene is also crucial, with electron-rich dienes generally exhibiting higher reactivity. The solvent can have a significant impact on both the rate and selectivity of the reaction.
Experimental Workflow: Asymmetric Aza-Diels-Alder Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for Piperidine-Based Compounds
For drug development professionals, establishing a predictive relationship between in vitro properties and in vivo performance is the cornerstone of efficient and ethical drug design. This guide provides an in-depth technical comparison of methodologies for building a robust In Vitro-In Vivo Correlation (IVIVC), with a specific focus on the opportunities and challenges presented by piperidine-based compounds. As a privileged scaffold in medicinal chemistry, the piperidine ring is present in a vast number of pharmaceuticals, making a clear understanding of its behavior critical for success.[1][2]
The Piperidine Scaffold: Why It Demands a Specialized IVIVC Approach
The piperidine motif is prized for its ability to enhance druggability by improving pharmacokinetic (ADME) properties, often with reduced toxicity.[1] However, its inherent physicochemical characteristics present unique challenges that can confound standard IVIVC models.
-
High Basicity (pKa): The basic nitrogen atom in the piperidine ring is a dominant feature. This high basicity leads to pH-dependent solubility and charge, significantly impacting absorption and distribution.
-
Lysosomal Trapping: As weak bases, piperidine compounds are susceptible to extensive sequestration in the acidic environment of lysosomes.[3][4] This "trapping" can drastically increase the volume of distribution (Vd) and create a disconnect between plasma concentration and tissue concentration, complicating pharmacokinetic predictions.[3][5]
-
Metabolic Pathways: The piperidine ring itself is relatively metabolically stable, but its substituents heavily influence its metabolic fate.[1] Understanding the specific cytochrome P450 (CYP) enzymes involved is crucial for predicting clearance.
-
hERG Liability: Certain structural features common in piperidine-containing drugs can lead to off-target binding to the hERG potassium channel, a significant cardiotoxicity risk that must be evaluated early.[6][7]
This guide will dissect these challenges and provide a framework for selecting and executing the right in vitro assays to build a more accurate predictive model for your piperidine-based drug candidates.
Core In Vitro Assays: A Comparative Analysis
A successful IVIVC model is built upon a foundation of carefully chosen in vitro assays.[8] The goal is to generate data that accurately reflects the biological processes a drug will encounter in vivo.
Intestinal Permeability: Caco-2 vs. PAMPA
Predicting oral absorption is a primary goal of early ADME profiling. The Caco-2 permeability assay is a well-established method for this purpose.[9]
Table 1: Comparison of Intestinal Permeability Assays
| Feature | Caco-2 Permeability Assay | Parallel Artificial Membrane Permeability Assay (PAMPA) | Senior Scientist's Insight |
| Mechanism | Models both passive diffusion and active transport across a differentiated monolayer of human intestinal cells.[10][11] | Models only passive, transcellular permeability across an artificial lipid membrane.[8] | For piperidine compounds, which may be substrates for efflux transporters (e.g., P-glycoprotein), Caco-2 is essential for a complete picture. PAMPA can give a misleadingly high permeability prediction if efflux is a significant factor. |
| Complexity | High: Requires cell culture over ~21 days to form a differentiated monolayer with tight junctions.[11] | Low: A cell-free, plate-based assay that is rapid and high-throughput. | The time investment for Caco-2 is justified by the richer, more physiologically relevant data it provides. |
| Data Output | Apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux. | Papp in the A-B direction only. | The efflux ratio from the Caco-2 assay is a critical parameter for piperidine compounds and a key differentiator of this method. |
This protocol outlines the key steps for assessing the bidirectional permeability of a piperidine-based compound.
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable inserts in multi-well plates and cultured for 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.[11]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[11]
-
Buffer Preparation: A transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) is prepared. It is crucial to mimic physiological conditions by setting the apical (donor) side to pH 6.5 and the basolateral (receiver) side to pH 7.4.[12]
-
Dosing: The test compound is dissolved in the transport buffer and added to the donor compartment (apical for A-B transport, basolateral for B-A transport).
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver compartment. The donor compartment is also sampled at the beginning and end of the experiment to assess compound recovery.
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Senior Scientist Insight: The Importance of pH Gradient
For basic compounds like piperidines, using a pH gradient (6.5 apical, 7.4 basolateral) is not just a detail—it's fundamental.[12] This gradient influences the ionization state of the compound, which in turn affects its ability to cross the cell membrane. A neutral compound is more lipophilic and will permeate more readily. Failing to establish this gradient can lead to a significant underestimation of in vivo absorption.
Metabolic Stability: Microsomes vs. Hepatocytes
Predicting in vivo clearance is another critical component of IVIVC.[13][14] Liver microsomes and hepatocytes are the two most common in vitro systems for this purpose.
Table 2: Comparison of Metabolic Stability Systems
| Feature | Liver Microsomes | Cryopreserved Hepatocytes | Senior Scientist's Insight |
| Enzymatic Content | Primarily contain Phase I (CYP450) enzymes.[13][15] | Contain both Phase I and Phase II (e.g., UGTs, SULTs) enzymes, as well as transporters.[16] | While microsomes are excellent for high-throughput screening of CYP-mediated metabolism, hepatocytes provide a more complete picture, which is important if Phase II conjugation or transporter-mediated uptake is a significant clearance pathway for the piperidine compound. |
| Cellular Integrity | Subcellular fractions. | Intact cells. | The intact cell membrane in hepatocytes allows for the assessment of interplay between metabolism and transport, which can be crucial for accurate clearance prediction. |
| Data Output | In vitro half-life (t½), intrinsic clearance (CLint).[17] | In vitro half-life (t½), intrinsic clearance (CLint). | Data from hepatocytes is generally considered more directly scalable to in vivo hepatic clearance.[16] |
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.[17]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[17]
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[17]
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.[17]
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope), from which intrinsic clearance (CLint) can be derived.
Bridging the Gap: In Vivo Pharmacokinetic Studies
In vitro data, no matter how robust, must be correlated with in vivo data to build a predictive IVIVC model.[18] A well-designed in vivo pharmacokinetic (PK) study is therefore essential.
A typical preclinical PK study in rats involves administering the piperidine compound via both intravenous (IV) and oral (PO) routes to separate groups of animals.[19][20]
-
IV Administration: Provides data on clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
-
PO Administration: Provides data on the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC). By comparing the AUC from oral administration to the AUC from IV administration, the absolute oral bioavailability (F%) can be calculated.[20]
Workflow for a Typical Preclinical PK Study
Caption: Workflow of a preclinical pharmacokinetic study.
Building and Validating the IVIVC Model
The core of IVIVC is to establish a mathematical relationship between the in vitro data and the in vivo results.[18][21] For piperidine-based compounds, a common starting point is to correlate in vitro intrinsic clearance with in vivo clearance.
Table 3: Example IVIVC Data for Hypothetical Piperidine Compounds
| Compound | In Vitro CLint (µL/min/mg protein) | In Vivo Rat CL (mL/min/kg) | Prediction Accuracy |
| Compound A | 15 | 10 | Good |
| Compound B | 150 | 85 | Good |
| Compound C | 25 | 75 | Poor (Underprediction) |
| Compound D | 120 | 30 | Poor (Overprediction) |
Logical Framework for IVIVC Investigation
Caption: Decision-making flowchart for IVIVC model development.
Senior Scientist Insight: Troubleshooting a Poor Correlation
When a poor correlation is observed, as with Compounds C and D, it is a signal that a key biological mechanism is not being captured by the simple in vitro model.
-
Underprediction of Clearance (Compound C): This often suggests that clearance pathways other than hepatic metabolism are at play. Is the compound a substrate for uptake transporters in the liver that are not fully functional in microsomes? Is renal clearance a significant factor?
-
Overprediction of Clearance (Compound D): This could indicate several issues. High plasma protein binding could be limiting the amount of free drug available for metabolism in vivo. For a basic piperidine compound, significant lysosomal trapping could be sequestering the drug in tissues, making it unavailable for clearance and leading to a lower than expected in vivo CL.[5] In such cases, a lysosomal trapping assay may be warranted to quantify this effect.
By systematically evaluating these possibilities, the IVIVC model can be refined, for example, by incorporating data on plasma protein binding or by using more complex physiologically based pharmacokinetic (PBPK) models that can account for factors like lysosomal trapping.
Conclusion
Establishing a robust in vitro-in vivo correlation for piperidine-based compounds requires more than the routine application of standard assays. A successful strategy is rooted in a deep understanding of the scaffold's inherent physicochemical properties. By anticipating the challenges posed by high basicity, the potential for lysosomal trapping, and complex metabolic pathways, researchers can select the most appropriate in vitro tools. The comparative analysis of assays like Caco-2 and hepatocytes, coupled with meticulously designed in vivo studies, provides the necessary data to build and refine a predictive model. This iterative process of measurement, correlation, and investigation of discrepancies is the hallmark of a scientifically rigorous approach, ultimately leading to more efficient drug development and the selection of candidates with a higher probability of clinical success.
References
-
Gomtsyan, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Allegaert, K., et al. (2020). Barriers and Challenges in Performing Pharmacokinetic Studies to Inform Dosing in the Neonatal Population. Pharmaceutics. Available at: [Link]
-
Logan, R., et al. (2012). Drug-drug interactions involving lysosomes: mechanisms and potential clinical implications. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Obach, R. S. (2011). Predicting clearance in humans from in vitro data. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Di, L., et al. (2015). Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Pang, K. S., et al. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal. Available at: [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Rayees, S., et al. (2015). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Med-Launch. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Med-Launch. Available at: [Link]
-
Charles River Laboratories. (n.d.). Lysosomal Trapping Assays. Charles River Laboratories. Available at: [Link]
-
Obach, R. S. (2011). Predicting Clearance in Humans from In Vitro Data. ResearchGate. Available at: [Link]
-
Unadkat, J. D. (n.d.). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Selected IVIVC examples based on in vitro dispersion/precipitation/dissolution and in vivo pharmacokinetic data. ResearchGate. Available at: [Link]
-
Clinical Tree. (2024). Challenges in predicting the pharmacokinetics of drugs in premature and mature newborns: example with piperacillin and tazobactam. Clinical Tree. Available at: [Link]
-
ResearchGate. (2024). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. Available at: [Link]
-
XenoTech. (2023). ADME 101 Drug Transporter Studies: Lysosomal Trapping Webinar. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]
- Vardanyan, R. (Ed.). (2017). Chapter 10–Classes of Piperidine-Based Drugs. In Piperidine-Based Drug Discovery. Elsevier.
-
He, H., et al. (2014). Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. The AAPS Journal. Available at: [Link]
-
Sohlenius-Sternbeck, X., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism. Available at: [Link]
-
Kim, H. Y., et al. (1995). Metabolites of piperidine in rat urine. PubMed. Available at: [Link]
-
Hubatsch, I., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences. Available at: [Link]
-
Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Brogi, S., et al. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Chemistry. Available at: [Link]
-
Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. Available at: [Link]
-
ResearchGate. (2012). Drug-drug interactions involving lysosomes: Mechanisms and potential clinical implications. ResearchGate. Available at: [Link]
-
Pelkonen, O. (n.d.). Pharmacokinetic Challenges in Drug Discovery. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]
-
Fan, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). The influence of introducing chiral center on piperidine ring on hERG... ResearchGate. Available at: [Link]
-
SciSpace. (n.d.). In vitro - in vivo correlation: from theory to applications. SciSpace. Available at: [Link]
-
Chen, W., et al. (2015). Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats. Molecules. Available at: [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
-
Uppoor, V. R. S. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal. Available at: [Link]
-
WuXi AppTec. (2021). In Vitro Assessment of ADME Properties of Lead Compounds. YouTube. Available at: [Link]
-
Li, J., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Z., et al. (2017). Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement. European Journal of Medicinal Chemistry. Available at: [Link]
-
Auti, P., et al. (2019). PHARMACOKINETIC STUDIES OF SECNIDAZOLE IN THE PRESENCE OF PIPERINE AND ITS SYNTHETIC DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Sohlenius-Sternbeck, X. (2012). Prediction of Human Drug Clearance from in Vitro and Preclinical Data Using Physiologically Based and Empirical Approaches. ResearchGate. Available at: [Link]
-
Daniel, W. A., et al. (2006). Lysosomal trapping as an important mechanism involved in the cellular distribution of perazine and in pharmacokinetic interaction with antidepressants. Pharmacological Reports. Available at: [Link]
-
MDPI. (n.d.). The Prediction of Pharmacokinetics/Pharmacodynamics Using In-Silico Modeling. MDPI. Available at: [Link]
-
Quotient Sciences. (2024). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Quotient Sciences. Available at: [Link]
-
Caco2 assay protocol. (n.d.). Caco2 assay protocol. Available at: [Link]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-drug interactions involving lysosomes: mechanisms and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting clearance in humans from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. wjarr.com [wjarr.com]
- 19. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid: A Comparative Guide for CNS Receptor Ligand Profiling
For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the careful selection and characterization of novel molecular entities are paramount. This guide provides an in-depth comparative analysis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, a compound of interest for its potential neuromodulatory activities. By benchmarking it against established receptor ligands, we aim to provide a framework for its pharmacological evaluation, grounded in scientific integrity and supported by detailed experimental protocols.
Introduction: The Rationale for Investigation
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid belongs to the class of N-substituted piperidine-3-carboxylic acid derivatives. This structural motif is of significant interest in medicinal chemistry due to its resemblance to core components of known gamma-aminobutyric acid (GABA) uptake inhibitors.[1][2] The parent molecule, piperidine-3-carboxylic acid (nipecotic acid), is a well-established inhibitor of GABA transporters (GATs).[1][3] The addition of a lipophilic N-benzyl substituent is a common strategy to enhance blood-brain barrier penetration and modulate potency and selectivity for GAT subtypes.[4]
Given its structure, 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is hypothesized to function as a GABA reuptake inhibitor. GABA is the primary inhibitory neurotransmitter in the CNS, and its synaptic concentration is tightly regulated by GATs located on presynaptic neurons and surrounding glial cells.[5] Inhibition of these transporters, particularly GAT-1, the predominant subtype in the brain, leads to elevated extracellular GABA levels.[6][7] This enhancement of GABAergic tone has therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy, and has been explored for anxiety and pain.[5][8][9]
This guide will therefore benchmark 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid against a panel of well-characterized GABA uptake inhibitors to provide a predictive context for its potential pharmacological profile.
Comparative Ligand Analysis
To establish a robust benchmark, we have selected several key GABA uptake inhibitors with varying potencies and selectivities. These compounds serve as essential reference points for characterizing novel GAT ligands.
-
Nipecotic Acid: The foundational piperidine-3-carboxylic acid structure. It is a competitive inhibitor of GABA uptake but is limited by its poor ability to cross the blood-brain barrier.[1][3]
-
Guvacine: A structurally related tetrahydropyridine derivative, also a natural alkaloid, that acts as a selective GAT-1 inhibitor.[10][11][12]
-
Tiagabine: A potent and highly selective GAT-1 inhibitor developed from nipecotic acid. It is an approved antiepileptic drug, demonstrating the therapeutic validity of this mechanism of action.[6][8][13]
-
CI-966: Another potent and selective GAT-1 inhibitor that was investigated for its anticonvulsant properties.[14][15][16]
The following table summarizes the inhibitory potency (IC50) of these benchmark ligands against various GABA transporter subtypes. While experimental data for 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is not yet publicly available, its inclusion in this table serves as a template for future characterization.
| Compound | GAT-1 (human) IC50 (µM) | GAT-2 (rat) IC50 (µM) | GAT-3 (human) IC50 (µM) | BGT-1 (human) IC50 (µM) | Reference(s) |
| 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid | To be determined | To be determined | To be determined | To be determined | |
| (±)-Nipecotic Acid | 8 | 38 | 106 | 2370 | |
| Guvacine | 14 | 58 (rat) | 119 | 1870 | [11] |
| Tiagabine | ~0.07 | >100 | >100 | >100 | [6] |
| CI-966 | 0.26 | >50 | >50 | >50 | [14][15] |
Signaling Pathways and Experimental Workflow
The primary mechanism of action for GABA uptake inhibitors is the modulation of GABAergic neurotransmission. The following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for characterizing a novel inhibitor.
Caption: Simplified GABAergic synapse showing GABA release, receptor binding, and reuptake via GAT-1, which is blocked by the test compound.
Caption: High-level workflow for the pharmacological characterization of a putative GABA uptake inhibitor.
Experimental Protocol: [³H]-GABA Uptake Inhibition Assay
This protocol describes a standard method for determining the inhibitory potency of a test compound on GABA transporters expressed in a cellular model.[17]
Objective: To quantify the IC50 value of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid at the human GABA transporter 1 (hGAT-1).
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing hGAT-1.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.
-
[³H]-GABA (specific activity ~30-60 Ci/mmol).
-
Test compound: 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, dissolved in a suitable vehicle (e.g., DMSO).
-
Reference inhibitor: Tiagabine.
-
96-well cell culture plates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Methodology:
-
Cell Culture:
-
Plate HEK-293 cells expressing hGAT-1 in 96-well plates at a density of 40,000-60,000 cells/well.
-
Allow cells to adhere and grow for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compound and the reference inhibitor (Tiagabine) in Assay Buffer. A typical concentration range would span from 1 nM to 100 µM.
-
Prepare the [³H]-GABA working solution in Assay Buffer to a final concentration of ~10-20 nM.
-
-
Uptake Inhibition Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of pre-warmed Assay Buffer.
-
Add 50 µL of the appropriate test compound dilution (or vehicle for total uptake control, or a saturating concentration of Tiagabine for non-specific uptake) to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding 50 µL of the [³H]-GABA working solution to each well.
-
Incubate for 10-20 minutes at room temperature. The short incubation time is critical to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold Assay Buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well and incubating for 30 minutes at 37°C.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific uptake for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)])
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The structural framework of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid strongly suggests its potential as a GABA uptake inhibitor, positioning it within a therapeutically relevant class of CNS modulators. The provided comparative data for established ligands like Tiagabine and Nipecotic acid offers a clear benchmark for its anticipated potency and selectivity.[6] The detailed [³H]-GABA uptake assay protocol provides a robust, self-validating system for the initial characterization of this and other novel compounds.
Subsequent investigations should focus on determining its IC50 values across all four GAT subtypes to establish a comprehensive selectivity profile. Further characterization using electrophysiological methods can confirm its functional impact on GABAergic currents. Ultimately, in vivo studies in relevant animal models will be necessary to ascertain its therapeutic potential for conditions such as epilepsy or neuropathic pain.
References
-
Tiagabine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Guvacine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tiagabine Hydrochloride? Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2009, August). The mechanism of action of tiagabine. Retrieved January 22, 2026, from [Link]
-
PubMed. (n.d.). GABA transporters as drug targets for modulation of GABAergic activity. Retrieved January 22, 2026, from [Link]
-
PubMed. (2007, July 1). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Retrieved January 22, 2026, from [Link]
-
PubMed Central. (n.d.). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Retrieved January 22, 2026, from [Link]
-
Nipecotic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
PubMed. (2022, March 15). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved January 22, 2026, from [Link]
-
CI-966 - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
PubMed Central. (2023, April 25). Molecular basis of human GABA transporter 3 inhibition. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved January 22, 2026, from [Link]
-
GABA reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
PubMed. (2021, August 4). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2015, August 6). Structure activity relationship of selective GABA uptake inhibitors. Retrieved January 22, 2026, from [Link]
-
PubMed. (1990, September). Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ. Retrieved January 22, 2026, from [Link]
-
PubMed. (2014, August 18). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. Retrieved January 22, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). Systemic CI-966, a new γ-aminobutyric acid uptake blocker, enhances γ-aminobutyric acid action in CA1 pyramidal layer in situ. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2021, August 4). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved January 22, 2026, from [Link]
-
PubMed. (n.d.). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Retrieved January 22, 2026, from [Link]
-
PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved January 22, 2026, from [Link]
-
PubMed. (2012, July). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Retrieved January 22, 2026, from [Link]
-
PubMed Central. (2022, July 7). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. Retrieved January 22, 2026, from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2011, November). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. Retrieved January 22, 2026, from [Link]
-
PubMed. (2006, July). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Retrieved January 22, 2026, from [Link]
Sources
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Tiagabine - Wikipedia [en.wikipedia.org]
- 7. GABA transporters as drug targets for modulation of GABAergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guvacine - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 14. CI-966 - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Subtle Shift: A Head-to-Head Comparison of Piperidine Positional Isomers in Biological Assays
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and serving as a versatile building block in drug discovery.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a basic nitrogen atom for key interactions with biological targets.[1] However, the seemingly minor addition of a methyl group at different positions on the piperidine ring can dramatically alter a compound's biological profile. This guide provides an in-depth, head-to-head comparison of piperidine and its 2-, 3-, and 4-methyl positional isomers, offering experimental insights and detailed protocols for their evaluation in biological assays. Understanding these nuanced differences is paramount for researchers, scientists, and drug development professionals aiming to fine-tune the efficacy and safety of new chemical entities.
The Decisive Role of Methyl Positional Isomerism
The introduction of a methyl group to the piperidine ring, while only slightly increasing the molecular weight, significantly impacts the molecule's three-dimensional shape, lipophilicity, and basicity.[4] These alterations, in turn, influence how the molecule interacts with its biological target and its overall absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Key Physicochemical Differences:
| Property | Piperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |
| Molecular Weight ( g/mol ) | 85.15 | 99.18 | 99.18 | 99.18 |
| logP | 0.84 | 1.1 | 1.1 | 1.1 |
| pKa | 11.22 | 10.95 | 11.07 | 11.23 |
Data sourced from chemical databases and predictive models.[4]
Insights from the Data:
-
Lipophilicity (logP): The addition of a methyl group uniformly increases the lipophilicity of the piperidine scaffold.[4] This can enhance membrane permeability, a crucial factor for drug absorption.
-
Basicity (pKa): The position of the methyl group subtly influences the basicity of the nitrogen atom.[4] The pKa of 4-methylpiperidine is nearly identical to that of piperidine, suggesting a minimal electronic effect at this position.[4] In contrast, 2-methyl and 3-methylpiperidine exhibit slightly lower pKa values, which can be attributed to steric hindrance and inductive effects that affect the availability of the nitrogen's lone pair of electrons.[4] These differences in basicity can have profound implications for target binding, especially if an ionic interaction with an acidic residue in the binding pocket is involved.
Comparative Biological Evaluation: A Multi-Assay Approach
To comprehensively understand the impact of methyl group positioning, a battery of biological assays is essential. Here, we delve into key assays and provide detailed protocols, highlighting how the positional isomers might behave differently.
Receptor Binding Assays: Quantifying Target Affinity
Receptor binding assays are fundamental for determining the affinity of a compound for its molecular target. A common and robust method is the competitive radioligand binding assay.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of test compounds for the σ1 receptor.[5]
-
Materials:
-
HEK293 cell membranes expressing the human σ1 receptor.
-
[³H]-Pentazocine (specific activity ~30-60 Ci/mmol) as the radioligand.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (piperidine and its methyl isomers) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer or test compound dilution or non-specific binding control.
-
50 µL of [³H]-Pentazocine (final concentration ~5 nM).
-
100 µL of cell membrane suspension (containing 50-100 µg of protein).
-
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Differences Among Isomers:
The steric bulk and electronic properties of the methyl group will likely influence binding affinity. For instance, a methyl group at the 2-position could sterically hinder the piperidine nitrogen's interaction with a key residue in the binding pocket, potentially leading to lower affinity compared to the 3- or 4-methyl isomers. Conversely, the increased lipophilicity of the methylated isomers might enhance their partitioning into the lipid bilayer where the receptor resides, potentially increasing their effective concentration at the binding site.
Functional Assays: Assessing Agonist or Antagonist Activity
Once binding affinity is established, it is crucial to determine the functional consequence of this binding. Functional assays, such as a cyclic AMP (cAMP) assay for G-protein coupled receptors (GPCRs), can elucidate whether a compound acts as an agonist, antagonist, or inverse agonist.[6]
Hypothetical GPCR Signaling Pathway
Caption: A hypothetical GPCR signaling pathway modulated by piperidine isomers.
Detailed Protocol: cAMP Assay for Gs or Gi Coupled Receptors
This protocol describes the measurement of intracellular cAMP levels to determine the functional activity of the piperidine isomers.[7][8]
-
Materials:
-
CHO-K1 or HEK293-T cells transiently transfected with the GPCR of interest.[7]
-
cAMP assay kit (e.g., FRET-based or ELISA-based).
-
Test compounds (piperidine and its methyl isomers).
-
Reference agonist and antagonist.
-
Cell culture medium and supplements.
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
To determine agonist activity, add varying concentrations of the test compounds and incubate for a specified time.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compounds before adding a known concentration of the reference agonist.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the response against the log of the antagonist concentration to determine the IC50 value, which can then be used to calculate the antagonist's potency (Kb).
-
Expected Differences Among Isomers:
The positional isomers may exhibit different functional activities. For example, one isomer might act as a full agonist, while another could be a partial agonist or even an antagonist. These differences arise from the specific conformational changes induced in the receptor upon binding, which are influenced by the precise fit of the ligand in the binding pocket.
Acetylcholinesterase (AChE) Inhibition Assay: A Key Target for Neurological Disorders
Piperidine derivatives are known to possess acetylcholinesterase (AChE) inhibitory activity, a key therapeutic strategy for Alzheimer's disease.[9] The Ellman's method is a widely used colorimetric assay for this purpose.[9]
Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the widely used colorimetric assay developed by Ellman.[9]
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Donepezil as a positive control.
-
Test compounds (piperidine and its methyl isomers).
-
Phosphate buffer (pH 8.0).
-
-
Procedure:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer.
-
Test compound solution at various concentrations.
-
DTNB solution.
-
AChE solution.
-
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Expected Differences Among Isomers:
The position of the methyl group can influence the binding of the piperidine derivative to the active site of AChE. For instance, a methyl group might interact with a hydrophobic pocket within the enzyme, enhancing inhibitory potency. Conversely, it could cause steric clashes, reducing activity.
Cell Viability Assays: Assessing Cytotoxicity
It is crucial to assess the potential cytotoxicity of any new compound. The MTT assay is a classic colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11]
Detailed Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.[10][11][12]
-
Materials:
-
A relevant cell line (e.g., a cancer cell line or a normal cell line).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds (piperidine and its methyl isomers).
-
96-well plates.
-
Complete cell culture medium.
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) value by plotting the percentage of viability against the log of the compound concentration.
-
Expected Differences Among Isomers:
The cytotoxicity of the isomers may vary. The increased lipophilicity of the methyl-substituted piperidines could lead to enhanced cell membrane disruption and, consequently, higher cytotoxicity at elevated concentrations.
Conclusion: The Power of Positional Isomerism in Drug Design
The head-to-head comparison of piperidine and its 2-, 3-, and 4-methyl positional isomers reveals the profound impact of subtle structural modifications on biological activity. The choice of methyl group position can fine-tune a compound's physicochemical properties, leading to significant differences in receptor affinity, functional activity, enzyme inhibition, and cytotoxicity. For drug discovery and development professionals, a thorough understanding of these structure-activity relationships is not merely academic; it is a critical tool for rational drug design. By systematically evaluating positional isomers using a suite of robust biological assays, researchers can unlock the full potential of the piperidine scaffold to create safer and more effective medicines.
References
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of the Chemical Society of Pakistan, 45(4). [Link]
- BenchChem. (2025). In Vitro Acetylcholinesterase (AChE) Inhibition Assay for Piperidine Derivatives.
-
Mushtaq, N., Naseem, H., Saeed, A., Shafi, N., & Inam, M. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Drug Designing and Development, 2(1), 1-9. [Link]
-
Van Vliet, L. A., Copinga, S., & De Vries, J. B. (1995). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 38(18), 3536-3545. [Link]
-
Goddard, A. D., & Watts, V. J. (2012). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 897, 119–134. [Link]
-
Semantic Scholar. (n.d.). Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
- BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
-
ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102038. [Link]
- BenchChem. (n.d.). Comparative Analysis of 1-(Piperidin-2-ylmethyl)piperidine Isomers: A Methodological Guide. BenchChem.
-
SciELO México. (2019). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with.... [Link]
-
Carroll, F. I., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of medicinal chemistry, 48(25), 7970–7979. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with CH5138303. BenchChem.
-
JoVE. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]
-
PubChem. (n.d.). 3-Methylpiperidine. [Link]
-
ACS Publications. (2000). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
-
PubChem. (n.d.). (R)-3-Methylpiperidine. [Link]
-
National Center for Biotechnology Information. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
- BenchChem. (n.d.). Comparative Analysis of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands. BenchChem.
- BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues. BenchChem.
- BenchChem. (n.d.).
-
Royal Society of Chemistry. (2022). Exploitation of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]
-
PubMed. (1998). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]
-
ResearchGate. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. [Link]
-
ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
-
PubChem. (n.d.). Piperidine. [Link]
-
MDPI. (2018). Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. [Link]
-
PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. [Link]
-
PubMed. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
-
Chem-Impex. (n.d.). The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. [Link]
-
Chem-Impex. (n.d.). 4-Methylpiperidine. [Link]
-
SlideShare. (n.d.). Physicochemical Properties in Relation to Biological Activities. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules. Its presence necessitates robust and reliable analytical methods for quantification to ensure product quality, safety, and efficacy throughout the drug development lifecycle. This guide provides an in-depth comparison of the primary analytical techniques for quantifying piperidine derivatives, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer a clear framework for method validation based on established guidelines.
Choosing the Right Tool for the Job: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for quantifying piperidine derivatives is contingent on the physicochemical properties of the analyte, including its volatility, thermal stability, and the presence of a chromophore. The three most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparison of Analytical Techniques for Piperidine Derivative Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Chromatographic separation coupled with mass analysis of the analyte and its fragments.[1] |
| Typical Analytes | Non-volatile or thermally labile piperidine derivatives. | Volatile and thermally stable piperidine derivatives. | A wide range of piperidine derivatives, especially at low concentrations in complex matrices.[2] |
| Common Detectors | UV-Vis, Photodiode Array (PDA), Refractive Index (RI), Fluorescence, Charged Aerosol Detector (CAD) | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD) | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap |
| Derivatization | May be required for compounds lacking a UV chromophore to enhance detection.[3][4] | Often necessary for polar piperidine derivatives to increase volatility and improve peak shape.[5][6] | Generally not required, but can be used to improve ionization efficiency. |
| Sensitivity | Moderate to high, depending on the detector. | High, particularly with sensitive detectors like MS and ECD. | Very high, capable of detecting sub-µg/kg levels.[1] |
| Selectivity | Good, can be enhanced with selective detectors. | High, especially when coupled with MS. | Very high, due to the specificity of mass transitions. |
| Advantages | Broad applicability, suitable for a wide range of compounds, robust and well-understood. | High resolution and speed for volatile compounds. | Unparalleled sensitivity and selectivity, suitable for complex matrices. |
| Limitations | Lower resolution than GC for some compounds, potential for peak tailing with basic analytes. | Limited to volatile and thermally stable compounds, derivatization can add complexity. | Higher cost of instrumentation and maintenance, potential for matrix effects. |
The choice between these techniques is a critical decision in method development. For non-volatile or heat-sensitive piperidine derivatives, HPLC is the method of choice. For volatile derivatives, GC can offer faster analysis times and higher resolution. When high sensitivity and selectivity are paramount, especially in complex matrices like biological fluids, LC-MS/MS is the gold standard.
The Foundation of Reliable Data: A Guide to Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> provide a framework for the validation of analytical procedures.[7][8]
A well-defined validation protocol should be established before initiating any validation activities. This protocol should include the analytical procedure, the validation parameters to be evaluated, and the acceptance criteria for each parameter.
Key Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and provides typical acceptance criteria based on ICH and USP guidelines. It is important to note that these criteria should be justified and may vary depending on the specific application of the method.[9][10]
Table 2: Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria for Assay of a Drug Substance |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradants, matrix components). | The method should be able to separate and resolve the analyte peak from all potential interfering peaks. Peak purity analysis (e.g., using a PDA detector) should confirm the homogeneity of the analyte peak. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept of the regression line should be insignificant.[11] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | 80% to 120% of the test concentration.[11] |
| Accuracy | The closeness of the test results to the true value. | The mean recovery should be within 98.0% to 102.0% of the theoretical value.[12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay precision): RSD ≤ 1.0%. Intermediate Precision (Inter-assay precision): RSD ≤ 2.0%.[10][12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. The precision and accuracy at the LOQ should meet predefined criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations. |
In Practice: Detailed Experimental Protocols
The following protocols provide a starting point for the development and validation of analytical methods for piperidine derivatives. These should be optimized and validated for each specific analyte and matrix.
Protocol 1: General HPLC-UV Method for a Piperidine Derivative
This protocol is suitable for non-volatile piperidine derivatives containing a UV-active chromophore.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[13]
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Acid Modifier: Formic acid (HCOOH) or trifluoroacetic acid (TFA) to improve peak shape for basic piperidine compounds.
-
Reference Standard: A well-characterized reference standard of the piperidine derivative.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical starting gradient could be:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a final concentration within the linear range of the method.
Protocol 2: GC-MS Method with Derivatization for a Piperidine Derivative
This protocol is suitable for volatile or semi-volatile piperidine derivatives, particularly those that exhibit poor chromatographic performance in their native form.
1. Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[14]
2. Reagents and Standards:
-
Derivatizing Agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, or an acylating agent like trifluoroacetic anhydride (TFAA).[6]
-
Solvent: Anhydrous solvent compatible with the derivatization reaction (e.g., acetonitrile, dichloromethane).
-
Reference Standard: A well-characterized reference standard of the piperidine derivative.
3. Derivatization Procedure (Silylation Example):
-
Accurately weigh a known amount of the sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of the anhydrous solvent to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS).[6]
-
Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.[6]
-
Allow the vial to cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Conclusion: Ensuring Data Integrity in Drug Development
The validation of analytical methods for quantifying piperidine derivatives is a critical component of ensuring the quality and safety of pharmaceutical products. A thorough understanding of the principles of method validation, coupled with the selection of the most appropriate analytical technique, is essential for generating reliable and reproducible data. By following the guidelines set forth by regulatory bodies such as the ICH and USP, and by meticulously documenting all validation activities, researchers and scientists can ensure the integrity of their analytical data and contribute to the successful development of new medicines. This guide provides a comprehensive framework to assist in this vital endeavor, emphasizing a science- and risk-based approach to analytical method validation.
References
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996). Journal of Chromatography A, 733(1-2), 19-34. Available from: [Link]
-
Little, T. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10), 44-48. Available from: [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. Available from: [Link]
-
Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. (2016). SciSpace. Available from: [Link]
-
Little, T. A. (2016). Establishing Acceptance Criteria For Analytical Methods. Scribd. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). IVT Network. Available from: [Link]
-
Gas chromatography of amines as various derivatives. (2025). ResearchGate. Available from: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Available from: [Link]
-
Establishing Acceptance Criteria For Analytical Methods. (n.d.). Scribd. Available from: [Link]
-
Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2. Altabrisa Group. Available from: [Link]
-
Derivatization. (2023). Chemistry LibreTexts. Available from: [Link]
-
Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)? (2024). ResearchGate. Available from: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Available from: [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). USP. Available from: [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Available from: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. Available from: [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. Available from: [Link]
- The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Available from: [Link]
-
GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (n.d.). Cellular, Molecular and Biomedical Reports. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cmbr-journal.com [cmbr-journal.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, a compound featuring both a chlorinated aromatic moiety and a piperidine core. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a comprehensive approach to waste management that extends beyond mere compliance to foster a culture of safety and environmental stewardship.
Understanding the Hazard Profile: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid may not be readily available, a critical assessment of its structural components allows for a robust initial hazard evaluation. The molecule comprises a piperidine ring, which is a known irritant and potentially corrosive, and a chlorobenzyl group.[1][2] The presence of a halogenated aromatic ring places this compound in the category of chlorinated organic compounds, which are often toxic and persistent in the environment if not disposed of correctly.[3] Therefore, it is imperative to treat this compound as hazardous waste.
Core Principles of Disposal:
-
Segregation: Never mix chlorinated waste with non-chlorinated waste streams.[4] This is crucial because different disposal methods are used for each, and cross-contamination can lead to complications and increased costs in the disposal process.
-
Containment: All waste must be stored in clearly labeled, chemically compatible, and securely sealed containers.[5][6]
-
Compliance: Adherence to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory.[7][8][9]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid from the point of generation to its final removal from the laboratory.
Immediate Handling and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure you are wearing the appropriate PPE. The irritant nature of piperidine derivatives and the potential toxicity of chlorinated compounds necessitate stringent protective measures.[1]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat must be worn at all times.
-
Work Area: All handling should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
Waste Collection and Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Designated Waste Container: Use a dedicated, leak-proof container clearly labeled "Halogenated Organic Waste."[4][5] The container must be made of a material compatible with the chemical waste.
-
Labeling: The label must include:
-
The full chemical name: "1-(2-Chlorobenzyl)piperidine-3-carboxylic acid"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant," "Toxic")
-
The date the waste was first added to the container.
-
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases to prevent potentially violent reactions.
In-Lab Storage of Hazardous Waste
Waste containers must be managed in a way that ensures safety and compliance while awaiting pickup by a certified disposal service.
-
Secure Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[6][10] This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks. Ensure the cap is always securely fastened when not in use.[6]
Arranging for Professional Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[8][11] Follow your institution's specific procedures for requesting a waste pickup.
-
Documentation: Ensure all necessary paperwork is completed accurately. The Resource Conservation and Recovery Act (RCRA) mandates a "cradle to grave" tracking of hazardous waste, and proper documentation is a key component of this.[8][9]
-
High-Temperature Incineration: The most probable and environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration.[3][12] This process decomposes the waste into gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid.
Caption: Disposal workflow for 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the spill involves flammable solvents, extinguish all nearby flames and turn off spark-producing equipment.
-
Containment: Use a chemical spill kit with an absorbent material suitable for organic compounds to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Cleanup: Wearing appropriate PPE, carefully clean up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area thoroughly.
-
Report: Report the incident to your institution's EHS office.
Conclusion: A Commitment to Safety
The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the detailed procedures outlined in this guide for 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, you are not only ensuring compliance with regulations but also actively participating in the protection of our shared environment and the well-being of your colleagues. Let this guide serve as a practical tool in your daily laboratory operations, reinforcing the principle that excellent science and exemplary safety practices are inextricably linked.
References
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Process for Disposal of Chlorinated Organic Residues. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]
-
Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
BIOSYNCE. What is the economic benefit of recycling piperidine? [Link]
- Google Patents.
-
Environmental Health and Safety. Hazardous Waste Reduction. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
National Institutes of Health (NIH), PubChem. Piperidine. [Link]
-
National University of Singapore. Disposal of Waste Solvents. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. ethz.ch [ethz.ch]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. epa.gov [epa.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
A Guide to Personal Protective Equipment for Handling 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. Given that this is a specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes data from structurally related compounds to establish a robust safety protocol, emphasizing a proactive approach to risk mitigation.
Inferred Hazard Analysis: A Precautionary Approach
The chemical structure of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid incorporates three key functional groups, each contributing to its potential hazard profile. A comprehensive risk assessment must consider the synergistic effects of these components.
-
Piperidine Core: The foundational piperidine ring is classified as a highly flammable liquid and vapor. It is known to be toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage[1][2][3][4].
-
Chlorobenzyl Group: The presence of a chlorinated aromatic group suggests potential for corrosive properties and harm if swallowed, based on similar structures like 1-(3-Chlorobenzyl)piperazine[5]. During combustion, chlorinated organic compounds can release highly toxic gases such as hydrogen chloride[5].
-
Carboxylic Acid Moiety: Carboxylic acids can be irritating to the skin, eyes, and respiratory system[6][7].
Based on this composite analysis, 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid should be treated as a substance that is corrosive to skin and eyes, potentially toxic via dermal contact and inhalation, and harmful if ingested.
Personal Protective Equipment (PPE): A Multi-Tiered Defense
The selection of PPE must be tailored to the specific procedure and the quantities of material being handled. The following table outlines the recommended PPE for various laboratory scenarios. The fundamental principle is to create a reliable barrier between the researcher and the chemical[8][9].
| Operational Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Transfer (<1g) | ANSI Z87.1 compliant safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Flame-retardant lab coat | Required: Certified Chemical Fume Hood |
| Solution Preparation & Reactions | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving) | Flame-retardant lab coat and chemical-resistant apron | Required: Certified Chemical Fume Hood |
| Large Scale Operations (>10g) or High-Temperature Procedures | Face shield worn over chemical splash goggles[10] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant coveralls or suit[11] | Required: Certified Chemical Fume Hood. Assess need for NIOSH-approved respirator with organic vapor cartridges. |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., neoprene) | Chemical-resistant suit or coveralls | NIOSH-approved air-purifying respirator with organic vapor cartridges[10][11] |
Operational Protocols: Ensuring a Safe Workflow
A disciplined, step-by-step approach is critical to minimizing exposure and preventing accidents.
Preparation & Handling
-
Pre-Operation Check: Before handling the compound, ensure that a certified chemical fume hood is operational. Verify that safety showers and eyewash stations are unobstructed and have been recently tested[5].
-
Engineering Controls: All manipulations of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, including weighing, transferring, and preparing solutions, must be performed inside a fume hood to mitigate inhalation risks[3].
-
Handling Solids: To prevent the generation of airborne dust, carefully weigh the solid compound on a non-porous surface within the fume hood. Use anti-static weigh boats or liners.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent with stirring to control any potential exothermic reactions.
Spill Management
-
Evacuation: In the event of a significant spill, immediately evacuate the area.
-
Ventilation: Ensure the area is well-ventilated, typically by the fume hood.
-
Containment: For liquid spills, use a non-flammable absorbent material like sand or diatomaceous earth to contain the spill[3].
-
Cleanup: Wearing the appropriate high-level PPE (see table above), carefully collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container.
Waste Disposal: A Critical Final Step
Improper disposal of chlorinated organic compounds poses a significant environmental and safety risk. A strict, segregated waste stream is mandatory.
Waste Segregation and Disposal Pathway
-
Identify and Segregate: All waste contaminated with 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid must be classified as chlorinated organic waste . This waste stream must be kept separate from all other laboratory waste, especially non-halogenated solvents[12][13][14].
-
Containerization:
-
Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent pads should be collected in a clearly labeled, sealed plastic bag or container designated for chlorinated solid waste.
-
Liquid Waste: Solutions containing the compound and rinsate from cleaning glassware must be collected in a compatible, sealed, and clearly labeled container for chlorinated liquid waste[13]. Do not overfill containers; leave at least 20% headspace[13].
-
-
Final Disposal: Chlorinated organic waste is typically disposed of via high-temperature incineration at a specialized hazardous waste facility[12][15]. Never dispose of this material down the sanitary sewer.
-
Decontamination of Containers: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as chlorinated liquid hazardous waste, after which the defaced container may be disposed of as regular waste[12].
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. canadasafetytraining.com [canadasafetytraining.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. otago.ac.nz [otago.ac.nz]
- 13. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
